Phenosafranine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRHUQTFTUEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69882-16-2 | |
| Record name | Poly(safranine T) | |
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DSSTOX Substance ID |
DTXSID60874047 | |
| Record name | C.I. Basic Red 2 | |
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Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [MSDSonline] | |
| Record name | C.I. Basic Red 2 | |
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CAS No. |
477-73-6, 69882-16-2 | |
| Record name | Safranine | |
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| Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |
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| Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |
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| Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |
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Foundational & Exploratory
Phenosafranine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine, a cationic dye of the phenazine (B1670421) class, is a versatile molecule with a rich history of application in various scientific domains.[1] Its utility spans from biological staining in histology and cytology to its function as a redox indicator and a photosensitizer in photodynamic therapy.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate its use in research and development.
Chemical Structure and Identification
This compound, systematically known as 3,7-diamino-5-phenylphenazin-5-ium (B1219561) chloride, possesses a planar, heterocyclic aromatic structure. This configuration is central to its chemical and photophysical properties.
Caption: Chemical structure of this compound (3,7-diamino-5-phenylphenazin-5-ium chloride).
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 81-93-6 |
| Molecular Formula | C₁₈H₁₅ClN₄ |
| Molecular Weight | 322.79 g/mol |
| IUPAC Name | 3,7-diamino-5-phenylphenazin-5-ium chloride |
| Synonyms | Safranin B Extra, C.I. 50200 |
| SMILES | Nc1ccc2nc3ccc(N)cc3--INVALID-LINK--c2c1.[Cl-] |
| InChI | InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H |
Physicochemical Properties
This compound presents as a dark green crystalline powder which readily dissolves in water and ethanol (B145695) to yield a vibrant red solution.[4] Its physicochemical properties are summarized in the tables below.
Table 2: Physical Properties
| Property | Value |
| Melting Point | >300 °C |
| Boiling Point | 478.49 °C (estimate) |
| Appearance | Dark green crystalline powder |
Table 3: Solubility
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| DMSO | 125 mg/mL (387.25 mM) |
Table 4: Spectral Properties
| Property | Value | Solvent |
| UV-Vis Absorption Maximum (λmax) | 517-523 nm | Water |
| Molar Extinction Coefficient (ε) | 35,600 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Emission Maximum (λem) | 585 nm | Water |
Table 5: Electrochemical Properties
| Property | Value | Conditions |
| Formal Redox Potential (E°') | -252 mV vs. SHE | pH 7 |
Applications and Mechanisms of Action
Biological Staining in Histology and Cytology
This compound is extensively used as a nuclear and counterstain in various histological and cytological preparations.[4][5]
Mechanism of Action: As a cationic dye, this compound binds to anionic components within the cell, primarily the phosphate (B84403) backbone of nucleic acids (DNA and RNA) in the nucleus, through electrostatic interactions.[1][6] This results in a distinct red to pink staining of the nuclei. The planar structure of this compound also allows for its intercalation between the base pairs of DNA, further stabilizing the dye-nucleic acid complex.[1]
Caption: Mechanism of this compound as a biological stain.
Redox Indicator
In analytical chemistry, this compound serves as a reliable redox indicator, exhibiting a distinct color change from red in its oxidized state to colorless in its reduced form.[2][7]
Mechanism of Action: this compound undergoes a reversible two-electron, two-proton reduction-oxidation reaction. The oxidized form possesses a conjugated system that absorbs light in the visible spectrum, appearing red. Upon reduction, this conjugation is disrupted, leading to a loss of color.[7]
Caption: Redox equilibrium of this compound.
Photosensitizer in Photodynamic Therapy (PDT)
This compound has demonstrated significant potential as a photosensitizer in photodynamic therapy (PDT), particularly in antimicrobial applications.[3][8]
Mechanism of Action: Upon absorption of light at an appropriate wavelength, this compound transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[3] This triplet-state this compound can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate to produce radical ions, which can then react with oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anion and hydroxyl radicals.
-
Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[3]
These generated ROS are highly cytotoxic and can induce oxidative damage to various cellular components of target cells, such as lipids, proteins, and nucleic acids, leading to cell death.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. Phenosafranin Indicator 0.1% [rmreagents.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cationic Phenosafranin Photosensitizers Based on Polyhedral Oligomeric Silsesquioxanes for Inactivation of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Phenosafranine's Staining Mechanism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Phenosafranine as a biological stain. It delves into the physicochemical properties of the dye, its interactions with cellular components, and its applications in various research contexts, including its role as a photosensitizer in photodynamic therapy. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key pathways and workflows.
Introduction to this compound
This compound (3,7-diamino-5-phenylphenazinium chloride) is a cationic dye belonging to the phenazine (B1670421) class. It is a versatile compound used in histology, cytology, and microbiology as a nuclear and counterstain.[1][2] Beyond its staining applications, this compound also functions as a redox indicator and a potent photosensitizer, making it a valuable tool in a range of biomedical research fields.[3]
Physicochemical Properties
This compound is a dark green crystalline powder that dissolves in water and ethanol (B145695) to produce a red-colored solution.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₅ClN₄ |
| Molecular Weight | 322.79 g/mol |
| Appearance | Dark green crystalline powder |
| Solubility | Soluble in water and ethanol |
| Absorption Maximum (λmax) | 520-530 nm in aqueous buffer |
| Emission Maximum (λem) | ~585 nm in aqueous buffer |
Table 1: Physicochemical Properties of this compound.[3][4]
Core Staining Mechanism: Electrostatic Interaction and Intercalation
The primary mechanism underlying this compound's staining action is rooted in its cationic nature. The positively charged this compound molecule exhibits a strong electrostatic attraction to negatively charged components within cells.[1] This leads to its accumulation in specific cellular compartments.
The primary targets for this compound staining are:
-
Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of nucleic acids is negatively charged, providing a high-affinity binding site for the cationic this compound.[1]
-
Acidic Mucopolysaccharides: These molecules, found in the extracellular matrix and within certain cellular granules, also carry a net negative charge.
Beyond simple electrostatic interactions, studies have revealed a more intricate binding mechanism with nucleic acids. This compound intercalates between the base pairs of both DNA and RNA.[4][5] This intercalation involves the insertion of the planar phenazine ring system into the hydrophobic interior of the nucleic acid duplex. This mode of binding is further stabilized by the electrostatic interactions between the dye and the phosphate backbone.
Core staining mechanism of this compound.
Binding Affinity and Stoichiometry
Spectroscopic and calorimetric studies have quantified the binding of this compound to nucleic acids. The binding affinity is on the order of 10⁵ M⁻¹, indicating a strong interaction.[4] The stoichiometry of this binding to DNA has been determined to be approximately one this compound molecule per two base pairs.[4]
| Nucleic Acid Type | Binding Affinity (K) |
| Double-stranded DNA | ~3.81–4.22 x 10⁵ M⁻¹ |
| Double-stranded RNA | ~1.9 x 10⁵ M⁻¹ |
| Triple-stranded RNA | ~3.7 x 10⁵ M⁻¹ |
Table 2: Binding Affinities of this compound to Nucleic Acids.[4][5]
Sequence Selectivity
Further investigations have revealed that this compound does not bind uniformly to all DNA sequences. It exhibits a preference for guanine-cytosine (G-C) rich regions over adenine-thymine (A-T) rich regions.[1] This selectivity is attributed to the specific electronic and steric interactions between the dye and the G-C base pairs within the intercalation site.
Thermodynamics of Binding
The interaction between this compound and DNA is an exothermic process, driven by both favorable negative enthalpy (ΔH) and a large positive entropy (ΔS) change.[4] The negative enthalpy change suggests the formation of stable bonds upon intercalation, while the positive entropy change is likely due to the release of counterions and water molecules from the DNA surface upon dye binding.
| Thermodynamic Parameter | Value | Interpretation |
| ΔG (Gibbs Free Energy) | Negative | Spontaneous binding process |
| ΔH (Enthalpy Change) | Negative | Exothermic reaction, favorable bond formation |
| ΔS (Entropy Change) | Positive | Increased disorder, likely from ion and water release |
| ΔCp (Heat Capacity Change) | Negative | Indicates a significant hydrophobic contribution to binding |
Table 3: Thermodynamics of this compound-DNA Interaction.[1][4]
Mechanism of Action in Photodynamic Therapy (PDT)
This compound is a potent photosensitizer, meaning it can be excited by light to induce cytotoxic effects.[6] This property is harnessed in photodynamic therapy (PDT) for the treatment of cancer and microbial infections. The mechanism of this compound-mediated PDT involves the generation of reactive oxygen species (ROS).
Upon absorption of light of an appropriate wavelength, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[6] The triplet state this compound can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited dye can react directly with a substrate molecule, such as a lipid or protein, through electron transfer, generating radical ions which then react with oxygen to produce ROS like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[6]
-
Type II Reaction: The excited dye can transfer its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6]
These ROS are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[6]
Mechanism of this compound in Photodynamic Therapy.
Induction of Apoptosis
A primary mode of cell death induced by this compound-PDT is apoptosis, or programmed cell death. The generated ROS can cause damage to mitochondria, leading to the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[2] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[7] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2) inhibiting it.[5]
This compound-PDT induced apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Protocol for Nuclear Staining of Mammalian Cells
Objective: To stain the nuclei of cultured mammalian cells for visualization by fluorescence microscopy.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Distilled water
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Culture mammalian cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 0.1% (w/v) this compound staining solution in distilled water. Incubate the cells with the staining solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells with PBS until the background is clear.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with excitation and emission wavelengths around 530 nm and 585 nm, respectively.[4]
Workflow for this compound nuclear staining.
Protocol for Staining of Cartilage in Paraffin-Embedded Tissue Sections
Objective: To stain glycosaminoglycans in cartilage within formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Deparaffinization and rehydration reagents (Xylene, graded ethanol series)
-
Weigert's iron hematoxylin (B73222)
-
0.02% Fast Green (FCF) solution
-
1% Acetic acid solution
-
0.1% this compound solution
-
Dehydration and clearing reagents (graded ethanol series, Xylene)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.
-
Differentiation: Differentiate in 1% acid alcohol for 10-15 seconds, followed by washing.
-
Bluing: Treat with a bluing agent (e.g., Scott's tap water substitute) for 2 minutes and wash.
-
Counterstaining (Fast Green): Stain with 0.02% Fast Green solution for 3 minutes. Rinse briefly with 1% acetic acid.
-
This compound Staining: Stain with 0.1% this compound solution for 5 minutes.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous mounting medium.[4]
Expected Results: Cartilage matrix will be stained red/orange, nuclei will be black, and the background will be green.
Protocol for Cell Viability Assay using this compound and Fluorescein Diacetate (FDA)
Objective: To differentiate between live and dead plant cells based on membrane integrity.
Materials:
-
This compound
-
Fluorescein Diacetate (FDA)
-
Acetone
-
Plant cell suspension or protoplasts
-
Appropriate buffer or culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solutions:
-
This compound (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of distilled water.
-
FDA (5 mg/mL): Dissolve 5 mg of FDA in 1 mL of acetone.
-
-
Prepare Working Solutions:
-
This compound (0.01% w/v): Dilute the stock solution 1:10 in the cell buffer or medium.
-
FDA (2 µg/mL): Dilute the stock solution in the cell buffer or medium.
-
-
Staining: To a sample of the cell suspension, add the FDA and this compound working solutions. Incubate for 5-15 minutes at room temperature in the dark.
-
Imaging: Observe the cells using a fluorescence microscope.
-
Live cells: Will exhibit green fluorescence (from fluorescein).
-
Dead cells: Will exhibit red fluorescence in the nucleus (from this compound).[1]
-
Logical workflow of the dual-staining cell viability assay.
Conclusion
This compound is a versatile and powerful tool for researchers across various disciplines. Its utility as a biological stain is predicated on a well-understood mechanism of electrostatic interaction and intercalation with negatively charged cellular components, particularly nucleic acids. The quantitative data on its binding affinity, stoichiometry, and thermodynamics provide a solid foundation for its application in quantitative biological studies. Furthermore, its role as a photosensitizer in photodynamic therapy, with a defined mechanism of ROS generation and apoptosis induction, highlights its potential in therapeutic development. The detailed protocols provided in this guide offer a practical starting point for the successful application of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Detection of caspase-3 activation in single cells by fluorescence resonance energy transfer during photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenosafranine: A Comprehensive Technical Guide for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine is a versatile cationic dye belonging to the phenazine (B1670421) class, characterized by its deep green crystalline powder form which dissolves in water and ethanol (B145695) to yield a vibrant red solution.[1][2][3] Its utility in biological research is extensive, owing to its roles as a biological stain, a redox indicator, a potent photosensitizer, and a fluorescent probe.[3][4] This technical guide provides an in-depth overview of the core applications of this compound in biology, complete with detailed experimental protocols, quantitative data, and visualizations of experimental workflows and signaling pathways to empower researchers in their scientific endeavors.
Core Applications in Biology
This compound's diverse applications stem from its chemical and photophysical properties. As a cationic dye, it readily binds to negatively charged biomolecules such as nucleic acids, making it an excellent stain for cellular components.[1][4] Its ability to undergo color change upon reduction and to generate reactive oxygen species upon light excitation further broadens its utility in studying cellular processes and in therapeutic applications.[1][5]
Biological Staining
This compound is widely employed in histology and cytology for its ability to impart a distinct red or pink color to cell nuclei and other acidic cellular structures.[3][4]
-
Nuclear Staining: Due to its positive charge, this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA and RNA, accumulating in the nucleus and allowing for clear visualization of nuclear morphology.[4]
-
Gram Staining Counterstain: In the Gram staining procedure, this compound is used as a counterstain to color Gram-negative bacteria red or pink, providing a sharp contrast to the purple-stained Gram-positive bacteria.[4]
Cell Viability Staining in Plant Cells
In conjunction with Fluorescein (B123965) Diacetate (FDA), this compound serves as a reliable vital stain to differentiate between live and dead plant cells.[5]
-
Principle: Live cells with intact plasma membranes are impermeable to this compound. In contrast, dead or membrane-compromised cells allow the dye to enter, where it stains the nucleus red. FDA, on the other hand, is cleaved by esterases in living cells to produce green fluorescent fluorescein. Thus, live cells fluoresce green, while dead cells fluoresce red.[5]
Redox Indicator
This compound functions as a redox indicator, exhibiting a distinct color change from red in its oxidized state to colorless in its reduced form.[3][5] This property is valuable for monitoring various redox reactions in biological systems.
-
Mitochondrial Membrane Potential: As a lipophilic cation, this compound can accumulate in mitochondria in response to the negative mitochondrial membrane potential. Changes in this potential, which are indicative of mitochondrial health and cellular metabolism, can be monitored by observing changes in this compound's fluorescence.[1]
Photosensitizer in Photodynamic Therapy (PDT)
This compound is a potent photosensitizer, meaning it can be excited by light to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[1][6] This property is harnessed in two main therapeutic areas:
-
Photodynamic Therapy (PDT) for Cancer: When activated by light of a specific wavelength, this compound generates ROS that are cytotoxic to cancer cells, inducing cell death through apoptosis and necrosis.[2]
-
Photodynamic Antimicrobial Therapy (aPDT): This application utilizes this compound to eradicate a broad spectrum of microorganisms, including antibiotic-resistant strains, by inducing oxidative damage to microbial cells.[6]
Fluorescent Probe
With its intrinsic fluorescent properties, this compound is a valuable tool in fluorescence microscopy for visualizing cellular structures and for studying its interactions with macromolecules like DNA and RNA.[1][7]
Quantitative Data
The following tables summarize key quantitative data for the application of this compound in various biological contexts.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₅ClN₄ | [3] |
| Molecular Weight | 322.79 g/mol | [3] |
| Appearance | Dark green crystalline powder | [3] |
| Solubility | Soluble in water and ethanol | [3] |
| Absorption Maximum (λmax) in Water | 517-523 nm | [3] |
| Emission Maximum (λem) in Aqueous Solution | ~585 nm | [1] |
| Molar Extinction Coefficient (ε) in Methanol | 45,000 M⁻¹cm⁻¹ | [1] |
| Triplet Quantum Yield (ΦT) in Methanol | 0.22 | [1] |
Table 2: Typical Working Concentrations and Conditions for Biological Applications
| Application | Cell/Sample Type | Working Concentration | Incubation Time | Temperature |
| Nuclear Staining (Fixed Cells) | Mammalian Cells | 0.1% (w/v) | 5-10 minutes | Room Temperature |
| Gram Staining (Counterstain) | Bacteria | 0.25% - 0.5% (w/v) | 30-60 seconds | Room Temperature |
| Plant Cell Viability (with FDA) | Plant Suspension Cells | 0.01% (w/v) | 5-15 minutes | Room Temperature |
| Live-Cell Imaging/Mitochondrial Staining | Mammalian Cells | 0.5-10 µM | 15-60 minutes | 37°C |
| Photodynamic Antimicrobial Therapy | Planktonic Bacteria | 0.1 - 100 µM | 15-120 minutes (dark) | 37°C |
Table 3: Cytotoxicity Data for Phenazine (a related compound)
| Cell Line | Assay | IC50 (24h) | Reference(s) |
| HepG2 | Proliferation | 11 µM | [2] |
| T24 | Proliferation | 47 µM | [2] |
| Note: Direct IC50 values for this compound across a wide range of cell lines are not readily available and should be determined empirically for specific experimental systems.[2] |
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound.
Protocol 1: Nuclear Staining of Fixed Mammalian Cells
1. Reagent Preparation:
- Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde in 100 mL of PBS, pH 7.4. Gently heat and stir until dissolved. Cool to room temperature and filter.
- Permeabilization Buffer (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS.
- This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Prepare this solution fresh.[8]
2. Staining Procedure:
- Culture cells on glass coverslips.
- Wash cells twice with PBS.
- Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[8]
- Wash the cells three times with PBS for 5 minutes each.[8]
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[8]
- Wash the cells three times with PBS for 5 minutes each.[8]
- Incubate the cells with the 0.1% this compound staining solution for 5-10 minutes at room temperature, protected from light.[8]
- Wash the cells three to five times with PBS to remove excess stain.[8]
- Mount the coverslips onto microscope slides using a suitable mounting medium.
- Image the stained cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~530/580 nm).[1]
Protocol 2: this compound as a Counterstain in Gram Staining
1. Reagent Preparation:
- Crystal Violet Solution (Primary Stain)
- Gram's Iodine Solution (Mordant)
- Decolorizer (e.g., 95% Ethanol or Acetone-alcohol mixture)
- This compound Counterstain Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of 95% ethanol.[4]
2. Staining Procedure:
- Prepare a heat-fixed smear of bacteria on a clean microscope slide.
- Flood the smear with Crystal Violet solution for 1 minute, then rinse with water.[4]
- Cover the smear with Gram's Iodine for 1 minute, then rinse with water.[4]
- Apply the decolorizer for a brief period (e.g., 5-15 seconds) until the runoff is clear, then immediately rinse with water.[4]
- Flood the smear with the 0.25% this compound solution for 30-60 seconds.[4]
- Gently rinse with water and blot dry.
- Observe under oil immersion microscopy. Gram-positive bacteria will appear purple, and Gram-negative bacteria will be pink or red.[4]
Protocol 3: Plant Cell Viability Assay using this compound and Fluorescein Diacetate (FDA)
1. Reagent Preparation:
- This compound Stock Solution (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of distilled water.[5]
- This compound Working Solution (0.01% w/v): Dilute the stock solution 1:10 in the appropriate plant cell culture medium or buffer. Prepare fresh.[5]
- FDA Stock Solution (5 mg/mL): Dissolve 5 mg of FDA in 1 mL of acetone. Store at -20°C, protected from light.[5]
- FDA Working Solution (2 µg/mL): Immediately before use, dilute the stock solution in the plant cell culture medium to a final concentration of 2 µg/mL.[5]
2. Staining Procedure for Plant Suspension Cells:
- Transfer a 500 µL aliquot of the plant cell suspension to a microcentrifuge tube.
- Add 5 µL of the FDA working solution and 50 µL of the this compound working solution.[5]
- Gently mix and incubate at room temperature for 5-15 minutes in the dark.[5]
- Place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and image immediately.
- Use a fluorescence microscope with filter sets for fluorescein (Excitation/Emission ~494/518 nm) and this compound (Excitation/Emission ~530/585 nm).[5] Live cells will fluoresce green, and dead cells will show red nuclear staining.
Protocol 4: In Vitro Photodynamic Antimicrobial Therapy (aPDT) Efficacy Assay
1. Reagent Preparation:
- This compound Stock Solution (1-10 mM): Dissolve this compound in a suitable solvent like DMSO or ethanol and sterilize by filtration. Store at -20°C in the dark.[6]
2. Photodynamic Treatment Procedure:
- Prepare a suspension of the target microorganism in an appropriate broth.
- In a 96-well plate, add the microbial suspension to each well.
- Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0.1 - 100 µM).[6] Include a no-photosensitizer control.
- Incubate the plate in the dark at 37°C for a predetermined time (e.g., 15-120 minutes) to allow for photosensitizer uptake.[6]
- Irradiate the plate with a light source at a specific wavelength (e.g., ~520 nm) and a defined light dose (e.g., 10-100 J/cm²).[6] Include a dark toxicity control (photosensitizer, no light) and a light-only control.
- Assess cell viability using a colony-forming unit (CFU) assay by performing serial dilutions, plating on appropriate agar, and incubating for 18-24 hours.[6]
- Calculate the log reduction in viability compared to the control groups.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced photodynamic therapy.
Caption: Experimental workflow for this compound nuclear staining.
Caption: Workflow for plant cell viability assay.
Conclusion
This compound is a remarkably versatile and cost-effective dye with a broad spectrum of applications in biological research. Its utility as a histological stain, a probe for cell viability and mitochondrial function, a redox indicator, and a photosensitizer for therapeutic applications makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective implementation of this compound in various experimental settings, ultimately contributing to the advancement of biological and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenazinium dyes safranine O and this compound induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Phenosafranine: A Comprehensive Technical Guide to its Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine (3,7-diamino-5-phenylphenazinium chloride) is a water-soluble, cationic phenazinium dye with significant applications in biomedical research and drug development.[1] Its utility as a fluorescent probe, photosensitizer in photodynamic therapy, and redox indicator is intrinsically linked to its distinct photophysical properties.[1][2] The planar aromatic structure of this compound results in strong absorption and emission in the visible spectrum, with its spectroscopic behavior being highly sensitive to the surrounding environment, including solvent polarity and pH.[1] This guide provides an in-depth analysis of the absorption and emission spectra of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support its application in research and development.
Core Spectroscopic and Photophysical Parameters
The interaction of this compound with light governs its functionality. The following tables summarize the key quantitative data for its absorption and emission spectra in various solvents.
Table 1: Spectroscopic Properties of this compound in Aqueous Solution
| Spectroscopic Parameter | Symbol | Value |
| Absorption Maximum | λmax | 520 nm[1] |
| Molar Extinction Coefficient | ε | Not readily available in searched literature for purely aqueous solution.[1] |
| Emission Maximum | λem | 585 nm[1] |
| Fluorescence Quantum Yield | Φf | < 0.94 (inferred from ΦT)[1] |
| Fluorescence Lifetime | τf | 0.93 ns[1] |
| Intersystem Crossing Quantum Yield | ΦT | 0.06[1] |
| Triplet-Triplet Absorption Maxima | λT-T | 380, 615, 665 nm[1] |
Table 2: Comparative Photophysical Properties of this compound in Organic Solvents
| Photophysical Parameter | This compound (PS+) in Methanol (MeOH) | This compound (PS+) in Acetonitrile (MeCN) |
| Absorption Maximum (λabs) | 522 nm[3] | 521 nm[3] |
| Molar Extinction Coefficient (ε) | 43,000 M-1cm-1[3] | 45,000 M-1cm-1[3] |
| Emission Maximum (λem) | 583 nm[3] | 573 nm[3] |
| Fluorescence Quantum Yield (ΦF) | 0.25[3] | 0.33[3] |
| Fluorescence Lifetime (τF) | 1.5 ns[3] | 2.0 ns[3] |
| Triplet Quantum Yield (ΦT) | 0.34[3] | 0.21[3] |
| Triplet-Triplet Absorption Maxima (λT-T) | 800, 710, 430 nm[3] | 830, 740, 440 nm[4] |
Experimental Protocols
Accurate determination of this compound's spectroscopic properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.
Absorption Spectroscopy
This technique is employed to determine the absorption maximum (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent (e.g., deionized water, methanol, or acetonitrile).[1][3]
-
Preparation of Working Solutions: Create a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.[1]
-
Instrument Setup: Utilize a diode array spectrophotometer.[4]
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the solutions and record a baseline spectrum to subtract the solvent's absorbance.[1]
-
Sample Measurement: Rinse and fill the cuvette with a this compound working solution and record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).[1][3]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).[1]
-
To determine the molar extinction coefficient (ε), plot the absorbance at λmax versus the concentration of the prepared solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient, assuming a path length 'l' of 1 cm.[1][5]
-
Steady-State Fluorescence Spectroscopy
This method is used to determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[1][3]
-
Instrument Setup: Use a spectrofluorometer equipped with excitation and emission monochromators.[1] Set the excitation wavelength to the absorption maximum of this compound (around 520 nm) and the emission scan range from approximately 530 nm to 800 nm.[1]
-
Measurement: Record the fluorescence emission spectrum of the this compound solution and identify the wavelength of maximum emission intensity (λem).[1]
-
Quantum Yield Determination (Comparative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength (e.g., Rhodamine 6G in ethanol, Φf = 0.95, or Cresyl Violet in methanol, Φf = 0.54).[1][4]
-
Prepare a solution of the standard with an absorbance matching that of the this compound solution at the same excitation wavelength.[1]
-
Record the fluorescence spectrum of the standard under identical experimental conditions.[1]
-
Calculate the quantum yield of this compound using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1][3]
-
Time-Resolved Fluorescence Spectroscopy
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring the fluorescence lifetime (τf).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.[1]
-
Instrument Setup: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to this compound's absorption maximum, a sensitive high-speed detector, and timing electronics.[1][3]
-
Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated to build a histogram of photon arrival times.[3]
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).[2][3]
Visualizing this compound's Photophysical Processes and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
References
Phenosafranine as a Redox Indicator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Phenosafranine, a versatile phenazine (B1670421) dye, and its application as a redox indicator. This document outlines the core principles of its function, presents key quantitative data, details experimental protocols, and illustrates relevant mechanisms and workflows.
Core Principles of this compound as a Redox Indicator
This compound, with the chemical name 3,7-diamino-5-phenylphenazinium chloride, is a cationic and water-soluble dye.[1] In the field of electrochemistry, its utility as a redox indicator is paramount, stemming from a distinct and reversible color change associated with its oxidation state.[1][2]
The fundamental principle lies in a reversible two-electron, two-proton reduction-oxidation reaction.[1] The oxidized form of this compound exhibits an intense red color, while its reduced form, Dihydrothis compound, is colorless.[1][2] This stark color transition provides a clear visual endpoint in redox titrations.[1]
The redox reaction can be represented as follows:
This compound (oxidized, red) + 2e⁻ + 2H⁺ ⇌ Dihydrothis compound (reduced, colorless) [1]
This equilibrium is sensitive to the concentration of protons, making the redox potential of this compound pH-dependent.[1]
Quantitative Data
The electrochemical properties of this compound are critical for its application as a redox indicator. The formal potential (E°'), a measure of the reduction potential at a specific pH, is a key parameter.
Table 1: Electrochemical Properties of this compound
| Parameter | Value | Reference |
| Formal Potential (E°' at pH 7) | -252 mV vs. SHE | [1] |
| Electron Transfer (n) | 2 | [1] |
| Proton Transfer | 2 | [1] |
| Color (Oxidized Form) | Red | [1][2][3] |
| Color (Reduced Form) | Colorless | [1][2][3] |
| Absorption Maximum (λmax) | ~520 nm | [2][4] |
pH Dependence of Redox Potential
The involvement of protons in the redox reaction means that the formal potential of this compound is highly dependent on the pH of the solution.[1] As the pH increases, the formal potential decreases.[1] For a reaction involving an equal number of protons and electrons, the potential decreases by approximately 59 mV per pH unit.[1]
Table 2: Calculated Formal Potential of this compound at Various pH Values
| pH | Calculated Formal Potential (E°' vs. SHE) (V) |
| 4 | -0.075 |
| 5 | -0.134 |
| 6 | -0.193 |
| 7 | -0.252 |
| 8 | -0.311 |
| 9 | -0.370 |
| 10 | -0.429 |
This table is based on the reported potential at pH 7 and an assumed Nernstian dependence of -59 mV/pH.[1]
Visualizing the Redox Mechanism and Workflows
Diagrams are provided to illustrate the core concepts and experimental procedures related to this compound.
Experimental Protocols
Detailed methodologies for the preparation and use of this compound as a redox indicator are provided below.
Protocol 1: Preparation of 0.1% (w/v) this compound Indicator Solution
This protocol describes the preparation of a stock solution suitable for use in titrations.[1]
Materials:
-
This compound powder (C₁₈H₁₅ClN₄)[1]
-
Ethanol (B145695) (95% or absolute)[1]
-
Distilled or deionized water[1]
-
100 mL Volumetric flask[1]
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Filter paper and funnel (optional)
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.[1]
-
Transfer the powder to a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of ethanol to the flask.[1]
-
Swirl the flask or use a magnetic stirrer to completely dissolve the powder. Gentle warming can be applied if necessary, but boiling should be avoided.[1]
-
Once the powder is fully dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.[1]
-
Mix the solution thoroughly by inverting the flask multiple times.[1]
-
If any particulate matter remains, filter the solution.[1]
-
Store the solution in a well-stoppered, light-protected bottle at room temperature.[1]
Protocol 2: Use of this compound in Redox Titration
This protocol outlines the general steps for using this compound as a visual indicator in a redox titration.
Materials:
-
Burette
-
Beaker or conical flask
-
Magnetic stirrer and stir bar
-
Standardized titrant solution (oxidizing agent)
-
Analyte solution (reducing agent)
-
0.1% this compound indicator solution
Procedure:
-
Prepare the Analyte: Pipette a known volume of the analyte solution into a beaker or conical flask.[1]
-
Add Indicator: Add 2-3 drops of the 0.1% this compound indicator solution to the analyte.[1][5] The initial color of the solution will depend on the relative redox potentials of the analyte and the indicator.
-
Titration: Fill the burette with the standardized titrant solution. Slowly add the titrant to the analyte solution while ensuring continuous stirring.[1]
-
Endpoint Determination: As the titrant is added, it will first react with the analyte. Once the analyte is consumed, the titrant will begin to react with the this compound indicator. The endpoint is reached when the addition of a single drop of titrant causes a persistent color change from colorless to red.[1]
-
Calculation: Use the volume of titrant added at the endpoint to calculate the concentration of the analyte based on the stoichiometry of the redox reaction.[1]
Protocol 3: Cyclic Voltammetry with this compound
This protocol details the use of this compound to demonstrate a reversible electrochemical system using cyclic voltammetry (CV).
Materials:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Supporting electrolyte solution (e.g., 0.1 M KCl)
-
Buffer solution (if pH control is needed, e.g., 0.1 M PBS, pH 7)
-
0.1% this compound stock solution
Procedure:
-
Prepare the Electrolyte Solution: Prepare the supporting electrolyte in a suitable buffer to control the pH.[1]
-
Add this compound: Add a small volume of the this compound stock solution to the electrolyte to achieve a final concentration between 0.1 and 1 mM.[1]
-
Perform Cyclic Voltammetry:
-
Data Analysis:
-
The resulting voltammogram should show a pair of peaks corresponding to the oxidation and reduction of this compound.[1]
-
For a reversible system, the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV, where n=2 (approximately 29.5 mV).[1]
-
The formal potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc)/2).[1]
-
Applications in Research and Development
This compound's properties make it a valuable tool in various scientific and industrial settings:
-
Analytical Chemistry: Widely used for the quantitative determination of various reducing and oxidizing agents through titration.[3][6]
-
Electrochemical Studies: Serves as a redox mediator in electrochemical assays and for studying reaction mechanisms.[1]
-
Biological Systems: Although primarily a redox indicator, its cationic and lipophilic nature allows it to be used as a probe for mitochondrial membrane potential, a key indicator of cellular health.[2]
-
Drug Discovery: Can be used in assays to monitor the activity of redox enzymes, which are potential drug targets.[2]
References
The Photosensitizing Properties of Phenosafranine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photosensitizing properties of Phenosafranine, a cationic phenazine (B1670421) dye.[1] With its notable photophysical characteristics and ability to generate reactive oxygen species upon light activation, this compound has garnered significant interest for various biomedical applications, including photodynamic therapy (PDT) and photodynamic antimicrobial therapy (aPDT).[1][2] This document details its core photophysical and photochemical properties, mechanisms of action, and relevant experimental protocols for its characterization and evaluation.
Core Photophysical and Photochemical Properties
The efficacy of this compound as a photosensitizer is rooted in its interaction with light.[2] A phenazine dye, it is characterized by a planar, rigid structure that influences its electronic transitions.[3] Its photophysical behavior is notably dependent on the solvent environment.[4]
Data Presentation: Photophysical Parameters
The key photophysical parameters of this compound are summarized below. These values are crucial for determining the optimal excitation wavelengths and predicting its photosensitizing efficiency.
Table 1: Core Photophysical Properties of this compound
| Property | Value | Solvent / Conditions | Reference(s) |
|---|---|---|---|
| Absorption Maximum (λabs) | 520 - 530 nm | Methanol (B129727), Acetonitrile, Water | [2] |
| Molar Extinction Coefficient (ε) | ~4.5 x 104 M-1cm-1 | Methanol | [2][4] |
| Emission Maximum (λem) | 581 - 585 nm | Methanol, Water | [2][5] |
| Fluorescence Quantum Yield (ΦF) | 0.21 - 0.33 | Methanol, Acetonitrile | [2][4] |
| Fluorescence Lifetime (τF) | 0.33 - 2.0 ns | Methanol, Acetonitrile | [2][4] |
| Triplet Quantum Yield (ΦT) | 0.21 - 0.50 | Methanol, Acetonitrile | [2][6][7] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High | Methanol |[6][8] |
Table 2: Comparative Photophysical Properties of this compound (PS+) and Safranine (SF+)
| Photophysical Parameter | This compound (PS+) in MeOH | Safranine (SF+) in MeOH | This compound (PS+) in MeCN | Safranine (SF+) in MeCN | Reference |
|---|---|---|---|---|---|
| Absorption Maximum (λabs) | 522 nm | 529 nm | 521 nm | 520 nm | [4] |
| Molar Extinction Coefficient (ε) | 43,000 M-1cm-1 | 55,000 M-1cm-1 | 45,000 M-1cm-1 | 60,000 M-1cm-1 | [4] |
| Emission Maximum (λem) | 583 nm | 585 nm | 573 nm | 575 nm | [4] |
| Fluorescence Quantum Yield (ΦF) | 0.25 | 0.21 | 0.33 | 0.29 | [4] |
| Fluorescence Lifetime (τF) | 1.5 ns | 1.3 ns | 2.0 ns | 1.8 ns | [4] |
| Triplet Quantum Yield (ΦT) | 0.34 | 0.50 | 0.21 | 0.38 |[4] |
Note: Direct comparison of singlet oxygen quantum yields is challenging due to variations in experimental methodologies. However, this compound is consistently noted to have a high quantum yield, a critical parameter for photodynamic efficacy.[6]
Mechanism of Action in Photodynamic Therapy
Upon absorption of light at an appropriate wavelength, this compound transitions from its ground state (S0) to an excited singlet state (S1).[1] It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T1).[1] This triplet state is the key intermediate for the subsequent photochemical reactions that induce cytotoxicity.
The photosensitizing action of this compound proceeds primarily through two mechanisms:
-
Type II Reaction: The excited triplet state of this compound transfers its energy directly to molecular oxygen (3O2), which is in a triplet ground state. This energy transfer results in the formation of highly reactive singlet oxygen (1O2), a potent oxidizing agent.[1][6] Singlet oxygen can damage a wide array of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage and death.[1][9] This is considered the dominant pathway for many photosensitizers in PDT.[9]
-
Type I Reaction: Alternatively, the triplet state photosensitizer can react directly with a substrate molecule (e.g., a biological molecule or the solvent) through electron or hydrogen transfer.[1] This process generates radical ions or free radicals, which can further react with molecular oxygen to produce other reactive oxygen species (ROS) such as superoxide (B77818) anions (O2•−) and hydroxyl radicals (•OH).[1]
These ROS induce non-specific oxidative damage to multiple cellular targets, a multi-targeted approach that significantly lowers the probability of microorganisms or cancer cells developing resistance.[1]
Cellular Uptake and Signaling Pathways
The effectiveness of a photosensitizer is critically dependent on its ability to be internalized by target cells and its subsequent subcellular localization.[6] As a cationic dye, this compound can enter cells through mechanisms such as passive diffusion and can accumulate in organelles like lysosomes.[6] It has also been shown to bind to nucleic acids, primarily through intercalation, which is a crucial aspect of its potential as an anticancer agent.[2][10]
Upon light activation, the ROS generated by this compound initiate a cascade of cellular stress responses. This damage can trigger distinct cell death pathways, including apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6][11] The dominant pathway often depends on the light dose, photosensitizer concentration, and cell type.[6]
PDT-induced stress activates multiple signaling pathways:
-
Mitochondrial Pathway: Photosensitizers localizing in mitochondria can directly damage mitochondrial components, leading to the release of cytochrome c, activation of caspases (e.g., caspase-9 and -3), and subsequent apoptosis.[12]
-
Endoplasmic Reticulum (ER) Stress: Damage to the ER can disrupt calcium homeostasis and protein folding, triggering the unfolded protein response (UPR) and leading to apoptosis.[12]
-
Death Receptor Pathway: In some cases, PDT can upregulate death receptors like Fas on the cell surface, sensitizing cells to apoptosis.
-
Survival Pathways: Concurrently, cells may activate pro-survival signaling pathways as a defense mechanism against oxidative stress. These can be mediated by transcription factors such as NF-κB, AP-1, and NRF2, which regulate inflammation, proliferation, and antioxidant responses.[13] The interplay between cell death and survival signals ultimately determines the fate of the cell following PDT.[13]
Experimental Protocols
Accurate and reproducible characterization of this compound's photosensitizing properties is essential for its development and application. The following are representative protocols for key experiments.
Absorption and Fluorescence Spectroscopy
This protocol is fundamental for determining absorption maxima (λmax), molar extinction coefficient (ε), and fluorescence properties.[2]
-
Instrumentation: A diode array spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., HPLC-grade methanol or water).
-
Serial Dilutions: Perform serial dilutions to obtain a series of solutions with known concentrations. Ensure absorbance values for analysis are within the linear range of the instrument (typically < 1.0).
-
Absorption Measurement: Record the absorption spectrum for each concentration. Determine λmax from the peak of the spectrum. Calculate ε using the Beer-Lambert law (A = εcl).
-
Fluorescence Measurement: For emission spectra, use a dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).[2] Excite the sample at its λmax and record the emission spectrum.
-
Quantum Yield Determination: Measure the integrated fluorescence intensity of the this compound solution and a reference standard with a known quantum yield (e.g., Cresyl Violet in Methanol, ΦF = 0.54) under identical conditions (excitation wavelength, absorbance).[2] Calculate the quantum yield using the comparative method.
General Protocol for In Vitro Phototoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine cell viability after PDT.[14]
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.[15]
-
Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include "dark toxicity" controls (cells with this compound but no light) and untreated controls.[6]
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. Add fresh, phenol-red-free medium.
-
Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., corresponding to this compound's λmax) and light dose (J/cm2). Keep control plates in the dark.[15]
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.[6] Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound required to inhibit cell growth by 50%) from the dose-response curve.
Workflow for In Vitro PDT Efficacy Evaluation
The systematic evaluation of a photosensitizer involves a series of steps from basic characterization to detailed cellular analysis.
Conclusion and Future Directions
This compound exhibits promising photosensitizing properties, including strong absorption in the visible spectrum and a high triplet quantum yield, making it a candidate for photodynamic applications.[6] Its ability to generate highly reactive singlet oxygen upon photoactivation underpins its cytotoxic effects against both microbial and cancer cells.[1]
Further research is warranted to fully elucidate the specific signaling cascades initiated by this compound-mediated PDT in different cell types.[6] A comprehensive evaluation of its photodynamic efficacy in direct, standardized comparative studies against established photosensitizers is also necessary.[6] The development of targeted delivery systems for this compound could enhance its accumulation in diseased tissues, thereby improving therapeutic efficacy while minimizing off-target effects. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and harness the full potential of this compound in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Photophysical properties of safranine and this compound. A comparative study by laser flash photolysis and laser induced optoacoustic spectroscopy - CONICET [bicyt.conicet.gov.ar]
- 8. Cationic Phenosafranin Photosensitizers Based on Polyhedral Oligomeric Silsesquioxanes for Inactivation of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenazinium dyes safranine O and this compound induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Phenosafranine: A Technical and Historical Guide
This in-depth guide explores the discovery, synthesis, and historical applications of phenosafranine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dye's chemical properties, synthesis pathway, and its significant roles in histology, analytical chemistry, and as a photosensitizer.
Discovery and Synthesis
This compound (3,7-diamino-5-phenylphenazinium chloride) is a cationic dye belonging to the phenazine (B1670421) class. It is structurally related to safranine, one of the earliest synthetic dyes derived from coal tar, which followed the groundbreaking synthesis of mauveine by William Henry Perkin in 1856. By the late 19th century, numerous derivatives of safranine, including this compound, had been developed.[1]
-
Diazotization and Coupling: Aniline (B41778) undergoes partial reaction with nitrous acid to form a phenyl diazonium cation. This cation then reacts with aniline to produce 4-aminoazobenzene (B166484).
-
Reduction: The 4-aminoazobenzene is reduced, typically using zinc and hydrochloric acid, to yield a mixture of aniline and p-phenylenediamine (B122844).[1]
-
Oxidative Cyclization: The mixture of aniline and p-phenylenediamine is then oxidized. This complex reaction proceeds through the formation of an indamine, which then reacts with another molecule of the arylamine. Subsequent intramolecular cyclization and further oxidation lead to the formation of the this compound molecule.[1]
Caption: Synthesis pathway of this compound from Aniline.
Physicochemical and Spectroscopic Properties
This compound is a dark green crystalline powder that dissolves in water and ethanol (B145695) to produce a red solution.[2] Its chemical and physical properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅ClN₄ |
| Molecular Weight | 322.79 g/mol |
| Appearance | Dark green crystalline powder |
| Color in Solution | Red (in water and ethanol) |
Table 2: Spectroscopic Properties of this compound in Aqueous Solution
| Parameter | Symbol | Value |
| Absorption Maximum | λmax | 520 nm |
| Emission Maximum | λem | 585 nm |
| Fluorescence Lifetime | τf | 0.93 ns |
| Triplet Quantum Yield | ΦT | 0.2–0.42 |
| Triplet-Triplet Absorption Maxima | λT-T | 380, 615, 665 nm |
Historical Applications
This compound's unique properties led to its adoption in various scientific and technical fields throughout history.
Histological Staining
One of the most significant historical applications of this compound is as a biological stain in histology and cytology.[2] Its cationic nature allows it to bind to negatively charged molecules within cells, such as nucleic acids in the nucleus. This property makes it an effective nuclear stain, often used as a counterstain to provide contrast to other stains. For example, in the Gram staining procedure, this compound can be used to stain Gram-negative bacteria red or pink, contrasting with the violet of Gram-positive bacteria.[3]
Redox Indicator
In the early 20th century, this compound was employed as a redox indicator in volumetric analysis.[4] Its distinct color change from red in its oxidized state to colorless in its reduced state makes it a valuable tool for determining the endpoint of redox titrations. The electrode potential of this compound is pH-dependent, with values of +0.24 V at pH 0 and -0.29 V at pH 7.[4]
Photosensitizer
This compound is a potent photosensitizer, a molecule that can be excited by light to induce a chemical change in another molecule.[5] Upon light absorption, this compound can transition to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. This property has been explored in the context of photodynamic antimicrobial therapy.[5]
Caption: Mechanism of this compound as a photosensitizer.
Historical Medicinal Use: A Contextual Overview
While the broader class of aniline dyes, from which this compound is derived, played a role in the development of early chemotherapy, specific historical records detailing the clinical use of this compound as a medicinal agent are scarce in the searched literature.[6] The early 20th century saw the exploration of various synthetic dyes for their therapeutic properties, a field pioneered by Paul Ehrlich's concept of a "magic bullet".[7] This led to the development of drugs like Salvarsan and sulfonamides.[6][7]
This compound and its relatives were studied for their biological activities. For instance, in the mid-20th century, a number of phenosafranines were investigated for their anti-filarial action.[4] More recently, the antibacterial and photosensitizing properties of this compound have been the subject of research, particularly in the context of antimicrobial photodynamic therapy to combat antibiotic-resistant bacteria.[5][8] However, it is important to distinguish this modern research from documented historical use as a mainstream clinical antiseptic or antibiotic. While related compounds like gentian violet had established antibacterial applications, specific historical accounts of this compound being used in a similar manner are not prominent in the available literature.[9]
Experimental Protocols
The following are modern, representative protocols for some of the key historical applications of this compound.
Protocol for Nuclear Staining in Histology (Counterstain)
This protocol outlines the use of this compound as a nuclear counterstain for histological sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Primary stain (e.g., Hematoxylin)
-
0.1% (w/v) this compound working solution (0.1 g of this compound in 100 mL of distilled water)
-
Graded ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Permanent mounting medium
Procedure:
-
Stain the rehydrated tissue sections with the primary stain (e.g., Hematoxylin) according to standard protocols.
-
Differentiate and blue the sections as required by the primary staining protocol.
-
Rinse the slides in distilled water.
-
Counterstain with the 0.1% this compound working solution for 1-2 minutes. The optimal time may vary depending on the tissue type.
-
Rapidly dehydrate the sections through a graded series of ethanol (95% and 100%).
-
Clear the sections in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Red or pink
-
Cytoplasm (with Hematoxylin primary stain): Blue
Caption: Workflow for this compound as a histological counterstain.
Protocol for Use as a Redox Indicator in Titration
This protocol describes the preparation and use of a this compound solution for redox titrations.
Materials:
-
This compound powder
-
Distilled water
-
100 mL volumetric flask
-
Analyte solution
-
Standardized titrant solution
-
Burette and other standard titration equipment
Procedure:
-
Prepare a 0.1% (w/v) indicator solution:
-
Accurately weigh 0.1 g of this compound powder.
-
Transfer it to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the powder.
-
Once dissolved, bring the volume up to the 100 mL mark with distilled water and mix thoroughly.
-
-
Titration:
-
Pipette a known volume of the analyte solution into a flask.
-
Add 2-3 drops of the 0.1% this compound indicator solution.
-
Titrate with the standardized titrant solution until the endpoint is reached, indicated by a sharp color change of the indicator from red to colorless.
-
Conclusion
This compound, a derivative of the early synthetic dye revolution, has a rich history of application in science and technology. From its foundational role in visualizing the microscopic world of histology to its utility in the precise measurements of analytical chemistry, this compound has proven to be a versatile and enduring chemical tool. While its historical use as a medicinal agent is not as clearly documented as some of its contemporaries, modern research continues to explore its potential, particularly in the field of photodynamic therapy. This guide provides a comprehensive overview of the core technical aspects and historical context of this compound, serving as a valuable resource for professionals in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. dawnscientific.com [dawnscientific.com]
- 3. This compound | C18H15ClN4 | CID 65732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic Phenosafranin Photosensitizers Based on Polyhedral Oligomeric Silsesquioxanes for Inactivation of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antibacterial Action of Safranin and Gentian Violet - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: An In-depth Technical Guide to Phenosafranine Fluorescence Quenching
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenosafranine, a cationic phenazine (B1670421) dye, is a versatile fluorescent probe with significant applications in biological and chemical research. Its fluorescence is highly sensitive to its molecular environment, making it an excellent tool for studying molecular interactions through the phenomenon of fluorescence quenching. This technical guide provides a comprehensive overview of the principles and practices of this compound fluorescence quenching. It delves into the core mechanisms of quenching, details experimental protocols for both steady-state and time-resolved fluorescence measurements, and presents quantitative data for the quenching of this compound by various molecules. Furthermore, this guide illustrates the application of this compound fluorescence quenching in the context of cellular signaling pathways, specifically in the assessment of mitochondrial membrane potential during apoptosis.
Introduction to Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound. This phenomenon can occur through various molecular interactions and is broadly categorized into two main types: dynamic and static quenching.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. Dynamic quenching is a diffusion-controlled process and is affected by factors such as temperature and viscosity. It reduces the fluorescence lifetime of the fluorophore.[1][2]
-
Static Quenching: This arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the complex is unable to fluoresce upon excitation. Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[1][2]
Other quenching mechanisms include Förster Resonance Energy Transfer (FRET) and Dexter Electron Transfer, which involve non-radiative energy transfer from the excited fluorophore to an acceptor molecule.[3]
The Stern-Volmer equation is a fundamental relationship used to analyze fluorescence quenching data:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
kₐ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism.[4]
Photophysical Properties of this compound
This compound exhibits distinct absorption and emission spectra, with its photophysical properties being influenced by the solvent environment. A summary of its key photophysical parameters is presented in Table 1.
Table 1: Photophysical Properties of this compound in Different Solvents
| Property | Methanol | Acetonitrile | Water | Reference(s) |
| Absorption Maximum (λₐₑₛ) | 529 nm | 520 nm | ~520 - 530 nm | [5] |
| Emission Maximum (λₑₘ) | 580 nm | 570 nm | ~585 nm | [5] |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | 36,000 M⁻¹cm⁻¹ | Not available | [5] |
| Fluorescence Quantum Yield (Φբ) | 0.11 | 0.24 | Not available | [5] |
| Fluorescence Lifetime (τբ) | 0.33 ns | 0.93 ns | Not available | [5] |
| Triplet Quantum Yield (Φₜ) | 0.22 | 0.51 | Not available | [5] |
Quantitative Data on this compound Fluorescence Quenching
The efficiency of fluorescence quenching is quantified by the Stern-Volmer constant (Kₛᵥ) and the bimolecular quenching constant (kₐ). Table 2 summarizes these constants for the quenching of this compound by various quenchers in different solvents.
Table 2: Stern-Volmer (Kₛᵥ) and Bimolecular (kₐ) Quenching Constants for this compound
| Quencher | Solvent | Kₛᵥ (M⁻¹) | kₐ (x 10¹⁰ M⁻¹s⁻¹) | Reference(s) |
| Aniline | Methanol | - | 1.1 | [1] |
| Acetonitrile | - | 1.8 | [1] | |
| N-Methylaniline | Methanol | - | 1.2 | [1] |
| Acetonitrile | - | 2.0 | [1] | |
| N,N-Dimethylaniline | Methanol | - | 1.4 | [1] |
| Acetonitrile | - | 2.3 | [1] | |
| p-Anisidine | Methanol | - | 1.3 | [1] |
| Acetonitrile | - | 2.2 | [1] | |
| Triethanolamine (TEOA) | Methanol | - | 0.03 | [1] |
| Acetonitrile | - | 0.15 | [1] | |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Water | 1.2 x 10³ | - | [2] |
Experimental Protocols
Steady-State Fluorescence Quenching
This protocol outlines the procedure for determining the Stern-Volmer quenching constant (Kₛᵥ) from steady-state fluorescence measurements.
Materials:
-
This compound
-
Quencher of interest
-
Spectroscopic grade solvent
-
Volumetric flasks and micropipettes
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be dilute enough to ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Prepare a high-concentration stock solution of the quencher in the same solvent.
-
Prepare a series of solutions in volumetric flasks, each containing a constant concentration of this compound and varying concentrations of the quencher. Ensure the final volume of all solutions is the same. Include a blank sample containing only this compound (no quencher).
-
Set up the spectrofluorometer. Set the excitation wavelength to the absorption maximum of this compound (e.g., ~520 nm). Set the emission scan range to cover the emission spectrum of this compound (e.g., 540-700 nm).
-
Measure the fluorescence spectra. Record the fluorescence emission spectrum for each prepared solution, including the blank.
-
Determine fluorescence intensities. Identify the wavelength of maximum emission and record the fluorescence intensity (F) at this wavelength for each sample. The intensity of the blank sample corresponds to F₀.
-
Data Analysis. Plot F₀/F versus the quencher concentration [Q]. The slope of the resulting linear plot is the Stern-Volmer constant, Kₛᵥ.
Time-Resolved Fluorescence Quenching
This protocol describes the measurement of fluorescence lifetimes to distinguish between static and dynamic quenching and to determine the bimolecular quenching rate constant (kₐ).
Materials:
-
This compound
-
Quencher of interest
-
Spectroscopic grade solvent
-
Sample cuvettes
-
Time-Correlated Single Photon Counting (TCSPC) system or other time-resolved fluorometer
Procedure:
-
Prepare samples as described in the steady-state protocol, with a constant concentration of this compound and varying concentrations of the quencher.
-
Set up the time-resolved fluorometer. Use a pulsed light source with an excitation wavelength near the absorption maximum of this compound.
-
Measure the fluorescence decay. Record the fluorescence decay profile for each sample.
-
Data Analysis.
-
Fit the fluorescence decay data to an exponential decay function to determine the fluorescence lifetime (τ) for each quencher concentration. The lifetime of the sample without quencher is τ₀.
-
For dynamic quenching, the fluorescence lifetime will decrease with increasing quencher concentration. For pure static quenching, the lifetime will remain constant.
-
Plot τ₀/τ versus the quencher concentration [Q]. For dynamic quenching, the slope of this plot is equal to kₐτ₀.
-
The bimolecular quenching constant, kₐ, can be calculated by dividing the slope by the known fluorescence lifetime in the absence of the quencher (τ₀).
-
Application in Signaling Pathway Analysis: Mitochondrial Membrane Potential in Apoptosis
This compound's fluorescence is sensitive to changes in the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway of apoptosis. Healthy mitochondria maintain a high negative ΔΨm. As a cationic dye, this compound accumulates in the mitochondrial matrix of healthy cells, driven by this potential. At high concentrations within the mitochondria, this compound molecules can form aggregates, leading to self-quenching of their fluorescence.
During the early stages of apoptosis, the mitochondrial permeability transition pore opens, leading to the dissipation of ΔΨm. This loss of membrane potential causes the release of this compound from the mitochondria into the cytoplasm. The resulting de-aggregation and dilution of the dye lead to a significant increase in its fluorescence intensity, providing a measurable signal for the initiation of apoptosis.[1]
Caption: Intrinsic apoptotic pathway and its effect on this compound fluorescence.
Workflow for a this compound-Based Apoptosis Assay
The following workflow outlines the general steps for using this compound to monitor apoptosis-induced changes in mitochondrial membrane potential.
Caption: General workflow for a this compound-based apoptosis assay.
Conclusion
This compound fluorescence quenching is a powerful and versatile technique for probing molecular interactions and studying dynamic biological processes. This guide has provided the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize this compound as a fluorescent probe. Its application in monitoring changes in mitochondrial membrane potential during apoptosis highlights its utility in drug discovery and cell biology research. By understanding the principles of fluorescence quenching and following standardized protocols, scientists can leverage the unique properties of this compound to gain valuable insights into a wide range of chemical and biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.sbbq.org.br [www2.sbbq.org.br]
- 3. Safranine O as a fluorescent probe for mitochondrial membrane potential studied on the single particle level and in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Phenosafranine's Interaction with Nucleic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine, a cationic dye belonging to the phenazinium class, has garnered significant attention in the scientific community for its diverse applications, including as a biological stain and a potential therapeutic agent.[1] Its planar, aromatic structure facilitates its interaction with nucleic acids, a characteristic that underpins many of its biological effects. This technical guide provides a comprehensive overview of the binding of this compound to DNA and RNA, focusing on the core mechanisms, quantitative binding parameters, and the experimental methodologies employed to elucidate these interactions.
Core Concepts: Binding Modes
The interaction of this compound with nucleic acids is primarily non-covalent and can be broadly categorized into two main binding modes: intercalation and groove binding. The prevailing mode is influenced by the nucleic acid's conformation (e.g., double-stranded, single-stranded, triplex) and base composition.[2][3]
Intercalation
In this primary binding mode, the planar this compound molecule inserts itself between the base pairs of the nucleic acid duplex.[4][5] This mode of interaction is characterized by a significant stabilization of the nucleic acid structure against thermal denaturation.[4] Evidence for intercalation comes from hydrodynamic studies, such as viscosity measurements, where an increase in the viscosity of a DNA solution upon addition of this compound suggests a lengthening of the DNA helix to accommodate the intercalating molecules.[4] Further support is derived from fluorescence quenching and energy transfer studies.[2]
Groove Binding
While intercalation is the predominant mode of interaction with double-stranded nucleic acids, electrostatic interactions with the negatively charged phosphate (B84403) backbone in the grooves of the helix also play a significant role.[2] Some studies suggest that at low saturation levels, a form of non-cooperative binding outside the helix, particularly in G-C rich regions, may occur.[3]
The interplay between these binding modes is complex and can be influenced by the specific nucleic acid sequence and the experimental conditions.
Quantitative Analysis of this compound-Nucleic Acid Interactions
The affinity and thermodynamics of this compound's interaction with various nucleic acid structures have been quantified using several biophysical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Binding Constants and Stoichiometry of this compound with Nucleic Acids
| Nucleic Acid Target | Binding Constant (K') (M⁻¹) | Stoichiometry (dye molecule:base pair) | Experimental Technique(s) |
| Calf Thymus DNA (double-stranded) | (3.81–4.22) x 10⁵ | 1:2 | Absorption, Fluorescence, Circular Dichroism, Isothermal Titration Calorimetry |
| Heat Denatured Calf Thymus DNA | ~10⁵ | Not specified | Fluorescence Spectroscopy |
| Single-Stranded Calf Thymus DNA | ~10⁴ | Not specified | Fluorescence Spectroscopy |
| RNA Triplex (poly(U)•poly(A)*poly(U)) | 3.7 x 10⁵ | Not specified | Spectroscopy, Viscometry |
| RNA Duplex (poly(A)•poly(U)) | 1.9 x 10⁵ | Not specified | Spectroscopy, Viscometry |
| Guanine-Cytosine rich DNAs | Higher affinity than AT-rich DNAs | Not specified | Calorimetry, Spectroscopy |
| Single-Stranded Polyadenylic Acid | ~10⁵ | Not specified | Spectroscopy, Viscometry, Calorimetry |
Table 2: Thermodynamic Parameters for this compound Binding to Calf Thymus DNA
| Thermodynamic Parameter | Value | Method |
| Enthalpy Change (ΔH) | Exothermic (Negative) | Isothermal Titration Calorimetry |
| Entropy Change (ΔS) | Positive | Isothermal Titration Calorimetry |
| Heat Capacity Change (ΔCp) | Negative | Temperature Dependence of Enthalpy |
The binding of this compound to DNA is an exothermic process, driven by both favorable enthalpy and entropy changes.[4][5] The negative heat capacity change suggests a significant contribution from hydrophobic interactions to the binding process.[6][7]
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction of this compound with nucleic acids. Below are detailed methodologies for some of the key experiments.
Spectroscopic Titration (UV-Visible Absorption and Fluorescence)
Objective: To determine the binding affinity and stoichiometry of the interaction by monitoring changes in the dye's absorbance or fluorescence spectrum upon titration with a nucleic acid solution.[8]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and the nucleic acid in a suitable buffer (e.g., phosphate buffer with a specific pH and ionic strength). The concentration of the this compound solution should be accurately determined using its molar extinction coefficient.[9]
-
Instrumentation: Use a UV-Visible spectrophotometer or a spectrofluorometer.[8]
-
Titration:
-
Place a fixed concentration of this compound in a cuvette.
-
Record the initial absorbance or fluorescence spectrum.
-
Make sequential additions of the nucleic acid solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the spectrum.
-
-
Data Analysis:
-
Correct the data for dilution effects.
-
Plot the change in absorbance or fluorescence intensity as a function of the nucleic acid concentration.
-
Fit the data to a suitable binding model (e.g., Scatchard plot) to determine the binding constant (K') and the number of binding sites.[2]
-
Circular Dichroism (CD) Spectroscopy
Objective: To investigate conformational changes in the nucleic acid upon this compound binding and to probe the binding mode through induced CD signals.[8]
Methodology:
-
Sample Preparation: Prepare solutions of the nucleic acid and this compound in a buffer that is transparent in the desired UV-Vis region.
-
Instrumentation: Use a circular dichroism spectropolarimeter.[8]
-
Measurement:
-
Record the CD spectrum of the nucleic acid alone.
-
Record the CD spectrum of this compound alone (which should be zero as it is not chiral).
-
Titrate the nucleic acid solution with this compound and record the CD spectrum after each addition.
-
-
Data Analysis:
-
Observe changes in the characteristic CD bands of the nucleic acid (e.g., the positive band around 275 nm and the negative band around 245 nm for B-form DNA) to assess conformational changes.
-
The appearance of a CD signal in the absorption region of this compound (an induced CD signal) is strong evidence of binding and can provide insights into the geometry of the complex.[4][5]
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the binding interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[8][10]
Methodology:
-
Sample Preparation: Prepare precisely concentrated solutions of this compound and the nucleic acid in the same buffer to minimize heats of dilution. Degas the solutions before the experiment.[8]
-
Instrumentation: Use an isothermal titration calorimeter.[8]
-
Titration:
-
Load the nucleic acid solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the nucleic acid solution while monitoring the heat change.
-
A control experiment involving the injection of this compound into the buffer alone is necessary to determine the heat of dilution.[8]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the raw data.
-
Plot the corrected heat change against the molar ratio of this compound to nucleic acid.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[8]
-
Visualizations
Binding Modes of this compound with DNA
Caption: Primary and secondary binding modes of this compound with double-stranded nucleic acids.
General Experimental Workflow for Studying this compound-Nucleic Acid Interactions
Caption: A generalized workflow for the biophysical characterization of this compound-nucleic acid interactions.
Conclusion
The interaction of this compound with nucleic acids is a multifaceted process predominantly driven by intercalation, with contributions from electrostatic interactions. The binding affinity is in the order of 10⁵ M⁻¹ for double-stranded DNA and RNA, and the interaction is thermodynamically favorable.[2][4] A comprehensive understanding of these interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design and development of nucleic acid-targeting therapeutic agents and for advancing our knowledge of gene regulation and function. The quantitative data and methodologies presented herein serve as a valuable resource for researchers in the fields of biophysical chemistry, molecular biology, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectroscopic characterization of the interaction of phenosafranin and safranin O with double stranded, heat denatured and single stranded calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with nucleic acids and model polyphosphates. III. Heterogeneity in this compound interactions with DNA base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Base pair specificity and energetics of binding of the phenazinium molecules this compound and safranine-O to deoxyribonucleic acids: a comparative study. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
The Core Principles of Phenosafranine in Cell Viability Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of Phenosafranine in cell viability assays. This compound is a cationic, membrane-impermeable dye that serves as a robust tool for distinguishing viable from non-viable cells, primarily based on cell membrane integrity. This guide details the mechanism of action, provides established experimental protocols, summarizes key quantitative data, and illustrates relevant cellular pathways and workflows.
Fundamental Principles of this compound-Based Cell Viability Assays
The core principle of the this compound cell viability assay lies in its differential permeability across the plasma membrane of living and dead cells.
-
Viable Cells: Healthy, viable cells maintain an intact and selectively permeable cell membrane. This compound, being a positively charged molecule, is effectively excluded from the cytoplasm of these cells and therefore, they do not stain.[1]
-
Non-Viable Cells: Cells that have undergone apoptosis or necrosis lose their membrane integrity.[2] This compromised membrane allows this compound to enter the cell, where it intercalates with nucleic acids (DNA and RNA) and other acidic components within the nucleus and cytoplasm.[3][4] This interaction results in a distinct red fluorescence when visualized under a fluorescence microscope.[2]
This compound is frequently used in conjunction with Fluorescein Diacetate (FDA) for a more comprehensive assessment of cell viability. FDA is a non-polar, non-fluorescent molecule that can freely enter both live and dead cells. Inside viable cells, intracellular esterases cleave the diacetate groups from FDA, converting it into fluorescein, a polar, green fluorescent molecule that is retained within the cell due to the intact membrane.[2] In contrast, non-viable cells lack active esterases and cannot convert FDA to fluorescein.
Therefore, in a mixed population of cells stained with both this compound and FDA:
-
Viable cells will fluoresce green.
-
Non-viable cells will fluoresce red.
Mechanism of Action and Cellular Interactions
This compound is a cationic dye belonging to the phenazine (B1670421) group.[4] Its chemical properties dictate its function as a biological stain. The positively charged nature of the this compound molecule drives its electrostatic interaction with negatively charged cellular components.[3][4]
The primary targets for this compound binding within a compromised cell are:
-
Nucleic Acids: The phosphate (B84403) backbone of DNA and RNA is negatively charged, providing a strong binding site for the cationic this compound.[3][4] The planar structure of the phenazine ring also facilitates intercalation between the base pairs of DNA.[3]
-
Acidic Mucopolysaccharides: These molecules, found in the nucleus and cytoplasm, also present negative charges for electrostatic interaction with the dye.[3]
At higher concentrations or with prolonged exposure, this compound can exhibit cytotoxicity. This is thought to be primarily due to its ability to intercalate with DNA and RNA, which can interfere with critical cellular processes like DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis.[1] Furthermore, as a photosensitizer, this compound can generate reactive oxygen species (ROS) upon illumination, which can induce phototoxicity and cellular damage.[1]
Data Presentation: Quantitative Parameters
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. It is crucial to empirically determine these parameters for each specific application. Below is a summary of key quantitative data gathered from the literature.
| Parameter | Value | Cell Type/Context | Notes |
| This compound Stock Solution | 0.1% (w/v) in water or ethanol | Plant Cells | Store protected from light at 4°C.[2] |
| This compound Working Solution | 0.01% (w/v) | Plant Cells | Diluted from stock solution in culture medium or PBS. Prepare fresh.[2] |
| Recommended Starting Concentration (Live Mammalian Cells) | 1 - 10 µM | General Live Cell Imaging | Titration is highly recommended to find the lowest effective, non-toxic concentration.[5] |
| Typical Incubation Time | 5 - 15 minutes | Plant Cells | At room temperature, in the dark.[2] |
| 15 - 60 minutes | Mammalian Cells | At 37°C. A time-course experiment is advised.[5] | |
| Excitation Maximum (λex) | ~520 - 530 nm | Aqueous Buffer (PBS) | [6] |
| Emission Maximum (λem) | ~585 nm | Aqueous Buffer (PBS) | [6] |
Cytotoxicity Data (for the related compound Phenazine):
Direct IC50 values for this compound are not widely available. However, data for the structurally related compound, phenazine, can provide a reference for designing experiments.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HepG2 | BrdU Incorporation (Proliferation) | 24 | 11[1] |
| HepG2 | BrdU Incorporation (Proliferation) | 48 | 7.8[1] |
| T24 | BrdU Incorporation (Proliferation) | 24 | 47[1] |
| T24 | BrdU Incorporation (Proliferation) | 48 | 17[1] |
Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. It is imperative to determine the IC50 for your specific system.[1]
Experimental Protocols
Preparation of Staining Solutions
This compound Stock Solution (0.1% w/v):
-
Dissolve 10 mg of this compound powder in 10 mL of distilled water or ethanol.[2]
-
Store in a dark bottle at 4°C.[2]
This compound Working Solution (0.01% w/v for Plant Cells):
-
Dilute the 0.1% stock solution 1:10 in the appropriate plant cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS).[2]
-
Prepare this solution fresh before each experiment.[2]
This compound Working Solution (1-10 µM for Mammalian Cells):
-
Prepare a stock solution (e.g., 1 mM) in an appropriate solvent like DMSO or water.
-
Further dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 1, 2.5, 5, 10 µM) for titration experiments.[5]
Fluorescein Diacetate (FDA) Stock Solution (5 mg/mL):
-
Dissolve 5 mg of FDA powder in 1 mL of acetone.[2]
-
Store in a tightly sealed vial at -20°C, protected from light.[2]
FDA Working Solution (2 µg/mL):
-
Immediately before use, dilute the 5 mg/mL stock solution in the cell culture medium to a final concentration of 2 µg/mL.[2]
Protocol for Dual Staining of Plant Cells with this compound and FDA
-
Transfer a 500 µL aliquot of the plant cell suspension into a microcentrifuge tube.[2]
-
Add 5 µL of the FDA working solution (2 µg/mL) and 50 µL of the this compound working solution (0.01%). Volumes may need optimization based on cell density.[2]
-
Gently mix the cell suspension with the dyes.
-
Incubate the mixture at room temperature for 5-15 minutes in the dark. A 5-minute incubation is a good starting point.[2]
-
After incubation, cells can be observed directly or gently centrifuged and resuspended in fresh culture medium to remove excess dyes.[2]
-
Place a drop of the stained cell suspension onto a microscope slide, cover with a coverslip, and proceed with imaging.
Protocol for Optimizing this compound Concentration for Live Mammalian Cells
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.[1]
-
Serial Dilution: Prepare a series of this compound dilutions in complete culture medium. A suggested range is from 10 µM down to 10 nM. Include a vehicle-only control (e.g., DMSO).[1]
-
Staining: Remove the old medium from the cells and replace it with the this compound dilutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C and 5% CO2.[1]
-
Washing: Gently wash the cells twice with pre-warmed complete culture medium to remove excess dye.[1]
-
Viability Assay: Perform a cell viability assay of your choice (e.g., Resazurin-based or ATP-based) according to the manufacturer's instructions.[1]
-
Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not significantly impact cell viability.[1]
Data Analysis
-
Using a fluorescence microscope, count the number of green fluorescent (viable) cells and red fluorescent (non-viable) cells in several representative fields of view.
-
Calculate the percentage of cell viability using the following formula:[2] % Viability = (Number of Viable Cells / Total Number of Cells) x 100
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound & FDA Cell Viability Assay
References
Phenosafranine Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of phenosafranine, a cationic phenazine (B1670421) dye, in various solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment.
Introduction
This compound (3,7-diamino-5-phenylphenazinium chloride) is a versatile dye with wide-ranging applications in histology, cytology, and as a redox indicator.[1][2] Its performance in these applications is critically dependent on its solubility in different solvent systems. This guide offers a centralized resource on the solubility characteristics of this compound, facilitating its effective use in research and development.
Quantitative Solubility Data
The solubility of this compound has been documented in several common solvents. While many sources describe its solubility qualitatively, this section summarizes the available quantitative data. It is important to note that temperature can significantly impact solubility, though this is not always specified in available literature.
| Solvent | Chemical Formula | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 125 mg/mL | Not Specified |
| Water | H₂O | ≥ 1 g/L* | Not Specified |
| Ethanol | C₂H₅OH | Soluble** | Not Specified |
*Based on reports of a 0.1% aqueous solution being a "clear red solution," indicating a minimum solubility of 1 g/L.[3][4][5] **Qualitative descriptions such as "soluble" or "easily soluble" are consistently reported.[2][6]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvents, two common and reliable methods are the Gravimetric Method and the UV-Vis Spectrophotometric Method.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.
Materials:
-
This compound powder
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed drying vessels (e.g., glass petri dishes)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. An excess is ensured when solid particles remain undissolved.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand at the constant temperature to let undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (if temperature is elevated) pipette or syringe.
-
Filter the supernatant through an appropriate syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed drying vessel.
-
Place the vessel in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Once the solvent has completely evaporated, cool the vessel in a desiccator to room temperature.
-
Weigh the vessel containing the dried this compound residue.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the empty vessel.
-
-
Calculation of Solubility:
-
Solubility (g/L) = (Mass of dried this compound in g) / (Volume of the filtered solution in L)
-
UV-Vis Spectrophotometric Method
This method utilizes the light-absorbing properties of this compound to determine its concentration in a saturated solution. This requires the creation of a standard calibration curve.
Materials:
-
This compound powder
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration of this compound in the solvent of interest.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration in the solvent.
-
Perform a series of serial dilutions to create several standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a standard calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation and Measurement of the Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the Gravimetric Method (steps 1.1 and 1.2).
-
Filter the saturated solution to remove undissolved solids.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted saturated solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in that solvent.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining this compound solubility.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 81-93-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, this compound Manufacturer, this compound Exporter, Mumbai, India [electroplatingchemicals.net]
- 4. This compound, Phenylphenazinium Chloride, 3,7-Diamino-5-phenylphenazinium chloride, Mumbai, India [basicred2.com]
- 5. ucplchem.com [ucplchem.com]
- 6. chembk.com [chembk.com]
Phenosafranine Powder: A Technical Guide to Safe Handling and Hazard Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and potential hazards associated with Phenosafranine powder. The information is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory or drug development setting.
Chemical and Physical Properties
This compound, a cationic phenazine (B1670421) dye, is a dark green crystalline powder that dissolves in water or ethanol (B145695) to form a red solution.[1] It is utilized in various research applications, including as a biological stain for distinguishing between viable and non-viable cells, a redox indicator, and a photosensitizing agent.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₅ClN₄ | [2][3][4] |
| Molecular Weight | 322.8 g/mol | [2][3][4] |
| Appearance | Dark green crystalline powder | [1][4] |
| Melting Point | > 300 °C | [2][3] |
| Solubility | Freely soluble in water and ethanol. | [1][3] |
| CAS Number | 81-93-6 | [3][4] |
Toxicological Data
The available toxicological data for this compound indicates that it should be handled with care. It is classified as an irritant to the skin, eyes, and respiratory system.[1][4][5]
Table 2: Acute Toxicity of this compound (Mouse)
| Route of Exposure | LD50 (Lethal Dose, 50%) | Toxic Effects | Source |
| Intraperitoneal | 112 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |
| Intravenous | 18 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2][4] |
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments to assess the safety and potential toxicity of this compound.
Cytotoxicity Assay for Live-Cell Staining Optimization
This protocol is designed to determine the optimal, non-toxic concentration of this compound for use in live-cell imaging and staining applications.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability assay kit (e.g., Resazurin-based or ATP-based)
-
Fluorescence plate reader
-
Mammalian cell line of interest (e.g., HeLa, A549)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.[1]
-
Serial Dilution: Prepare a series of this compound dilutions in complete culture medium. A suggested concentration range to test is from 10 µM down to 10 nM. Include a vehicle-only control (e.g., DMSO).[1]
-
Staining: Remove the existing culture medium from the cells and replace it with the this compound dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C and 5% CO₂, protected from light.[1]
-
Washing: Gently wash the cells twice with pre-warmed complete culture medium to remove excess dye.[1]
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not significantly impact cell viability.
Acute Dermal Irritation/Corrosion (OECD TG 404)
This protocol outlines the standardized method for assessing the potential of a substance to cause skin irritation or corrosion.
Materials:
-
This compound powder
-
Healthy young adult albino rabbits
-
Gauze patches
-
Non-irritating tape
-
Suitable semi-occlusive dressing
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.
-
Test Substance Application: Apply 0.5 g of this compound powder, moistened with a small amount of water, to a small area (approximately 6 cm²) of skin and cover with a gauze patch. The patch is held in place with non-irritating tape.
-
Exposure: The exposure period is 4 hours.
-
Removal of Test Substance: Following exposure, residual test substance is removed.
-
Observation: Examine the skin for signs of erythema and edema, and score the responses at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of effects.
Acute Eye Irritation/Corrosion (OECD TG 405)
This protocol describes the standardized method for assessing the potential of a substance to cause eye irritation or corrosion.
Materials:
-
This compound powder
-
Healthy young adult albino rabbits
-
Topical anesthetics and systemic analgesics (for animal welfare)
Procedure:
-
Animal Preparation: Examine both eyes of each animal within 24 hours before testing to ensure no pre-existing eye irritation or defects. Administer a systemic analgesic and a topical anesthetic prior to application of the test substance.
-
Test Substance Application: Apply 0.1 g of this compound powder into the conjunctival sac of one eye of each animal after gently pulling the lower lid away from the eyeball. The other eye remains untreated and serves as a control.[6]
-
Post-application: Gently hold the eyelids together for about one second to prevent loss of the material. The eyes should not be washed out for at least 24 hours after instillation unless immediate corrosive effects are observed.
-
Observation: Examine the eyes for ocular reactions at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects. Score lesions of the conjunctiva, cornea, and iris.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[5]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of insufficient ventilation, wear a NIOSH or European Standard EN 149 approved respirator.[3]
Handling:
-
Avoid formation of dust and aerosols.[5]
-
Provide appropriate exhaust ventilation at places where dust is formed.[5]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[1][8]
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[9]
Emergency Procedures and Workflows
The following diagrams illustrate the recommended workflows for handling emergencies involving this compound powder.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H15ClN4 | CID 65732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Phenosafranine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Phenosafranine, a versatile cationic dye with broad applications in research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role in cellular analysis.
Core Properties of this compound
This compound, a member of the phenazine (B1670421) dye family, is a valuable tool in various biological and chemical assays. Its utility is rooted in its distinct physicochemical properties.
| Property | Value |
| CAS Number | 81-93-6[1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₅ClN₄[4][5][6] |
| Molecular Weight | Approximately 322.79 g/mol [2][5][6] |
| Appearance | Dark green crystalline powder |
| Solubility | Soluble in water and ethanol, forming a red solution[6] |
Applications in Experimental Research
This compound's primary applications stem from its ability to interact with biological molecules, particularly nucleic acids, and its redox-sensitive nature. It is widely used as a biological stain, a redox indicator, and a fluorescent probe.
Biological Staining
This compound is a potent staining agent for various biological samples. Its cationic nature facilitates its binding to negatively charged molecules such as DNA and RNA, making it an excellent stain for cell nuclei.[2]
Experimental Protocol: Nuclear Staining of Cultured Mammalian Cells
This protocol details the use of this compound for visualizing the nuclei of cultured mammalian cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to approximately 70-80% confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS) to remove residual culture medium.
-
Fixation: Cover the cells with a 4% paraformaldehyde (PFA) solution in PBS and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Add a 0.1% Triton™ X-100 solution in PBS and incubate for 10-15 minutes at room temperature to allow the dye to penetrate the nuclear membrane.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Staining: Add a 0.1% (w/v) this compound staining solution to the coverslips, ensuring complete coverage of the cells. Incubate for 5-10 minutes at room temperature.
-
Washing: Gently rinse with water to remove excess stain.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. The stained nuclei will appear red or pink under a microscope.[2]
Redox Indicator
This compound serves as an effective redox indicator, exhibiting a distinct color change from red in its oxidized state to colorless in its reduced form.[6] This property is valuable in various electrochemical analyses and titrations.
Experimental Protocol: this compound as a Redox Indicator in Titration
-
Prepare Indicator Solution: Prepare a 0.1% (w/v) this compound solution in distilled water.
-
Analyte Preparation: Place a known volume of the analyte solution (a reducing agent) into a beaker or conical flask.
-
Add Indicator: Add 2-3 drops of the this compound indicator solution to the analyte.
-
Titration: Slowly add the titrant (an oxidizing agent) to the analyte solution while stirring continuously.
-
Endpoint Determination: The endpoint of the titration is reached when the solution exhibits a sharp color change from colorless back to the red of the oxidized this compound.
Role in Signaling Pathways: Photodynamic Therapy
While this compound is not known to directly modulate endogenous signaling pathways, it plays a crucial role as a photosensitizer in photodynamic therapy (PDT). In PDT, this compound, upon activation by light, generates reactive oxygen species (ROS) that induce cellular damage and trigger specific cell death signaling pathways, such as apoptosis and necrosis.
The mechanism begins with the uptake of this compound by the target cells. Upon irradiation with a specific wavelength of light, the photosensitizer transitions to an excited state and transfers energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS. These ROS cause oxidative damage to cellular components like mitochondria and the endoplasmic reticulum, initiating signaling cascades that lead to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Conclusion
This compound is a multifaceted dye with significant applications in scientific research. Its utility as a biological stain, redox indicator, and photosensitizer makes it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its properties and experimental applications, empowering scientists to effectively integrate this compound into their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained activation of the extracellular signal-regulated kinase pathway protects cells from photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cationic Phenosafranin Photosensitizers Based on Polyhedral Oligomeric Silsesquioxanes for Inactivation of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 6. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Characteristics of Phenosafranine in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine (3,7-diamino-5-phenylphenazinium chloride) is a water-soluble, cationic phenazinium dye with significant applications across various scientific disciplines, including biomedical research and drug development.[1] Its planar aromatic structure is responsible for its strong absorption and emission of light in the visible spectrum.[2] The photophysical and photochemical behavior of this compound are highly dependent on its environment, particularly in aqueous solutions where factors such as pH and concentration can influence its spectral properties.[2][3] This guide provides a comprehensive overview of the key spectral characteristics of this compound in an aqueous medium, details the experimental protocols for their determination, and visualizes the underlying processes.
Spectroscopic Data
The essential spectroscopic parameters of this compound in an aqueous solution are summarized in the table below. These values are fundamental for quantitative analysis and for predicting the dye's behavior in various experimental settings.
| Spectroscopic Parameter | Symbol | Value in Aqueous Solution | Reference |
| Absorption Maximum | λmax | 520 nm | [2][4] |
| Molar Extinction Coefficient | ε | ~4.5 x 104 M-1cm-1 (in Methanol) | [1] |
| Emission Maximum | λem | 585 nm | [2][5] |
| Fluorescence Quantum Yield | ΦF | < 0.94 (inferred) | [2] |
| Fluorescence Lifetime | τf | 0.93 ns | [2] |
| Intersystem Crossing Quantum Yield | ΦT | 0.06 | [2][6] |
| Triplet-Triplet Absorption Maxima | λT-T | 380, 615, 665 nm | [2] |
Experimental Protocols
Accurate determination of this compound's spectroscopic properties necessitates standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.
UV-Vis Absorption Spectroscopy
This technique is employed to determine the absorption maximum (λmax) and the molar extinction coefficient (ε).[1]
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water.[1]
-
Serial Dilutions: A series of solutions with decreasing concentrations are prepared by performing serial dilutions of the stock solution.[1]
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used, with pure deionized water as the reference in the reference cuvette.[1]
-
Measurement: The absorption spectra for each concentration are recorded in the range of 400-700 nm.[1]
-
Data Analysis:
-
The wavelength of maximum absorbance (λmax) is identified from the spectra.[1]
-
To determine the molar extinction coefficient (ε), the absorbance at λmax is plotted against the concentration of the prepared solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit represents the molar extinction coefficient, assuming a path length (l) of 1 cm.[2][7]
-
Steady-State Fluorescence Spectroscopy
This method is used to determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (ΦF).[2]
Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared in deionized water with an absorbance of less than 0.1 at the excitation wavelength to prevent inner filter effects.[1][2]
-
Instrument Setup: A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the absorption maximum of this compound (approximately 520 nm), and the emission scan range is set from 530 nm to 800 nm.[2]
-
Measurement: The fluorescence emission spectrum of the this compound solution is recorded to identify the wavelength of maximum emission intensity (λem).[2]
-
Quantum Yield Determination (Comparative Method):
-
A standard fluorophore with a known quantum yield that absorbs at a similar wavelength is selected (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[2]
-
A solution of the standard is prepared with an absorbance matching that of the this compound solution at the same excitation wavelength.[2]
-
The fluorescence spectrum of the standard is recorded under identical experimental conditions.[2]
-
The quantum yield of this compound is calculated using the following equation:[1][7] ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1][7]
-
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the most common technique for measuring the fluorescence lifetime (τf) of a fluorophore.[7]
Methodology:
-
Instrumentation: A TCSPC fluorometer is used, which includes a pulsed light source, a sample holder, a fast photodetector, and timing electronics.[7]
-
Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This is repeated numerous times to create a histogram of photon arrival times.[7]
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime.[7]
Photophysical Processes and Environmental Effects
The spectral properties of this compound are not static and can be influenced by its immediate environment. Understanding these influences is critical for the application of this compound as a fluorescent probe and photosensitizer.
Solvatochromism
Solvatochromism is the phenomenon where the absorption and emission spectra of a substance shift in different solvents.[8] This effect is due to the differential solvation of the ground and excited states of the molecule by the solvent.[8] For this compound, a cationic dye, interactions with polar protic solvents like water through hydrogen bonding can significantly influence its spectral properties.[4][9] Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima.[9]
Aggregation
In concentrated aqueous solutions, planar dye molecules like this compound have a tendency to self-aggregate.[3][10] This aggregation can lead to the formation of dimers and higher-order structures, which exhibit different spectral properties compared to the monomeric form.[3][10] Two primary types of aggregates are observed:
-
H-aggregates (hypsochromic): These aggregates exhibit a blue-shift in their absorption maximum compared to the monomer.
-
J-aggregates (bathochromic): These aggregates show a red-shift in their absorption maximum.
The formation of these aggregates is a concentration-dependent equilibrium and can significantly impact the quantitative analysis of this compound solutions.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Phenosafranine as a Biological Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine is a versatile cationic phenazine (B1670421) dye with a rich history in biological staining and a growing portfolio of applications in modern biomedical research.[1][2] Also known as Basic Red 2 or Safranine T, this water-soluble compound is characterized by a planar aromatic structure that underpins its strong absorption and emission in the visible spectrum.[2][3] Its utility as a biological probe stems from its chemical stability, fluorescent properties, and its ability to interact with key biomolecules.[1][2] This technical guide provides an in-depth exploration of the core fundamentals of this compound, including its photophysical properties, mechanisms of action, and detailed experimental protocols for its principal applications.
Core Photophysical and Chemical Properties
This compound's functionality as a biological probe is intrinsically linked to its photophysical characteristics, which are notably influenced by the solvent environment.[1][3] A comprehensive understanding of these properties is crucial for the design and interpretation of experiments.
Chemical Structure and Properties [2][4][5]
| Property | Value |
| Synonyms | 3,7-diamino-5-phenylphenazinium chloride, Basic Red 2, Safranine T |
| Molecular Formula | C₁₈H₁₅ClN₄ |
| Molecular Weight | 322.79 g/mol |
| Appearance | Dark green crystalline powder |
| Solubility | Soluble in water and ethanol, forming a red solution |
| CAS Number | 81-93-6 |
Photophysical Parameters
The key photophysical parameters of this compound in various solvents are summarized below. These values are critical for selecting appropriate excitation sources and emission filters in fluorescence microscopy and spectroscopy.
| Parameter | Methanol | Acetonitrile | Aqueous Solution | Reference(s) |
| Absorption Maximum (λ_abs_) | 529 nm | 520 nm | 520 nm | [1][3][6] |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | 36,000 M⁻¹cm⁻¹ | Not readily available | [1][6] |
| Emission Maximum (λ_em_) | 580 nm | 570 nm | 585 nm | [1][3][6] |
| Fluorescence Quantum Yield (Φ_f_) | 0.11 - 0.25 | 0.24 - 0.33 | < 0.94 | [1][3][6] |
| Fluorescence Lifetime (τ_f_) | 0.33 ns | 0.93 ns | 0.93 ns | [1][3] |
| Triplet Quantum Yield (Φ_T_) | 0.22 - 0.34 | 0.21 - 0.51 | 0.06 | [1][3][6] |
| Triplet-Triplet Absorption Maxima (λ_T-T_) | 800, 710, 430 nm | 830, 740, 440 nm | 380, 615, 665 nm | [3][6][7] |
Mechanism of Action as a Biological Probe
This compound's utility as a biological probe is primarily driven by two key mechanisms: its electrostatic and intercalative interactions with cellular components and its ability to act as a photosensitizer.
As a cationic dye, this compound readily binds to negatively charged molecules within the cell, such as nucleic acids in the nucleus and acidic proteins in the cytoplasm.[1] This property makes it an effective stain for visualizing cellular morphology.[1] Its planar structure also allows it to intercalate between the base pairs of DNA and RNA, a mode of binding that has been characterized by strong stabilization of the nucleic acid structure.[8][9] This interaction forms the basis of its application as a nuclear stain.
Furthermore, this compound is a potent photosensitizer.[1][10] Upon excitation with light, it can transition to an excited triplet state and transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[10] This photodynamic activity is harnessed in photodynamic therapy (PDT) for the targeted destruction of cells.[1][10]
Key Applications and Experimental Protocols
Cellular Staining and Fluorescence Microscopy
This compound is widely used for staining the nucleus and mitochondria in both live and fixed cells.[1][11]
Protocol for Staining Fixed Adherent Cells [1]
Materials:
-
This compound stock solution (1 mg/mL in distilled water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium
Procedure:
-
Grow adherent cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Dilute the this compound stock solution in PBS to a working concentration (typically 1-10 µM).
-
Incubate the cells with the diluted this compound solution for 20 minutes at room temperature, protected from light.[1]
-
Wash the cells three times with PBS for 5 minutes each.[1]
-
Mount the coverslips onto microscope slides using a suitable mounting medium.[1]
-
Image the stained cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~530/580 nm).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C18H15ClN4 | CID 65732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 酚红素 Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. An overview on the interaction of phenazinium dye this compound to RNA triple and double helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Phenosafranine Staining Protocol for Plant Cell Viability Assessment
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine is a cationic dye that serves as a vital stain for differentiating between viable and non-viable plant cells. When used in conjunction with Fluorescein (B123965) Diacetate (FDA), it provides a rapid and effective dual-staining method for assessing cell health, membrane integrity, and cytotoxicity in various plant species and cell culture systems.[1] This approach is particularly valuable in phytotoxicity studies, drug screening, and for monitoring the health of cell suspension cultures and protoplasts.[1]
The principle of this assay is based on cell membrane integrity and metabolic activity.[1] Viable cells possess intact plasma membranes and active intracellular esterase enzymes. FDA, a non-polar and non-fluorescent molecule, freely crosses the membrane of both living and dead cells. Inside viable cells, esterases cleave the diacetate groups from FDA, producing fluorescein, a polar molecule that emits green fluorescence and is retained within the cell due to the intact membrane.[1]
Conversely, this compound is a membrane-impermeable dye that can only penetrate cells with compromised plasma membranes, a characteristic of cell death.[1] Once inside a non-viable cell, this compound intercalates with nucleic acids in the nucleus, emitting a distinct red fluorescence.[1] Consequently, in a mixed population, viable cells will fluoresce green, while non-viable cells will fluoresce red.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this compound and FDA in plant cell viability assays, including examples of viability percentages observed in different plant cell types and under various conditions.
Table 1: Reagent and Microscopy Parameters
| Parameter | Specification | Notes |
| This compound Stock Solution | 0.1% (w/v) in distilled water or ethanol | Store in a dark bottle at 4°C. |
| This compound Working Solution | 0.01% (w/v) in culture medium or buffer | Prepare fresh before each experiment. |
| FDA Stock Solution | 5 mg/mL in acetone | Store in a tightly sealed vial at -20°C, protected from light. |
| FDA Working Solution | 2 µg/mL in culture medium | Prepare immediately before use. |
| Incubation Time | 5-15 minutes at room temperature | A 5-minute incubation is often a good starting point.[1] |
| Excitation Wavelength (Green) | ~494 nm | For Fluorescein detection in viable cells. |
| Emission Wavelength (Green) | ~518 nm | For Fluorescein detection in viable cells. |
| Excitation Wavelength (Red) | ~530 nm | For this compound detection in non-viable cells. |
| Emission Wavelength (Red) | ~585 nm | For this compound detection in non-viable cells. |
Table 2: Examples of Plant Cell Viability Assessed by FDA and Counter-stain Method
| Plant Species | Cell Type | Condition | Viability (%) |
| Oryza sativa (Rice) | Protoplasts | Optimized isolation with 0.6 M mannitol | >85% |
| Oryza sativa (Rice) | Protoplasts | Optimized isolation with sucrose (B13894) gradient | 91%[2] |
| Glycine max (Soybean) | Suspension Culture | Standard culture conditions | ~85-90%[3] |
| Nicotiana tabacum (Tobacco) | Suspension Culture | Control (1% mineral oil) for 24h | Most cells viable |
| Nicotiana tabacum (Tobacco) | Suspension Culture | 0.065% (v/v) Tea Tree Oil for 24h | No live cells observed[4] |
| Lycopersicon esculentum (Tomato) | Suspension Culture | 250 mM NaCl for 6h (FDA staining) | ~20% (viability loss of 80%)[5] |
Experimental Protocols
This section provides a detailed methodology for assessing plant cell viability using a dual staining protocol with this compound and Fluorescein Diacetate.
Reagent Preparation
-
This compound Stock Solution (0.1% w/v): Dissolve 10 mg of this compound powder in 10 mL of distilled water or ethanol. Store this solution in a dark bottle at 4°C.[1]
-
This compound Working Solution (0.01% w/v): Dilute the 0.1% stock solution 1:10 in the appropriate plant cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS). This solution should be prepared fresh before each experiment.[1]
-
Fluorescein Diacetate (FDA) Stock Solution (5 mg/mL): Dissolve 5 mg of FDA powder in 1 mL of acetone. Store in a tightly sealed vial at -20°C, protected from light.[1]
-
FDA Working Solution (2 µg/mL): Immediately before use, dilute the 5 mg/mL stock solution in the plant cell culture medium to a final concentration of 2 µg/mL. For example, add 2 µL of the stock solution to 5 mL of medium.
Staining Protocol for Plant Suspension Cells
-
Transfer a 500 µL aliquot of the plant cell suspension into a microcentrifuge tube.
-
Add 5 µL of the FDA working solution (2 µg/mL) and 50 µL of the this compound working solution (0.01%). The volumes may need to be optimized depending on the cell density.[1]
-
Gently mix the cell suspension with the dyes.
-
Incubate the mixture at room temperature for 5-15 minutes in the dark. A 5-minute incubation is a good starting point.[1]
-
After incubation, the cells can be observed directly, or you can gently centrifuge the cells and resuspend them in fresh culture medium to remove excess dyes.
-
Place a drop of the stained cell suspension onto a microscope slide, cover with a coverslip, and proceed with imaging.
Staining Protocol for Protoplasts
-
To a suspension of protoplasts, add the FDA and this compound working solutions at the same final concentrations as for suspension cells.
-
Gently mix and incubate for 5-10 minutes at room temperature in the dark.
-
Observe the stained protoplasts directly under a fluorescence microscope.
Fluorescence Microscopy and Data Analysis
-
Use a fluorescence microscope equipped with appropriate filter sets for fluorescein (green channel) and this compound (red channel).
-
Green Channel (Viable Cells): Use an excitation filter around 494 nm and an emission filter around 518 nm to visualize the green fluorescence of fluorescein in viable cells.
-
Red Channel (Non-Viable Cells): Use an excitation filter around 530 nm and an emission filter around 585 nm to visualize the red fluorescence of this compound in the nuclei of non-viable cells.
-
Capture images from both channels and merge them to visualize the entire cell population.
-
Count the number of green fluorescent (viable) cells and red fluorescent (non-viable) cells in several representative fields of view.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Visualizations
Mechanism of Differential Staining
Caption: Mechanism of this compound and FDA dual staining for cell viability.
Experimental Workflow
Caption: Experimental workflow for plant cell viability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized protoplast isolation and transfection with a breakpoint: accelerating Cas9/sgRNA cleavage efficiency validation in monocot and dicot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gram Staining Using Phenosafranine Counterstain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Phenosafranine as a counterstain in the Gram staining procedure. This technique is a cornerstone in microbiology for the differentiation of bacteria into two principal groups, Gram-positive and Gram-negative, based on their cell wall structure.[1][2]
Principle of Gram Staining with this compound
Gram staining is a differential staining technique that utilizes a series of chemical treatments to distinguish between bacteria with different cell wall compositions.[1][2] The procedure involves a primary stain (crystal violet), a mordant (iodine), a decolorizing agent (alcohol or acetone-alcohol), and a counterstain (this compound).
Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex after decolorization and appear purple.[1][3] In contrast, Gram-negative bacteria have a thin peptidoglycan layer and an outer lipid membrane that is dissolved by the decolorizer, allowing the primary stain to be washed out.[3] These colorless bacteria are then visualized by the application of a counterstain, such as this compound, which imparts a pink or red color.[1][4]
This compound, a cationic, red phenazine (B1670421) dye, effectively binds to the negatively charged components of the bacterial cell, such as nucleic acids and acidic proteins, making it a suitable counterstain to visualize Gram-negative bacteria.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the reagents and incubation times in the Gram staining procedure using this compound.
Table 1: Reagent Concentrations for Gram Staining
| Reagent | Chemical Composition | Concentration |
| Primary Stain | Crystal Violet | Varies by formulation |
| Mordant | Gram's Iodine | Varies by formulation |
| Decolorizer | Ethanol (B145695) or Acetone-Alcohol | 95% Ethanol or a 1:1 mixture |
| Counterstain | This compound | 0.25% (w/v) aqueous solution |
Table 2: Incubation Times for Gram Staining with this compound
| Staining Step | Reagent | Incubation Time |
| Primary Staining | Crystal Violet | 1 minute |
| Mordant Application | Gram's Iodine | 1 minute |
| Decolorization | 95% Ethanol or Acetone-Alcohol | 5-15 seconds |
| Counterstaining | 0.25% this compound | 30-60 seconds |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing Gram staining using a this compound counterstain.
Preparation of 0.25% this compound Counterstain Solution
-
Weigh 0.25 g of this compound powder.
-
Dissolve the powder in 100 ml of distilled water.
-
To aid in dissolution and preservation, 1-2 ml of 95% ethanol can be added.[4]
-
Filter the solution to remove any undissolved particles.
-
Store the solution in a tightly capped bottle at room temperature.[4]
Gram Staining Protocol
-
Smear Preparation:
-
Place a small drop of sterile water or saline on a clean microscope slide.
-
Aseptically transfer a small amount of bacterial culture to the drop of water and gently mix to create a thin, even suspension.
-
Allow the smear to air dry completely.
-
-
Heat Fixation:
-
Pass the dried slide, smear side up, through the flame of a Bunsen burner 2-3 times. Avoid overheating. This step adheres the bacteria to the slide.[4]
-
-
Primary Staining:
-
Mordant Application:
-
Decolorization:
-
Counterstaining:
-
Flood the smear with the 0.25% this compound solution and let it stand for 30-60 seconds.[4]
-
Rinse the slide with tap water.
-
-
Drying and Observation:
-
Blot the slide dry using bibulous paper or allow it to air dry.
-
Place a drop of immersion oil on the stained smear and examine under the oil immersion objective (100X) of a microscope.
-
Visualizations
Gram Staining Workflow
The following diagram illustrates the sequential steps of the Gram staining procedure with this compound.
Caption: Workflow of the Gram staining procedure using this compound.
Mechanism of Differential Staining
This diagram illustrates how Gram-positive and Gram-negative bacteria are differentiated during the staining process.
Caption: Differential staining mechanism in Gram-positive and Gram-negative bacteria.
References
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using Phenosafranine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. It is generated by the electron transport chain (ETC) and is essential for ATP synthesis. A decrease in ΔΨm is an early hallmark of apoptosis and a key indicator of mitochondrial dysfunction. Phenosafranine is a lipophilic cationic fluorescent dye used to measure ΔΨm. Due to its positive charge, it accumulates in the negatively charged mitochondrial matrix of healthy cells. This accumulation leads to a change in its fluorescent properties, which can be quantified to assess the mitochondrial membrane potential. In healthy cells with a high ΔΨm, this compound accumulates in the mitochondria. In unhealthy cells with a low ΔΨm, the dye is dispersed throughout the cytoplasm.[1]
Principle of Measurement
This compound is a cell-permeant, cationic dye that exhibits red fluorescence.[1] Its accumulation within the mitochondria is directly proportional to the mitochondrial membrane potential. In energized mitochondria with a high membrane potential, the dye accumulates and forms aggregates, which can lead to fluorescence quenching at high concentrations.[2][3] Conversely, in depolarized mitochondria, the dye remains in the cytoplasm in its monomeric form. The change in fluorescence intensity upon mitochondrial accumulation allows for the quantification of ΔΨm.
Advantages and Limitations
Advantages:
-
High Sensitivity: this compound is highly sensitive to changes in mitochondrial membrane potential.[2]
-
Versatility: It can be used in various applications, including fluorescence microscopy, and fluorometry with isolated mitochondria or permeabilized cells.[1][4]
-
Cost-Effective: It is a relatively inexpensive probe for assessing mitochondrial function.
Limitations:
-
Inhibition of Respiration: At commonly used concentrations, this compound can inhibit Complex I-driven oxidative phosphorylation.[5]
-
Fluorescence Quenching: At high concentrations within the mitochondria, self-quenching of the fluorescence can occur, which may complicate data interpretation.[2][3]
-
Potential for Artifacts: As with many fluorescent dyes, autofluorescence and compound interference can be potential sources of artifacts in high-content screening assays.
Data Presentation
Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~520 - 530 nm | [1] |
| Emission Maximum (λem) | ~585 nm | [1] |
| Molecular Formula | C₁₈H₁₅ClN₄ | [1] |
| Molecular Weight | 322.79 g/mol | [1] |
Recommended Working Concentrations and Incubation Times
| Application | Cell/Sample Type | This compound Concentration | Incubation Time | Reference |
| Fluorescence Microscopy | Live Cultured Cells | 0.5 - 5 µM | 15 - 30 minutes | [1] |
| Fluorometry | Isolated Mitochondria | 2.5 - 5 µM | Not applicable (titration) | |
| Fluorometry | Permeabilized Cells | 5 µM | Not applicable (titration) |
Signaling Pathway: Generation of Mitochondrial Membrane Potential
The mitochondrial membrane potential is established by the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space by complexes I, III, and IV of the electron transport chain.[6][7] This creates an electrochemical gradient across the inner mitochondrial membrane, with a negative charge in the matrix.
Caption: Electron Transport Chain and ATP Synthase.
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol is for visualizing mitochondria in live cells using this compound.[1]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~530 nm, emission ~590 nm)
Procedure:
-
Prepare Staining Solution: Prepare a 1 mM stock solution of this compound in sterile PBS. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
-
Staining: Remove the existing culture medium and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove excess dye.[1]
-
Imaging: Acquire images promptly using a fluorescence microscope.
Protocol 2: Measurement in Isolated Mitochondria using Fluorometry
This protocol is for measuring ΔΨm in a suspension of isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.5 mM EGTA, pH 7.4)
-
This compound stock solution (1 mM in ethanol)
-
Respiratory substrates (e.g., glutamate/malate, succinate)
-
ADP
-
Uncoupler (e.g., FCCP)
-
Fluorometer with temperature control and stirring capabilities
Procedure:
-
Instrument Setup: Set the fluorometer to the appropriate excitation (~520 nm) and emission (~585 nm) wavelengths. Set the temperature to the desired experimental condition (e.g., 30°C).
-
Reaction Setup: In a cuvette, add respiration buffer and isolated mitochondria (typically 0.5-1.0 mg/mL protein).
-
Dye Addition: Add this compound to a final concentration of 2.5-5 µM. Allow the signal to stabilize.
-
Energization: Add a respiratory substrate (e.g., 5 mM glutamate/5 mM malate) to energize the mitochondria and initiate the generation of a membrane potential. Observe the decrease in fluorescence as the dye is taken up by the mitochondria.
-
State 3 Respiration: Add a small amount of ADP (e.g., 100-200 µM) to induce ATP synthesis, which will cause a transient decrease in the membrane potential and a corresponding increase in fluorescence.
-
Uncoupling: Add an uncoupler like FCCP (e.g., 1 µM) to completely dissipate the membrane potential. This will cause the release of this compound from the mitochondria and a maximal increase in fluorescence, which can be used for calibration.
Experimental Workflows
Live Cell Imaging Workflow
Caption: Workflow for Live Cell Imaging.
Isolated Mitochondria Fluorometry Workflow
Caption: Workflow for Isolated Mitochondria Assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Inadequate dye concentration or incubation time. | Perform a concentration and time-course titration to optimize staining conditions.[8] |
| Dye degradation. | Ensure proper storage of the dye stock solution (protected from light at -20°C or -80°C) and prepare fresh dilutions before use.[8] | |
| High Background Fluorescence | Excess unbound dye. | Increase the number and duration of washing steps after incubation.[8] |
| Autofluorescence from cell culture medium. | Use a phenol (B47542) red-free imaging medium.[8] | |
| Signs of Cell Stress or Death | Dye cytotoxicity. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration. Use the lowest effective concentration.[8] |
| Phototoxicity. | Minimize exposure to excitation light by reducing intensity and exposure time.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safranine O as a fluorescent probe for mitochondrial membrane potential studied on the single particle level and in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safranine as a fluorescent probe for the evaluation of mitochondrial membrane potential in isolated organelles and permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of safranin for the assessment of mitochondrial membrane potential by high-resolution respirometry and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron transport chain - Wikipedia [en.wikipedia.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging with Phenosafranine in Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine is a cationic phenazine (B1670421) dye utilized as a fluorescent stain in various biological applications, including live-cell imaging. Its ability to intercalate into nucleic acids and accumulate in mitochondria makes it a useful tool for visualizing cellular structures. However, these same properties contribute to its inherent cytotoxicity, a critical consideration for any live-cell imaging experiment.[1] Understanding and mitigating this cytotoxicity is paramount for obtaining accurate and reproducible data.
These application notes provide a comprehensive guide to using this compound for live-cell imaging in the context of cytotoxicity studies. They include detailed protocols for optimizing staining conditions, assessing cytotoxicity, and a summary of available quantitative data for a structurally related compound.
Mechanism of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are primarily attributed to two mechanisms:
-
Nucleic Acid Intercalation: As a cationic dye, this compound can bind to and intercalate with negatively charged nucleic acids (DNA and RNA). This interaction can disrupt critical cellular processes such as DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis.[1]
-
Phototoxicity: this compound is a photosensitizer, meaning that upon excitation with light, it can generate reactive oxygen species (ROS).[1] The accumulation of ROS can induce oxidative stress, leading to cellular damage and phototoxicity, particularly during time-lapse imaging experiments.
Visible signs of this compound-induced cytotoxicity in live cells can range from subtle morphological changes, such as altered shape and reduced motility, to more severe indicators like membrane blebbing, vacuole formation, mitochondrial swelling, detachment from the substrate, and ultimately, cell lysis.[1]
Quantitative Data Summary
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference Compound |
| HepG2 | Proliferation Assay | 24 hours | 11 | Phenazine |
| T24 | Proliferation Assay | 24 hours | 47 | Phenazine |
Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. The data presented above should be used as a guideline only.
Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity, primarily through the induction of apoptosis.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Live-Cell Imaging
This protocol describes how to determine the optimal, non-toxic working concentration of this compound for your specific cell line and imaging setup.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (phenol red-free is recommended for fluorescence imaging)
-
96-well, clear-bottom, black imaging plates
-
Cell viability assay kit (e.g., Resazurin-based or ATP-based)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.
-
Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is from 0.1 µM to 20 µM.[2] Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Staining: Remove the existing medium and replace it with the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-60 minutes) at 37°C and 5% CO₂, protected from light.[2]
-
Washing: Gently wash the cells twice with pre-warmed, phenol (B47542) red-free culture medium to remove excess dye.
-
Imaging and Viability Assessment:
-
Image the cells using a fluorescence microscope to assess staining quality and look for any immediate signs of cytotoxicity.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot cell viability against this compound concentration. The optimal concentration is the highest concentration that provides adequate staining with minimal impact on cell viability.
Protocol 2: Live-Cell Imaging with Optimized this compound Concentration
Once the optimal, non-toxic concentration is determined, you can proceed with your live-cell imaging experiments.
Materials:
-
Optimized this compound staining solution (prepared in phenol red-free medium)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Ensure cells are healthy and at the desired confluency for imaging.
-
Staining: Replace the culture medium with the pre-warmed, optimized this compound staining solution.
-
Incubation: Incubate for the minimal time required for sufficient staining (determined during optimization) at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed, phenol red-free medium.
-
Imaging: Immediately transfer the cells to the pre-warmed microscope stage. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time. For time-lapse experiments, use the longest possible interval between acquisitions.[2]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the IC50 value of this compound using a standard MTT assay.
Materials:
-
This compound
-
Mammalian cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-48 hour viability assay.
-
Treatment: The following day, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).
-
Formazan (B1609692) Solubilization: Add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).[2]
Experimental Workflow for Assessing this compound-Induced Cytotoxicity
The following diagram outlines a comprehensive workflow for evaluating the cytotoxic effects of this compound in a live-cell experiment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High cell death immediately after staining | This compound concentration is too high. | Perform a dose-response experiment (Protocol 1) to determine the lowest effective concentration. |
| Prolonged incubation time. | Reduce the incubation time to the minimum required for adequate staining. | |
| High background fluorescence | Incomplete removal of excess dye. | Increase the number of washing steps after staining. |
| Autofluorescence from medium. | Use phenol red-free imaging medium. | |
| Phototoxicity during time-lapse imaging | High excitation light intensity or long exposure times. | Reduce laser/light power and exposure duration. Increase the time interval between image acquisitions.[2] |
Alternatives to this compound
For experiments sensitive to cytotoxicity or phototoxicity, consider using alternative, less toxic fluorescent dyes.
The choice of an alternative dye will depend on the specific experimental requirements, such as the emission spectra of other fluorophores being used in multiplex imaging.
References
Phenosafranine in Photodynamic Therapy for Microbial Inactivation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging and promising approach to combat microbial infections, particularly in the era of rising antibiotic resistance.[1] This therapeutic strategy utilizes a non-toxic photosensitizer, light of a specific wavelength, and molecular oxygen to generate highly reactive oxygen species (ROS), which induce non-specific oxidative damage to microbial cells, leading to their inactivation.[2] Phenosafranine, a cationic phenazine (B1670421) dye, has garnered significant interest as a potent photosensitizer for aPDT due to its ability to effectively absorb light and generate cytotoxic ROS, leading to the eradication of a broad spectrum of microorganisms, including bacteria and fungi.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the use of this compound for photodynamic microbial inactivation.
Mechanism of Action
The antimicrobial activity of this compound-mediated PDT is primarily driven by photochemical reactions that generate reactive oxygen species.[1] Upon irradiation with light of an appropriate wavelength (around 520 nm), the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[3] The triplet state this compound can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate molecule, such as a lipid or protein, through electron transfer, producing superoxide (B77818) anions and other free radicals.[3]
-
Type II Reaction: The triplet state photosensitizer can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3]
These generated ROS, particularly singlet oxygen, are highly cytotoxic and non-specifically oxidize essential microbial cellular components, including lipids, proteins, and nucleic acids. This multi-targeted mechanism of action is a key advantage of aPDT, as it significantly reduces the likelihood of microorganisms developing resistance.[2][3]
Caption: General mechanism of this compound photodynamic action.
Data Presentation
Photophysical Properties of this compound
| Property | Value | Solvent/Conditions |
| Maximum Absorption (λmax) | ~520 nm | Varies with solvent |
| Triplet Quantum Yield (ΦT) | 0.2–0.42 | Dependent on protic solvents |
Antimicrobial Efficacy of this compound and its Derivatives Against Bacteria
| Microorganism | Photosensitizer | Concentration (µM) | Light Source | Light Dose | Incubation Time (min) | Inactivation Efficacy |
| S. aureus (Newman) | POSSPSF (this compound derivative) | 0.38 | Green light (λem. max = 522 nm) | 10.6 mW/cm² for 5 min | 60 | 100% eradication |
| S. aureus (MRSA 12673) | iBuPOSSPSF (this compound derivative) | 0.38 | Green light (λem. max = 522 nm) | 10.6 mW/cm² for 5 min | 60 | 100% eradication |
| S. aureus (MRSA 12673) | POSSPSFDAU (this compound derivative) | 0.38 | Green light (λem. max = 522 nm) | 10.6 mW/cm² for 5 min | 60 | 100% eradication |
| E. coli (12519) | POSSPSF (this compound derivative) | 0.38 | Green light (λem. max = 522 nm) | 10.6 mW/cm² for 5 min | 60 | 100% eradication |
| S. aureus (Newman) | iBuPOSSPSF (this compound derivative) | 0.38 | Green light (λem. max = 522 nm) | 10.6 mW/cm² for 5 min | 60 | 98% reduction |
| E. coli (12519) | iBuPOSSPSF (this compound derivative) | 0.38 | Green light (λem. max = 522 nm) | 10.6 mW/cm² for 5 min | 60 | 95% reduction |
Data for this compound derivatives (POSSPSF, iBuPOSSPSF, POSSPSFDAU) are from a specific study and highlight the potential for derivatization to enhance efficacy.[1]
Antimicrobial Efficacy of Other Photosensitizers Against Candida albicans (for comparative purposes)
| Photosensitizer | Concentration | Light Source | Light Dose | Inactivation Efficacy (Log Reduction or %) |
| New Methylene (B1212753) Blue | Not specified | 630 nm | Not specified | 3.37 log reduction |
| Curcumin | 15 µg/mL | Not specified | 31.5 J/cm² | Complete inactivation |
| Photodithazine® (on biofilm) | Various | LED | Various | 0.9 - 1.5 log₁₀ reduction |
Experimental Protocols
Caption: Workflow for in vitro microbial photodynamic inactivation.
Protocol 1: In Vitro Photodynamic Inactivation of Bacteria
This protocol provides a general framework for assessing the efficacy of this compound-mediated aPDT against planktonic bacteria.[4]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Sterile 96-well microplates
-
Light source with a wavelength corresponding to this compound's absorption maximum (e.g., LED array, ~520 nm)
-
Spectrophotometer or plate reader
-
Incubator
2. Methods:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent like DMSO or ethanol to prepare a 1-10 mM stock solution. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store the stock solution in the dark at -20°C.[4]
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into the appropriate broth and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase. Harvest the bacterial cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁸ colony-forming units (CFU)/mL.[4]
-
Photodynamic Treatment: In a 96-well plate, add the bacterial suspension to each well. Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0.1 - 100 µM). Include a no-photosensitizer control. Incubate the plate in the dark at 37°C for a predetermined period (e.g., 15, 30, 60, or 120 minutes) to allow for photosensitizer uptake. Following incubation, irradiate the plate with a light source at a specific wavelength (e.g., ~520 nm) and dose (e.g., 10-100 J/cm²). Include a dark toxicity control (photosensitizer but no light) and a light-only control (no photosensitizer, with light).[4]
-
Viability Assessment (CFU Assay): After irradiation, perform serial ten-fold dilutions of the samples from each well in sterile PBS. Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar, Luria-Bertani Agar). Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates and calculate the CFU/mL for each treatment condition. The log reduction in viability is calculated as: log₁₀(CFU/mL of control) - log₁₀(CFU/mL of treated sample).[4]
Protocol 2: In Vitro Photodynamic Inactivation of Fungi
This protocol is adapted for evaluating the efficacy of this compound-mediated aPDT against fungi, such as Candida albicans.[4]
1. Materials:
-
Same as Protocol 1, with the following additions:
-
Fungal strain (e.g., Candida albicans)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)
-
Sabouraud Dextrose Agar plates
-
2. Methods:
-
Preparation of this compound Stock Solution: As described in Protocol 1.[4]
-
Fungal Culture Preparation: Inoculate a single colony of the fungus into the appropriate broth and incubate at 30-37°C with shaking for 24-48 hours. Harvest the fungal cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a concentration of approximately 10⁷ CFU/mL.[4]
-
Photodynamic Treatment: Follow the same procedure as in Protocol 1, adjusting incubation times and light doses as necessary. Fungi may require longer incubation times or higher light doses for effective inactivation.[4]
-
Viability Assessment (CFU Assay): Perform serial dilutions and plating as described in Protocol 1, using Sabouraud Dextrose Agar plates. Incubate the plates at 30-37°C for 24-48 hours before counting colonies and calculating CFU/mL and log reduction.[4]
Conclusion
This compound demonstrates significant potential as a photosensitizer for the photodynamic inactivation of a broad range of pathogenic microorganisms. Its cationic nature facilitates interaction with negatively charged microbial cell surfaces, and its photophysical properties enable efficient generation of cytotoxic reactive oxygen species upon light activation. The provided protocols offer a standardized framework for researchers to investigate the efficacy of this compound-mediated aPDT against various bacterial and fungal species. The available quantitative data, particularly for bacteria, underscores its potent antimicrobial activity. Further research is warranted to establish a comprehensive quantitative understanding of its efficacy against a wider array of fungal pathogens and to optimize treatment parameters for potential clinical applications. The multi-targeted mechanism of aPDT with photosensitizers like this compound presents a valuable strategy in the ongoing battle against infectious diseases and antibiotic resistance.
References
- 1. In vitro photodynamic inactivation of Candida albicans by phenothiazine dye (new methylene blue) and Indocyanine green (EmunDo®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic inactivation of Candida albicans mediated by a low density of light energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Electrochemical Biosensor Applications of Phenosafranine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine, a cationic phenazinium dye, has emerged as a versatile and effective component in the development of electrochemical biosensors. Its inherent redox activity, ability to be electropolymerized into stable, conductive films, and its role as an efficient electron mediator make it a valuable tool for the sensitive and selective detection of a wide range of biologically significant analytes. Furthermore, its capacity to interact with biomolecules such as proteins and DNA opens up avenues for diverse biosensor designs.
These application notes provide a comprehensive overview of the use of this compound in electrochemical biosensors for the detection of key analytes including neurotransmitters, metabolites, and nucleic acids. Detailed protocols for the fabrication of this compound-modified electrodes and the subsequent analytical procedures are provided to guide researchers in developing and utilizing these powerful analytical tools.
Detection of Neurotransmitters: Dopamine (B1211576) and Serotonin (B10506)
The sensitive and selective detection of neurotransmitters is crucial for understanding neurological processes and diagnosing related disorders. This compound-modified electrodes have demonstrated excellent performance in the simultaneous determination of dopamine (DA) and serotonin (5-HT).
Principle of Detection
A poly(this compound) film electrochemically deposited on a glassy carbon electrode (GCE) acts as an effective electron mediator. This polymer film facilitates the oxidation of dopamine and serotonin at significantly lower potentials compared to a bare GCE, thereby enhancing the sensitivity and selectivity of the measurement.[1] The well-separated oxidation peaks for dopamine and serotonin in differential pulse voltammetry (DPV) allow for their simultaneous quantification.[1]
Quantitative Data Summary
| Analyte | Limit of Detection (LOD) | Linear Range | Optimal pH | Oxidation Peak Potential (vs. Ag/AgCl) | Reference |
| Dopamine | < 1 µM | 1 µM - 100 µM | 7.0 - 7.4 | ~ +0.2 V | [1] |
| Serotonin | < 1 µM | 1 µM - 100 µM | 7.0 - 7.4 | ~ +0.35 V | [1] |
Experimental Protocols
Protocol 1: Preparation of Poly(this compound) Modified Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Deionized water
-
Electrochemical workstation
-
Three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Platinum wire)
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode in deionized water for 2 minutes to remove any adsorbed alumina particles.
-
Allow the electrode to dry at room temperature.
-
-
Electropolymerization of this compound:
-
Prepare a 1 mM solution of this compound in 0.1 M PBS (pH 7.0).
-
Assemble the three-electrode cell with the pre-treated GCE as the working electrode.
-
Immerse the electrodes in the this compound solution.
-
Perform cyclic voltammetry (CV) by cycling the potential between -0.6 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.[1] A stable, reddish-purple film of poly(this compound) will form on the GCE surface.
-
Rinse the modified electrode gently with deionized water and allow it to dry.
-
Protocol 2: Simultaneous Electrochemical Detection of Dopamine and Serotonin
Materials:
-
Poly(this compound)/GCE (from Protocol 1)
-
Dopamine hydrochloride
-
Serotonin hydrochloride
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.4
-
Electrochemical workstation
-
Three-electrode cell
Procedure:
-
Preparation of Standard Solutions:
-
Prepare 1 mM stock solutions of dopamine and serotonin in 0.1 M PBS (pH 7.4).
-
Prepare a series of standard solutions containing varying concentrations of dopamine and serotonin by serial dilution of the stock solutions in PBS.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the poly(this compound)/GCE as the working electrode and 0.1 M PBS (pH 7.4) as the supporting electrolyte.
-
Add a known volume of the standard solution or sample into the electrochemical cell.
-
Perform differential pulse voltammetry (DPV) with the following parameters (typical): initial potential of 0.0 V, final potential of +0.6 V, pulse amplitude of 50 mV, and pulse width of 50 ms.
-
Record the DPV voltammogram. Two distinct oxidation peaks should be observed for dopamine (
+0.2 V) and serotonin (+0.35 V).
-
-
Data Analysis:
-
Measure the peak currents for both dopamine and serotonin.
-
Construct a calibration curve by plotting the peak current versus the concentration for the series of standard solutions.
-
Determine the concentration of dopamine and serotonin in the unknown sample by interpolating its peak current on the respective calibration curves.
-
Diagrams
Detection of Ascorbic Acid
Ascorbic acid (Vitamin C) is a vital antioxidant, and its detection is important in food quality control and clinical diagnostics. This compound-modified electrodes can be employed for the sensitive determination of ascorbic acid, often simultaneously with other analytes like dopamine.
Principle of Detection
Similar to neurotransmitter detection, a poly(this compound) film on an electrode surface exhibits electrocatalytic activity towards the oxidation of ascorbic acid (AA). This results in a lower oxidation overpotential for AA compared to a bare electrode, enabling more sensitive and selective detection. The modified electrode can resolve the oxidation peaks of AA and other co-existing species like dopamine, allowing for their simultaneous determination.
Quantitative Data Summary
| Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Ascorbic Acid | 100 - 1000 µM | 89.65 µM | (Inferred from simultaneous detection studies) |
Experimental Protocol
Protocol 3: Electrochemical Detection of Ascorbic Acid
Materials:
-
Poly(this compound)/GCE (from Protocol 1)
-
Ascorbic acid
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0
-
Electrochemical workstation
-
Three-electrode cell
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a 10 mM stock solution of ascorbic acid in 0.1 M PBS (pH 7.0). Protect the solution from light and prepare it fresh daily.
-
Prepare a series of standard solutions with varying concentrations of ascorbic acid by diluting the stock solution in PBS.
-
-
Electrochemical Measurement:
-
Set up the three-electrode cell with the poly(this compound)/GCE as the working electrode in 0.1 M PBS (pH 7.0).
-
Add a known volume of the standard or sample solution to the cell.
-
Perform differential pulse voltammetry (DPV) with optimized parameters (e.g., potential range from -0.2 V to +0.4 V).
-
-
Data Analysis:
-
Measure the peak current corresponding to the oxidation of ascorbic acid.
-
Construct a calibration curve of peak current versus ascorbic acid concentration.
-
Determine the ascorbic acid concentration in the unknown sample from the calibration curve.
-
Diagrams
Enzyme-Based Biosensors: Glucose and Hydrogen Peroxide
This compound can act as a redox mediator in enzyme-based biosensors, facilitating electron transfer between the enzyme's active site and the electrode surface. This is particularly useful for the detection of glucose and hydrogen peroxide.
Principle of Detection
-
Glucose Biosensor: Glucose oxidase (GOx) is immobilized on an electrode modified with this compound. GOx catalyzes the oxidation of glucose to gluconolactone, and in the process, the FAD cofactor in GOx is reduced to FADH2. This compound acts as a mediator, re-oxidizing FADH2 back to FAD and getting reduced itself. The reduced this compound is then electrochemically re-oxidized at the electrode surface, generating a current proportional to the glucose concentration.
-
Hydrogen Peroxide Biosensor: Horseradish peroxidase (HRP) is immobilized on a this compound-modified electrode. HRP catalyzes the reduction of hydrogen peroxide (H2O2). This compound can act as an electron shuttle, facilitating the transfer of electrons from the electrode to the HRP active site for the reduction of H2O2. The resulting catalytic current is proportional to the H2O2 concentration.
Quantitative Data Summary
| Analyte | Typical Limit of Detection (LOD) | Typical Linear Range |
| Glucose | 1 - 50 µM | 0.05 - 10 mM |
| Hydrogen Peroxide | 0.1 - 10 µM | 1 µM - 5 mM |
Experimental Protocols
Protocol 4: Fabrication of a this compound-Mediated Glucose Biosensor
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Chitosan (B1678972) solution (1% in 0.1 M acetic acid)
-
Glutaraldehyde (B144438) solution (2.5%)
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0
-
Glucose
Procedure:
-
Electrode Modification with this compound:
-
Prepare a poly(this compound) modified GCE as described in Protocol 1.
-
-
Enzyme Immobilization:
-
Prepare a 10 mg/mL solution of GOx in PBS.
-
Prepare a GOx-chitosan mixture by mixing the GOx solution with the chitosan solution in a 1:1 volume ratio.
-
Drop-cast a small volume (e.g., 5 µL) of the GOx-chitosan mixture onto the surface of the poly(this compound)/GCE and let it dry at room temperature.
-
Expose the electrode to glutaraldehyde vapor in a closed container for 20 minutes to cross-link the enzyme and chitosan.
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme and glutaraldehyde.
-
-
Electrochemical Measurement of Glucose:
-
Perform amperometric measurements in a stirred PBS solution at a constant potential (e.g., +0.4 V vs. Ag/AgCl).
-
After the background current stabilizes, add successive aliquots of a standard glucose solution and record the steady-state current response.
-
Construct a calibration curve of current versus glucose concentration.
-
Protocol 5: Fabrication of a this compound-Mediated Hydrogen Peroxide Biosensor
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Horseradish Peroxidase (HRP)
-
Nafion solution (0.5%)
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0
-
Hydrogen Peroxide (30%)
Procedure:
-
Electrode Modification with this compound:
-
Prepare a poly(this compound) modified GCE as described in Protocol 1.
-
-
Enzyme Immobilization:
-
Prepare a 5 mg/mL solution of HRP in PBS.
-
Mix the HRP solution with the Nafion solution in a 1:1 volume ratio.
-
Drop-cast a small volume (e.g., 5 µL) of the HRP-Nafion mixture onto the poly(this compound)/GCE and let it dry.
-
-
Electrochemical Measurement of Hydrogen Peroxide:
-
Perform amperometric measurements in a stirred PBS solution at a constant potential (e.g., -0.2 V vs. Ag/AgCl).
-
After obtaining a stable baseline, add aliquots of a standard H2O2 solution and record the catalytic reduction current.
-
Plot the catalytic current against the H2O2 concentration to obtain a calibration curve.
-
Diagrams
DNA Biosensors
This compound's ability to intercalate into the DNA double helix makes it a useful indicator for electrochemical DNA biosensors.
Principle of Detection
A single-stranded DNA (ssDNA) probe is immobilized on an electrode surface. When the complementary target DNA is present in the sample, it hybridizes with the probe to form a double-stranded DNA (dsDNA) helix. This compound, present in the solution, intercalates into the grooves of the newly formed dsDNA. This intercalation leads to a change in the electrochemical signal of this compound, which can be measured, for example, by DPV. The magnitude of the signal change is proportional to the amount of hybridized DNA, and thus to the concentration of the target DNA.
Quantitative Data Summary
| Analyte | Typical Limit of Detection (LOD) |
| Target DNA | 1 pM - 1 nM |
Experimental Protocol
Protocol 6: Fabrication of a this compound-Based DNA Biosensor
Materials:
-
Gold Electrode
-
Thiol-modified ssDNA probe
-
Target ssDNA
-
This compound
-
Phosphate Buffer Solution (PBS), pH 7.4
-
Tris-EDTA (TE) buffer, pH 8.0
-
6-mercapto-1-hexanol (MCH)
Procedure:
-
Electrode Cleaning and Probe Immobilization:
-
Clean the gold electrode by cycling the potential in 0.5 M H2SO4.
-
Incubate the cleaned electrode in a solution of the thiol-modified ssDNA probe (e.g., 1 µM in TE buffer) for several hours to allow for self-assembly of the probe onto the gold surface.
-
Rinse the electrode with TE buffer and then deionized water.
-
Immerse the electrode in a 1 mM MCH solution for 1 hour to block any remaining active sites on the gold surface and to orient the ssDNA probes.
-
Rinse the electrode thoroughly.
-
-
Hybridization with Target DNA:
-
Incubate the probe-modified electrode in a solution containing the target DNA (in hybridization buffer, e.g., PBS with 0.1 M NaCl) at an appropriate temperature (e.g., 37 °C) for 1-2 hours.
-
Rinse the electrode to remove any non-specifically bound target DNA.
-
-
Electrochemical Detection with this compound:
-
Immerse the electrode (after hybridization) in a PBS solution containing a known concentration of this compound (e.g., 20 µM) for a short period (e.g., 10 minutes) to allow for intercalation.
-
Rinse the electrode briefly with PBS to remove non-intercalated this compound.
-
Transfer the electrode to a clean electrochemical cell containing only PBS.
-
Record the differential pulse voltammogram (e.g., from +0.2 V to -0.6 V).
-
The reduction peak current of the intercalated this compound is proportional to the amount of hybridized DNA.
-
Diagrams
Conclusion
This compound is a highly adaptable and efficient material for the construction of a variety of electrochemical biosensors. Its favorable electrochemical properties, ease of modification, and ability to interact with biomolecules make it a powerful component in the development of sensitive and selective analytical devices. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of biosensor development, diagnostics, and drug discovery, enabling the advancement of innovative sensing technologies.
References
Application Notes: Phenosafranine as a Redox Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosafranine (3,7-diamino-5-phenylphenazinium chloride) is a water-soluble cationic phenazine (B1670421) dye that serves as a versatile redox indicator in various analytical and electrochemical applications.[1][2] Its distinct and reversible color change upon alteration of the solution's redox potential makes it a valuable tool for the visual endpoint determination in redox titrations.[1][3] In its oxidized state, this compound is deep red, while its reduced form (Dihydrothis compound) is colorless, providing a sharp and easily detectable transition.[1]
The redox reaction of this compound is a reversible two-electron, two-proton process, which is dependent on the pH of the solution.[1] This pH dependency is a critical consideration when developing titration methods. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound as a redox indicator in titrimetric analysis.
Principle of Operation
This compound functions as a redox indicator by changing color in response to the electrochemical potential of the solution. In a redox titration, the indicator is chosen such that its redox potential lies between the potentials of the analyte and the titrant. Initially, the indicator exists in either its oxidized or reduced form, depending on the potential of the analyte solution. As the titrant is added, the potential of the solution changes. At the equivalence point, a sharp change in potential occurs, causing the indicator to transition from one redox state to the other, resulting in a distinct color change that signals the endpoint of the titration.[1]
The redox equilibrium for this compound can be represented as:
This compound (oxidized, red) + 2e⁻ + 2H⁺ ⇌ Dihydrothis compound (reduced, colorless) [1]
Data Presentation
Physicochemical and Electrochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3,7-diamino-5-phenylphenazinium chloride | [1] |
| Molecular Formula | C₁₈H₁₅ClN₄ | [2] |
| Molecular Weight | 322.79 g/mol | [2] |
| Appearance | Dark green crystalline powder | [2] |
| Color in Solution (Oxidized) | Red | [4] |
| Color in Solution (Reduced) | Colorless | [4] |
| λmax (in water) | 519-523 nm | [2] |
| Formal Redox Potential (E°') at pH 7 vs. SHE | -252 mV | [1] |
pH Dependence of this compound's Formal Redox Potential
The formal redox potential (E°') of this compound is significantly influenced by the pH of the solution, decreasing as the pH increases.[1] This relationship is crucial for selecting the appropriate titration conditions.
| pH | Calculated Formal Potential (E°' vs. SHE) (V) |
| 4 | -0.075 |
| 5 | -0.134 |
| 6 | -0.193 |
| 7 | -0.252 |
| 8 | -0.311 |
| 9 | -0.370 |
| 10 | -0.429 |
| (Data based on a reported potential at pH 7 and an assumed Nernstian dependence of -59 mV/pH unit)[1] |
Experimental Protocols
Preparation of 0.1% (w/v) this compound Indicator Solution
This protocol details the preparation of a stock solution of this compound suitable for use as a redox indicator.
Materials:
-
This compound powder (C₁₈H₁₅ClN₄)
-
Ethanol (B145695) (95% or absolute)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Filter paper and funnel (optional)
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of ethanol to the flask.
-
Swirl the flask or use a magnetic stirrer to completely dissolve the powder. Gentle warming can be applied if necessary, but boiling should be avoided.
-
Once the powder is fully dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
If any particulate matter remains, filter the solution using filter paper.
-
Store the solution in a well-stoppered, light-protected bottle at room temperature.[1]
General Protocol for Redox Titration Using this compound
This protocol provides a general workflow for performing a redox titration with this compound as the visual indicator.
Materials:
-
Burette
-
Beaker or conical flask
-
Magnetic stirrer and stir bar
-
Standardized titrant solution (oxidizing agent)
-
Analyte solution (reducing agent with a compatible redox potential)
-
0.1% this compound indicator solution
Procedure:
-
Prepare the Analyte: Pipette a known volume of the analyte solution into a beaker or conical flask.
-
Add Indicator: Add 2-3 drops of the 0.1% this compound indicator solution to the analyte. The initial color of the solution will depend on the redox state of the analyte.
-
Titration: Fill the burette with the standardized titrant solution. Slowly add the titrant to the analyte solution while continuously stirring.
-
Endpoint Determination: The endpoint is reached when a single drop of the titrant causes a persistent color change from colorless to red.[1]
-
Calculation: Use the volume of titrant added at the endpoint to calculate the concentration of the analyte based on the stoichiometry of the redox reaction.
Mandatory Visualization
Signaling Pathway of this compound as a Redox Indicator
Caption: Redox indicator signaling pathway.
Experimental Workflow for a Redox Titration
Caption: Titration experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Microscale Redox Titrations Using Poly-N-phenyl Anthranilic Acid Fluorescent Turn-Off Indicator for Undergraduate Analytical Chemistry Lab | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection of explosive picric acid via ESIPT-inhibited fluorescent chemosensor: theoretical insights, vapour phase detection and flexible indicator design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Phenosafranine with Other Fluorescent Probes in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Phenosafranine in combination with other fluorescent probes for multi-color imaging in microscopy. Detailed protocols, quantitative data for spectral compatibility, and visualizations of experimental workflows and signaling pathways are presented to facilitate the design and execution of robust and informative experiments.
Introduction to this compound in Fluorescence Microscopy
This compound is a versatile cationic phenazine (B1670421) dye that exhibits red fluorescence, making it a valuable tool for a variety of applications in fluorescence microscopy.[1] Its ability to permeate cell membranes and selectively accumulate in specific organelles, such as the nucleus and mitochondria, allows for the visualization and analysis of cellular architecture and physiological status.[1] As a cationic dye, this compound can bind to negatively charged molecules like nucleic acids, enabling nuclear staining.[1][2] Furthermore, its lipophilic and cationic nature leads to its accumulation in mitochondria, driven by the mitochondrial membrane potential, making it a useful indicator of mitochondrial health.[1]
Spectral Properties and Compatibility of this compound
Successful multi-color fluorescence microscopy hinges on the selection of probes with minimal spectral overlap. This compound's excitation and emission maxima are in the green-orange and red regions of the spectrum, respectively. This profile allows for its combination with fluorescent probes that emit in the blue or green channels.
Table 1: Quantitative Data of this compound and Spectrally Compatible Fluorescent Probes
| Fluorescent Probe | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (ΦF) | Target/Application |
| This compound | ~520-530 nm[1][3] | ~585 nm[1][3] | Data not available in PBS[1] | Data not available in PBS[1] | Nucleus, Mitochondria |
| Fluorescein (B123965) (from FDA) | ~494 nm | ~521 nm | ~70,000 M⁻¹cm⁻¹ | ~0.92 | Live cells (cytoplasm) |
| Annexin V-FITC | ~495 nm | ~519 nm | ~80,000 M⁻¹cm⁻¹ | ~0.92 | Apoptotic cells (phosphatidylserine) |
| MitoTracker Green FM | ~490 nm[4] | ~516 nm[4] | Not specified | Not specified | Mitochondria (mass)[4] |
| Propidium Iodide (PI) | ~535 nm | ~617 nm | ~5,000 M⁻¹cm⁻¹ | ~0.1 | Dead cells (DNA) |
Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, binding to cellular components).
Application: Plant Cell Viability Assessment
A common application of this compound is in determining plant cell viability, often in conjunction with Fluorescein Diacetate (FDA).[5] This dual-staining method provides a clear distinction between live and dead cells based on membrane integrity and enzymatic activity.
Principle:
-
Fluorescein Diacetate (FDA): A non-fluorescent, cell-permeable compound that is cleaved by intracellular esterases in viable cells to produce green-fluorescent fluorescein. The negatively charged fluorescein is retained within cells that have an intact plasma membrane.[6]
-
This compound: A membrane-impermeable dye that can only enter cells with compromised membranes (i.e., dead cells), where it stains the nucleus and other acidic components red.[5]
Experimental Protocol: Dual Staining of Plant Suspension Cells with FDA and this compound
Materials:
-
This compound powder
-
Fluorescein Diacetate (FDA) powder
-
Distilled water or ethanol
-
Acetone
-
Plant cell culture medium or Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC and TRITC/Rhodamine)
Reagent Preparation:
-
This compound Stock Solution (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of distilled water or ethanol. Store in a dark bottle at 4°C.[5]
-
This compound Working Solution (0.01% w/v): Dilute the stock solution 1:10 in the appropriate plant cell culture medium or PBS. Prepare this solution fresh.[5]
-
FDA Stock Solution (5 mg/mL): Dissolve 5 mg of FDA in 1 mL of acetone. Store at -20°C in a tightly sealed vial, protected from light.[5]
-
FDA Working Solution (2 µg/mL): Immediately before use, dilute the stock solution in the plant cell culture medium to a final concentration of 2 µg/mL.[5]
Staining Procedure:
-
Transfer a 500 µL aliquot of the plant cell suspension into a microcentrifuge tube.
-
Add 5 µL of the FDA working solution and 50 µL of the this compound working solution. The optimal volumes may need to be adjusted based on cell density.[5]
-
Gently mix the cell suspension.
-
Incubate at room temperature for 5-15 minutes in the dark.[5]
-
(Optional) Gently centrifuge the cells and resuspend them in fresh culture medium to remove excess dyes.
-
Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Image immediately using a fluorescence microscope. Live cells will exhibit green cytoplasmic fluorescence, while dead cells will show red nuclear fluorescence.
Visualization of the Staining Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Live-cell fluorescence imaging to investigate the dynamics of plant cell death during infection by the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenosafranine in the Assessment of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) poses a significant challenge in the effective treatment of cancer and infectious diseases. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps.[1][2] These transporters actively extrude a wide array of structurally and functionally diverse compounds from cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.
Phenosafranine, a cationic and fluorescent phenazine (B1670421) dye, presents as a promising tool for assessing MDR. Its positive charge and lipophilic nature are characteristic of substrates for MDR transporters.[3] In cells with high MDR activity, it is hypothesized that this compound is actively effluxed, leading to a measurable decrease in intracellular fluorescence compared to non-resistant cells or cells treated with an MDR inhibitor. These application notes provide a framework and detailed protocols for utilizing this compound to functionally assess multidrug resistance in a laboratory setting.
Principle of the Assay
The core principle of this assay is the differential accumulation of this compound in MDR-positive and MDR-negative cells. This compound, as a fluorescent substrate, can passively diffuse into cells. In MDR-negative cells, the dye is retained, leading to a strong fluorescent signal. Conversely, in MDR-positive cells, the overexpressed efflux pumps actively transport this compound out of the cell, resulting in significantly lower intracellular fluorescence. The activity of these pumps can be blocked by known MDR inhibitors (e.g., verapamil), which would lead to the restoration of this compound accumulation and fluorescence in resistant cells. This difference in fluorescence can be quantified using techniques such as flow cytometry or fluorescence microplate readers.
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from this compound-based MDR assessment experiments.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~520 - 530 nm |
| Emission Maximum (λem) | ~585 nm |
| Molecular Formula | C₁₈H₁₅ClN₄ |
| Molecular Weight | 322.79 g/mol |
| Appearance | Dark green crystalline powder |
Table 2: Comparative Analysis of this compound Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change in Fluorescence |
| Drug-Sensitive (e.g., parental cell line) | Vehicle Control | Value | 1.0 |
| Drug-Sensitive | MDR Inhibitor (e.g., Verapamil) | Value | Value |
| Multidrug-Resistant (MDR) | Vehicle Control | Value | Value |
| Multidrug-Resistant (MDR) | MDR Inhibitor (e.g., Verapamil) | Value | Value |
Fold Change in Fluorescence is calculated relative to the vehicle-treated Drug-Sensitive cell line.
Table 3: IC50 Values of a Chemotherapeutic Agent in the Presence of an MDR Modulator
| Cell Line | Treatment | IC50 (µM) | Resistance Factor (RF) |
| Drug-Sensitive | Chemotherapeutic Agent Alone | Value | 1.0 |
| Multidrug-Resistant (MDR) | Chemotherapeutic Agent Alone | Value | Value |
| Multidrug-Resistant (MDR) | Chemotherapeutic Agent + MDR Modulator | Value | Value |
Resistance Factor (RF) is calculated as the IC50 of the MDR cell line divided by the IC50 of the Drug-Sensitive cell line.
Experimental Protocols
Protocol 1: Assessment of this compound Accumulation by Flow Cytometry
This protocol details the steps to measure and compare the intracellular accumulation of this compound in drug-sensitive and multidrug-resistant cell lines.
Materials:
-
Drug-sensitive and multidrug-resistant cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (1 mM in DMSO)
-
MDR inhibitor stock solution (e.g., 10 mM Verapamil in DMSO)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Culture drug-sensitive and MDR cell lines in their appropriate complete medium to approximately 80-90% confluency.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with warm PBS and resuspend in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment (for control):
-
To a subset of MDR cells, add the MDR inhibitor (e.g., Verapamil) to a final concentration of 10-50 µM.
-
Incubate for 30 minutes at 37°C.
-
-
This compound Staining:
-
Add this compound to all cell suspensions to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Stop the incubation by adding 2 mL of ice-cold PBS to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 2 mL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells on a flow cytometer using an excitation wavelength of ~488 nm or ~532 nm and an emission filter suitable for ~585 nm (e.g., PE or PE-Texas Red channel).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Protocol 2: this compound Efflux Assay using a Fluorescence Plate Reader
This protocol provides a high-throughput method to assess MDR activity by measuring the efflux of this compound over time.
Materials:
-
Drug-sensitive and multidrug-resistant cancer cell lines
-
Complete cell culture medium
-
Phenol (B47542) red-free culture medium
-
PBS, pH 7.4
-
This compound stock solution (1 mM in DMSO)
-
MDR inhibitor stock solution (e.g., 10 mM Verapamil in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Dye Loading:
-
Carefully aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of phenol red-free medium containing 5 µM this compound to each well.
-
Incubate for 60 minutes at 37°C, protected from light, to load the cells with the dye.
-
-
Initiation of Efflux:
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with 100 µL of warm PBS to remove extracellular dye.
-
Add 100 µL of warm, phenol red-free medium to each well. For inhibitor-treated wells, this medium should contain the MDR inhibitor (e.g., Verapamil at 10-50 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation of ~530 nm and emission of ~585 nm.
-
Take kinetic readings every 5-10 minutes for a total of 60-120 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each condition.
-
Calculate the rate of fluorescence decrease (efflux rate) for each cell line and treatment. A faster decrease in fluorescence indicates a higher rate of efflux.
-
Visualizations
Caption: Workflow for assessing multidrug resistance using this compound.
Caption: P-glycoprotein pumps this compound out of the cell using ATP.
References
- 1. Frontiers | Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable and accurate transporter substrate identification for drug discovery [frontiersin.org]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of multidrug resistance by fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Staining Cartilage Tissue: A Detailed Guide to Safranin O and Phenosafranine Protocols
For Researchers, Scientists, and Drug Development Professionals
In the fields of histology, pathology, and drug development, the accurate visualization and quantification of cartilage tissue components are paramount for understanding joint health, disease progression, and the efficacy of therapeutic interventions. This document provides detailed application notes and experimental protocols for two key cationic dyes used in cartilage staining: Safranin O and Phenosafranine. These stains are instrumental in highlighting glycosaminoglycans (GAGs), a critical component of the cartilage extracellular matrix.
Introduction to Cartilage Staining
Articular cartilage is a complex tissue responsible for the smooth articulation of synovial joints. Its extracellular matrix is rich in proteoglycans, which are composed of a core protein with covalently attached GAG chains. The high negative charge of these GAGs is crucial for retaining water, providing cartilage with its characteristic resilience and compressive strength.
In pathological conditions such as osteoarthritis, the degradation of proteoglycans is a key event. Therefore, histological staining methods that specifically visualize and allow for the quantification of GAGs are invaluable tools in both basic research and preclinical studies. Safranin O is the "gold standard" for this purpose, renowned for its vibrant and specific staining of cartilage matrix. This compound is a chemically similar dye that can also be employed for this application.
Principle of Staining
Both Safranin O and this compound are cationic (positively charged) dyes. At an acidic pH, these dyes bind to the anionic (negatively charged) sulfate (B86663) and carboxyl groups of the GAGs in the cartilage matrix. This electrostatic interaction results in a distinct color change, allowing for the visualization of GAG-rich areas. The intensity of the staining is directly proportional to the proteoglycan content, enabling semi-quantitative analysis of cartilage health. A counterstain, typically Fast Green FCF, is used to stain the non-cartilaginous tissues, providing a clear contrast.
Application Notes
The choice between Safranin O and this compound may depend on specific experimental needs and laboratory preferences.
-
Safranin O: This is the most widely used and well-validated stain for cartilage histology. It provides a robust and intense orange-to-red staining of proteoglycan-rich cartilage, with excellent contrast when used with a Fast Green counterstain. Its stoichiometric binding to GAGs makes it suitable for quantitative image analysis to assess the extent of cartilage degradation.[1][2]
-
This compound: While less common for routine cartilage staining, this compound can serve as an alternative to Safranin O. It also imparts a red color to cartilage matrix by binding to acidic proteoglycans.[3] Its utility extends to other applications, such as a counterstain in the Gram staining protocol.[3]
Key Considerations for Optimal Staining:
-
Fixation: Proper fixation is critical for preserving tissue morphology and the biochemical integrity of the matrix components. 10% neutral buffered formalin is the standard fixative.
-
Decalcification: For studies involving bone and cartilage, decalcification is necessary. However, harsh acidic decalcifying agents can lead to the loss of proteoglycans, resulting in weaker staining.[1] EDTA is a gentler but slower decalcifying agent that is often preferred to preserve GAGs.
-
pH Control: The pH of the staining solutions can influence the binding of the cationic dyes to the anionic GAGs. Adherence to the recommended pH in the protocols is essential for reproducible results.
-
Differentiation: The brief rinse in acetic acid after the Fast Green counterstain is a critical differentiation step that removes excess stain and enhances the contrast between the cartilage and surrounding tissues.
Quantitative Data Summary
The following tables summarize typical solution concentrations and incubation times for Safranin O and this compound staining protocols. These values may require optimization based on tissue type, thickness, and fixation method.
Table 1: Safranin O Staining Protocol Parameters
| Reagent | Concentration | Incubation Time |
| Weigert's Iron Hematoxylin (B73222) | Working Solution | 5-10 minutes[1][4][5] |
| Fast Green FCF | 0.02% - 0.25% | 3-5 minutes[1][4] |
| Acetic Acid Rinse | 1% | 10-15 seconds[1][4][5] |
| Safranin O | 0.1% - 1.0% | 5-30 minutes[1][4][5][6] |
Table 2: this compound Staining Protocol Parameters
| Reagent | Concentration | Incubation Time |
| Weigert's Iron Hematoxylin | Working Solution | 10 minutes[4] |
| Fast Green FCF | 0.02% | 3 minutes[4] |
| Acetic Acid Rinse | 1% | 10-15 seconds[4] |
| This compound | 0.1% | 5 minutes[4] |
Experimental Protocols
Protocol 1: Safranin O and Fast Green Staining for Cartilage
This protocol is a widely accepted method for the visualization of proteoglycans in formalin-fixed, paraffin-embedded cartilage tissue sections.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Fast Green FCF solution (0.05% w/v in distilled water)
-
Acetic Acid solution (1% v/v in distilled water)
-
Safranin O solution (0.1% w/v in distilled water)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Transfer through 70% ethanol for 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Counterstaining:
-
Proteoglycan Staining:
-
Stain in 0.1% Safranin O solution for 5 minutes.[7]
-
-
Dehydration and Mounting:
-
Dehydrate through two changes each of 95% and 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
Caption: Safranin O Staining Workflow.
Protocol 2: this compound and Fast Green Staining for Cartilage
This protocol provides an alternative method for staining proteoglycans in cartilage sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Fast Green FCF solution (0.02% w/v in distilled water)
-
Acetic Acid solution (1% v/v in distilled water)
-
This compound solution (0.1% w/v in distilled water)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Nuclear Staining:
-
Counterstaining:
-
Proteoglycan Staining:
-
Stain with 0.1% this compound solution for 5 minutes.[4]
-
-
Dehydration and Mounting:
-
Dehydrate through two changes each of 95% and 100% ethanol for 2 minutes each.[4]
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Cartilage Matrix: Red to Orange-Red[3]
-
Nuclei: Black to Blue-Black
-
Background (non-cartilaginous tissue): Green
Caption: this compound Staining Workflow.
Troubleshooting
Common issues in cartilage staining can often be resolved by careful attention to the protocol and reagents.
Table 3: Troubleshooting Common Staining Issues
| Issue | Possible Cause | Recommended Solution |
| Weak or No Safranin O/Phenosafranine Staining | Proteoglycan loss during decalcification. | Use a gentler decalcifying agent like EDTA. |
| Low dye concentration or old staining solution. | Prepare fresh staining solutions and consider increasing the concentration. | |
| Incorrect pH of staining solution. | Verify the pH of the Safranin O/Phenosafranine solution. | |
| Excessive Background Staining | Inadequate differentiation. | Ensure the acetic acid rinse is performed correctly to remove excess Fast Green. |
| High dye concentration. | Reduce the concentration of the staining solutions. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure complete removal of wax with fresh xylene. |
| Tissue sections drying out during the procedure. | Keep slides moist throughout the staining process. |
Conclusion
Safranin O and this compound are valuable tools for the histological assessment of cartilage. Safranin O, in particular, is a robust and reliable method for visualizing and quantifying proteoglycan content, making it an indispensable technique in osteoarthritis research and the development of chondroprotective drugs. By following these detailed protocols and considering the key application notes, researchers can achieve high-quality, reproducible staining results to advance their scientific investigations.
References
Application Notes and Protocols: Phenosafranine for Visualizing Endospores in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial endospores are dormant, highly resistant structures produced by certain bacteria in response to adverse environmental conditions.[1] Their impermeability to common stains necessitates specialized staining techniques for visualization.[2] The most widely used method is the Schaeffer-Fulton stain, a differential staining technique that allows for the differentiation of endospores from vegetative cells.[1][2] This protocol traditionally uses malachite green as the primary stain and safranin as the counterstain.[2][3] Phenosafranine, a cationic red phenazine (B1670421) dye, can also be employed as a counterstain in this method, serving a similar function to safranin by coloring the vegetative cells for contrast against the stained endospores.[4][5]
This compound is a cationic dye that carries a positive charge, allowing it to bind to negatively charged components of the bacterial cell wall, such as nucleic acids and acidic proteins.[4] This interaction results in the coloration of the vegetative cells.
Principle of Endospore Staining
The principle of the endospore stain lies in the differential permeability of the endospore coat and the vegetative cell wall. The primary stain, malachite green, is driven into the thick, keratin-like coat of the endospore with the application of heat.[6][7] Once the endospore is stained, it resists decolorization, even with a water wash.[8] The vegetative cells, however, are easily decolorized by water.[1] A counterstain, in this case this compound, is then applied to stain the decolorized vegetative cells, rendering them a contrasting color to the green endospores.[4]
Experimental Protocols
Schaeffer-Fulton Endospore Staining Method (with this compound Counterstain)
This protocol outlines the use of this compound as a counterstain to visualize endospores.
Materials:
-
Bacterial culture (e.g., Bacillus subtilis or Clostridium species)
-
Microscope slides
-
Inoculating loop
-
Bunsen burner or hot plate
-
Staining rack
-
Malachite green solution (0.5% w/v aqueous)
-
This compound solution (0.1% - 0.25% w/v aqueous)
-
Distilled water
-
Bibulous paper
-
Microscope with oil immersion objective
Procedure:
-
Smear Preparation:
-
Place a small drop of sterile water on a clean microscope slide.
-
Aseptically transfer a small amount of the bacterial culture to the drop of water and create a thin, even smear.
-
Allow the smear to air dry completely.[4]
-
-
Heat Fixation:
-
Pass the dried slide, smear side up, through the flame of a Bunsen burner 2-3 times. This adheres the bacteria to the slide. Avoid overheating.[4]
-
-
Primary Staining:
-
Place the slide on a staining rack over a beaker of boiling water or on a hot plate.
-
Flood the smear with malachite green solution.
-
Steam the slide for 5 minutes, ensuring the stain does not dry out by adding more malachite green as needed.[1][9] The heat acts as a mordant, allowing the stain to penetrate the endospore coat.[8]
-
-
Decolorization:
-
After 5 minutes, remove the slide from the heat and allow it to cool.
-
Gently rinse the slide with a slow stream of distilled water for about 30 seconds to wash away the excess malachite green from the vegetative cells.[8]
-
-
Counterstaining:
-
Flood the smear with the this compound solution and let it stand for 30-60 seconds.[4]
-
-
Final Rinse and Drying:
-
Gently rinse the slide with distilled water to remove the excess this compound.
-
Blot the slide dry using bibulous paper.[9]
-
-
Microscopic Examination:
-
Place a drop of immersion oil on the stained smear and examine under the oil immersion objective (100X).
-
Expected Results:
-
Endospores: Will appear as bright green, oval or spherical structures.[1]
-
Vegetative Cells: Will be stained pink or red by the this compound.[4]
Data Presentation
| Parameter | Specification | Purpose |
| Primary Stain | Malachite Green (0.5% w/v aqueous) | Stains the endospores green. |
| Mordant | Heat (steaming) | Increases the permeability of the endospore coat to the primary stain. |
| Decolorizer | Water | Removes the primary stain from the vegetative cells. |
| Counterstain | This compound (0.1% - 0.25% w/v aqueous) | Stains the decolorized vegetative cells pink/red for contrast. |
| Steaming Time | 5 minutes | Sufficient time for the primary stain to penetrate the endospores. |
| Counterstain Time | 30-60 seconds | Adequate time for the vegetative cells to take up the counterstain. |
Visualizations
Experimental Workflow for Endospore Staining
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Schaeffer–Fulton stain - Wikipedia [en.wikipedia.org]
- 3. calccn.com [calccn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. microbenotes.com [microbenotes.com]
- 8. youtube.com [youtube.com]
- 9. asm.org [asm.org]
Troubleshooting & Optimization
Troubleshooting uneven Phenosafranine staining in tissue sections
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Phenosafranine staining in tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application in histology?
This compound is a biological stain used in histology and cytology to impart a red or pink color to specific cellular components.[1][2] It is a cationic (positively charged) dye that binds to anionic (negatively charged) structures within tissues.[1] Its primary applications include serving as a nuclear counterstain, often used in conjunction with other stains to provide contrast, and for the visualization of cartilage, mucin, and mast cell granules.[1][3] In microbiology, it is a classic counterstain in the Gram staining method.[1]
Q2: What causes uneven or patchy staining with this compound?
Uneven or patchy staining can be caused by several factors during the staining procedure.[4] The most common culprits include:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can prevent the aqueous dye from evenly penetrating the tissue.[1][4]
-
Inadequate Rehydration: If tissue sections are not fully rehydrated, stain uptake can be inconsistent across the section.[4]
-
Tissue Sections Drying Out: Allowing sections to dry at any stage of the staining process can lead to uneven staining.[1][4]
-
Variation in Tissue Thickness: Inconsistent section thickness from the microtome can result in variable stain intensity.[4][5]
-
Cell Clumping: In cell suspensions, clumping can prevent uniform access of the dye to all cells.[6]
Q3: How can I prevent the formation of precipitates or crystals on my tissue sections?
The appearance of dark red or crystalline deposits on the tissue section is a common artifact.[4] To prevent this, consider the following:
-
Use Fresh Staining Solution: this compound solutions can degrade over time, leading to precipitation. It is recommended to prepare fresh solutions.[1][4]
-
Filter the Stain: Always filter the this compound working solution before use to remove any undissolved particles.[1][4]
-
Prevent Evaporation: Keep staining dishes covered to minimize evaporation, which can concentrate the dye and cause it to precipitate.[4]
-
Use Clean Reagents and Glassware: Contaminants can act as nucleation sites for precipitate formation.[1]
Q4: What is the difference between this compound and Safranin O?
This compound and Safranin O are both phenazinium-based dyes and are sometimes used interchangeably.[4] However, they are distinct chemical compounds, and commercial Safranin O is often a mixture of isomers.[4] While both are used as biological stains, their staining properties and affinities for different cellular components may vary.[4]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during this compound staining.
Issue 1: Uneven or Patchy Staining
Description: The intensity of the stain is inconsistent across the tissue section, with some areas appearing darker or lighter than others.[4]
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and allowing for sufficient incubation time. Residual wax can hinder the even penetration of the aqueous stain.[4][7] |
| Inadequate Rehydration | Thoroughly rehydrate tissue sections by passing them through a graded series of alcohol to water. Incomplete rehydration can lead to uneven uptake of the stain.[4] |
| Tissue Sections Drying Out | It is crucial to prevent tissue sections from drying out at any point during the staining process. Keep slides fully immersed in the appropriate solutions or in a moist chamber.[1][4] |
| Uneven Application of Staining Solution | Ensure that the entire tissue section is completely covered with the this compound solution during the staining step.[4] |
| Variation in Tissue Thickness | Calibrate and maintain the microtome to ensure the production of sections with uniform thickness.[4][5] |
Issue 2: Weak or Faint Staining
Description: The target cellular components are not stained with sufficient intensity, making them difficult to visualize.[4]
| Potential Cause | Recommended Solution |
| Insufficient Staining Time | Increase the incubation time in the this compound solution. Different tissue types may require optimization of the staining time.[1][4] |
| Staining Solution is Too Dilute | Prepare a fresh, more concentrated this compound solution.[1][4] |
| Excessive Differentiation | If a differentiation step (e.g., with acidic alcohol) is part of the protocol, reduce the time or use a less harsh differentiating agent.[1][4] |
| Depleted or Old Staining Solution | This compound solutions can lose their efficacy over time. Always use a freshly prepared solution for optimal results.[1] |
| Improper Tissue Fixation | The choice of fixative and the duration of fixation can impact the availability of binding sites for the dye. Ensure the fixation protocol is appropriate for the tissue and target structures.[1][8] |
Issue 3: Overstaining
Description: The tissue section is stained too intensely, which can obscure fine cellular details and result in poor contrast.[4]
| Potential Cause | Recommended Solution |
| Staining Time is Too Long | Reduce the incubation time in the this compound solution.[1][4] |
| Staining Solution is Too Concentrated | Dilute the this compound working solution.[1][4] |
| Inadequate Differentiation | If a differentiation step is included in your protocol, ensure it is performed correctly to remove the excess stain. The duration of this step may need to be optimized.[1][4] |
Quantitative Data Summary
The following table presents hypothetical data from a simulated inter-laboratory study comparing the performance of this compound with Alcian Blue for cartilage staining. This data serves as a framework for establishing validation metrics.
| Performance Metric | This compound | Alcian Blue (pH 2.5) | Inter-Laboratory Coefficient of Variation (CV) - this compound | Inter-Laboratory Coefficient of Variation (CV) - Alcian Blue |
| Staining Intensity (Optical Density) | 0.85 ± 0.05 | 0.78 ± 0.07 | 5.9% | 9.0% |
| Specificity for Cartilage Matrix | High | High | N/A | N/A |
| Background Staining | Low | Moderate | N/A | N/A |
| Qualitative Score (1-5) | 4.5 ± 0.3 | 4.1 ± 0.4 | 6.7% | 9.8% |
Table based on hypothetical data from a simulated study.[9]
Experimental Protocols
Optimized this compound Staining Protocol for Paraffin-Embedded Animal Tissue (e.g., Cartilage)
This protocol is designed for the visualization of proteoglycans in cartilage in formalin-fixed, paraffin-embedded tissue sections.[1]
Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled Water
-
Weigert's Iron Hematoxylin (B73222)
-
0.04% Fast Green Solution
-
1% Acetic Acid Solution
-
0.1% this compound O Solution
Procedure:
-
Deparaffinization and Rehydration:
-
Nuclear Staining:
-
Counterstaining:
-
This compound Staining:
-
Stain with 0.1% this compound O solution for 5-10 minutes.[1]
-
-
Dehydration and Mounting:
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: A logical flowchart for troubleshooting uneven staining.
References
- 1. benchchem.com [benchchem.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. conductscience.com [conductscience.com]
- 4. benchchem.com [benchchem.com]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. biotechreality.com [biotechreality.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Phenosafranine Photobleaching in Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Phenosafranine photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
This compound is a cationic phenazine (B1670421) dye used as a fluorescent probe in various biological applications.[1] Its ability to permeate cell membranes allows it to stain cellular components, particularly the nucleus and mitochondria, making it valuable for visualizing cellular structures and processes.
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, when exposed to excitation light.[2] This process leads to a progressive fading of the fluorescent signal during imaging.[2] this compound is susceptible to photobleaching because, in its excited state, it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically alter the dye, rendering it non-fluorescent.[2]
Q3: How can I determine if the loss of my this compound signal is due to photobleaching?
If the fluorescence intensity of your this compound-stained sample diminishes over time with continuous exposure to the excitation light, photobleaching is the likely cause.[2] This fading will be more pronounced in areas that are repeatedly imaged compared to adjacent, un-imaged areas.[2]
Q4: Are there more photostable alternatives to this compound?
Yes, while this compound is a useful dye, other fluorophores have been specifically engineered for greater photostability. Dyes from the Alexa Fluor or DyLight families are known for their brightness and resistance to photobleaching.[2] The selection of an alternative will depend on your specific experimental needs, including the target structure and the filter sets available on your microscope.[2]
Troubleshooting Guides
Problem: Rapid Fading of this compound Fluorescence
This guide provides a step-by-step approach to diagnosing and mitigating the rapid loss of the this compound fluorescent signal.
Step 1: Optimize Imaging Parameters
The most critical initial step is to minimize the sample's exposure to high-intensity excitation light.[2][3]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[2][3] Neutral density filters can be employed for precise control of illumination intensity.[2][4]
-
Minimize Exposure Time: Use the shortest camera exposure time that yields a clear image.[2][5]
-
Limit Illumination Duration: Only expose the sample to the excitation light when actively acquiring an image.[6] Use a shutter to block the light path between acquisitions.
Step 2: Utilize Antifade Reagents
Antifade reagents are chemical compounds added to the mounting medium to suppress photobleaching, primarily by scavenging reactive oxygen species.[2][7]
-
Use a Commercial Antifade Mounting Medium: Products such as ProLong™ Gold, VECTASHIELD®, and SlowFade™ are widely used and effective at reducing photobleaching for a variety of fluorophores.[2][3]
-
Prepare a "Homemade" Antifade Solution: For specific applications, you can prepare your own antifade solution. Common active ingredients include:
Step 3: Control the Chemical Environment
The chemical environment surrounding the this compound dye can significantly influence its photostability.[2]
-
Minimize Dissolved Oxygen: Since photobleaching is often oxygen-dependent, removing dissolved oxygen from the imaging medium can enhance dye stability. This can be achieved with oxygen scavenging systems like glucose oxidase/catalase.[2][6]
-
Maintain Optimal pH: The fluorescence of some dyes is pH-sensitive. Ensure your mounting medium is buffered to a pH that is optimal for this compound fluorescence and stability.[2]
Step 4: For Quantitative Studies, Correct for Photobleaching
When measuring changes in fluorescence intensity, it is important to account for signal loss due to photobleaching.[2]
-
Acquire a Time-Lapse Series: Image a control sample under the same conditions as your experiment and measure the decay of fluorescence intensity over time.[2]
-
Normalize Your Data: Use the resulting photobleaching curve to correct the fluorescence intensity measurements in your experimental samples.[2][4]
Quantitative Data Summary
| Antifade Reagent | Active Component | Primary Mechanism | Key Characteristics |
| Commercial Mountants | Proprietary | ROS Scavenging | Optimized formulations, convenient to use. Examples: ProLong™ Gold, VECTASHIELD®, SlowFade™.[2] |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | ROS Scavenger | Highly effective at reducing fading.[2][7] |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | ROS Scavenger | Less toxic than PPD, but generally less effective.[2][7] |
| n-Propyl Gallate (NPG) | n-Propyl Gallate | ROS Scavenger | Low toxicity, suitable for live-cell imaging.[2][7] |
| Oxygen Scavenging Systems | e.g., Glucose oxidase/catalase | Oxygen Removal | Reduces the availability of molecular oxygen.[2][6] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
This protocol provides basic steps for staining live cells with this compound to visualize the nucleus and cytoplasm.[8]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Prepare Staining Solution: Prepare a 1 mM stock solution of this compound in sterile PBS. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.[8]
-
Cell Preparation: Grow cells to the desired confluency in a suitable imaging vessel.[8]
-
Staining: Remove the existing culture medium and replace it with the this compound staining solution.[8]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8]
-
Washing (Optional): To reduce background fluorescence, the staining solution can be removed, and the cells can be washed twice with pre-warmed PBS or fresh culture medium.[8]
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for red fluorescence (e.g., excitation ~530/40 nm, emission ~590/50 nm).[8]
Protocol 2: Preparation of a DABCO-based Antifade Mounting Medium
This protocol describes how to prepare a common "homemade" antifade solution.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution by diluting the 10X stock with distilled water.
-
Weigh out 1 g of DABCO and dissolve it in 10 mL of 1X PBS. Gentle warming may be necessary.[2]
-
Add 90 mL of glycerol to the DABCO/PBS solution.[2]
-
Mix thoroughly until the solution is homogeneous.[2]
-
After the final washing step of your staining protocol, carefully remove as much of the washing buffer as possible from your slide or coverslip without letting the sample dry out.[2]
-
Add a drop of the DABCO mounting medium to the sample.
-
Gently lower a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent evaporation and minimize oxygen entry.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Phenosafranine Incubation Time for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Phenosafranine incubation time for cell viability assays. Detailed methodologies, quantitative data summaries, and visual workflows are presented to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell viability assay?
The optimal incubation time for this compound is highly dependent on the cell type, cell density, and the concentration of the dye used. A general starting point for live mammalian cells is an incubation period of 15 to 60 minutes at 37°C.[1] For plant suspension cells, a shorter incubation of 5-15 minutes at room temperature in the dark is often sufficient. It is crucial to perform a time-course experiment to determine the shortest incubation time that provides adequate staining and a sufficient signal-to-noise ratio for your specific experimental conditions.[1]
Q2: How does this compound work to differentiate viable and non-viable cells?
This compound is a cationic, membrane-impermeable dye.[2] This means it cannot cross the intact plasma membrane of live, viable cells. However, in non-viable cells, the cell membrane integrity is compromised, allowing this compound to enter the cell. Once inside, it intercalates with nucleic acids (DNA and RNA) within the nucleus, emitting a distinct red fluorescence.[2] Therefore, in a mixed population, only dead cells will be stained red by this compound.
Q3: What are the primary causes of high background fluorescence in my this compound assay?
High background fluorescence can be caused by several factors:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background.
-
Prolonged Incubation Time: Incubating the cells with the dye for too long can also contribute to non-specific staining.[3]
-
Insufficient Washing: Failing to adequately wash the cells after incubation can leave residual, unbound dye in the medium, leading to high background.[1]
-
Autofluorescence: Some cell culture media components, like phenol (B47542) red and riboflavin, can be inherently fluorescent.[4] Using a phenol red-free medium for the assay is recommended.[1]
Q4: Can this compound be toxic to my cells? What are the signs of cytotoxicity?
Yes, like many fluorescent dyes, this compound can be cytotoxic, especially at high concentrations or with prolonged exposure.[1] The primary mechanism of its cytotoxicity is believed to be its ability to intercalate into DNA and RNA, which can disrupt DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis.[2] Additionally, this compound is a photosensitizer and can generate reactive oxygen species (ROS) upon illumination, causing phototoxicity and cellular damage.[2]
Visible signs of cytotoxicity can range from subtle to severe and include:
-
Altered cell morphology
-
Reduced cell motility
-
Decreased proliferation rate
-
Membrane blebbing
-
Vacuole formation
-
Cell detachment
-
Ultimately, cell lysis[2]
Q5: How can I minimize phototoxicity when using this compound in live-cell imaging?
Phototoxicity is a significant concern in live-cell imaging where the excitation light can induce cellular damage. To minimize phototoxicity:
-
Use the lowest possible excitation light intensity that provides an adequate signal.[2]
-
Minimize the exposure time for each image captured.[2]
-
For time-lapse experiments, reduce the frequency of image acquisition.[2]
-
Consider using imaging media supplemented with antioxidants like Trolox or ascorbic acid to quench ROS.[2]
-
If possible, use imaging systems with longer wavelength excitation to reduce phototoxicity.[2]
Q6: Are there less toxic alternatives to this compound for viability staining?
Yes, several other viability assays are available that may be less toxic to cells. Some common alternatives include:
-
Trypan Blue Exclusion Assay: A simple microscopy-based assay where viable cells with intact membranes exclude the blue dye.
-
Resazurin (B115843) (AlamarBlue) Reduction Assay: A metabolic assay where viable, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.
-
ATP-based Assays: These assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Calcein-AM/Ethidium Homodimer-1 Staining: A dual-staining method where live cells are stained green by Calcein-AM and dead cells are stained red by Ethidium Homodimer-1.[5]
Data Presentation
Table 1: Recommended Starting Parameters for this compound Staining
| Parameter | Mammalian Cells | Plant Cells |
| Starting Concentration Range | 1 - 10 µM[1] | 0.01% (w/v) working solution |
| Typical Incubation Time | 15 - 60 minutes[1] | 5 - 15 minutes |
| Incubation Temperature | 37°C | Room Temperature |
| Key Considerations | Perform a dose-response curve to find the lowest effective concentration.[2] | Often used in conjunction with Fluorescein Diacetate (FDA) for dual staining. |
Table 2: Troubleshooting Guide for this compound Viability Assays
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Inadequate dye concentration. | Perform a concentration titration to find the optimal staining concentration. Start with a range of 1-10 µM.[1] |
| Insufficient incubation time. | Increase the incubation time incrementally (e.g., 15, 30, 60 minutes) to determine the optimal period.[1] | |
| High Background Fluorescence | Excess unbound dye. | After incubation, gently wash the cells two to three times with pre-warmed imaging medium or PBS.[1] |
| Autofluorescence from cell culture medium. | Use a phenol red-free imaging medium.[1] | |
| Signs of Cell Stress or Death | Dye cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and use a concentration well below this threshold.[1] |
| Phototoxicity. | Reduce excitation light intensity and exposure time. For time-lapse experiments, decrease the imaging frequency.[1] | |
| Uneven or Patchy Staining | Cell clumping. | Ensure cells are in a single-cell suspension before and during staining.[1] |
| Inadequate mixing. | Gently mix the dye with the cell suspension upon addition to ensure even distribution.[1] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Mammalian Cell Viability
This protocol outlines a method to determine the optimal, non-toxic incubation time for this compound for your specific mammalian cell line.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (phenol red-free recommended)
-
96-well clear-bottom black plates
-
Cell viability assay kit (e.g., Resazurin-based or ATP-based)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
Prepare Staining Solution: Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 5 µM).
-
Time-Course Incubation: Remove the old medium from the cells and replace it with the this compound staining solution. Incubate the plate at 37°C and 5% CO2 for varying periods (e.g., 5, 15, 30, 60, and 120 minutes). Include a no-stain control.
-
Washing: After each incubation time point, gently wash the cells twice with pre-warmed complete culture medium to remove excess dye.
-
Viability Assessment:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~530 nm, Emission ~585 nm). Count the number of stained (dead) and unstained (live) cells.
-
Plate Reader: Perform a cell viability assay (e.g., Resazurin) according to the manufacturer's instructions to assess the overall health of the cell population at each time point.
-
-
Data Analysis: Plot the percentage of stained cells or the viability signal against the incubation time. The optimal incubation time is the shortest duration that provides clear staining of dead cells without a significant decrease in the overall cell viability of the population.
Mandatory Visualization
Caption: Workflow for optimizing this compound incubation time.
Caption: Mechanism of this compound staining in viable vs. non-viable cells.
Caption: Hypothesized signaling pathways of this compound-induced cytotoxicity.
References
Technical Support Center: Phenosafranine Aggregation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phenosafranine aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is this compound aggregation and why is it a concern in my experiments?
This compound, a cationic phenazine (B1670421) dye, has a tendency to self-associate in aqueous solutions to form aggregates. This phenomenon is driven by intermolecular forces, such as van der Waals interactions, between the planar dye molecules. Aggregation can significantly alter the photophysical properties of the dye, including its absorption and fluorescence spectra, which can lead to inaccurate experimental results, particularly in quantitative assays. The formation of aggregates can be observed as a deviation from the Beer-Lambert law, changes in the shape of the absorption spectrum, and quenching of fluorescence.
2. What are the different types of this compound aggregates?
This compound can form different types of aggregates, primarily categorized as H-aggregates and J-aggregates, based on the arrangement of the dye molecules.
-
H-aggregates (hypsochromic aggregates): These are characterized by a blue-shift (shift to shorter wavelengths) in the absorption spectrum compared to the monomeric form. In H-aggregates, the dye molecules are typically stacked in a face-to-face arrangement.
-
J-aggregates (bathochromic aggregates): These exhibit a red-shift (shift to longer wavelengths) in the absorption spectrum. J-aggregates are formed by a head-to-tail arrangement of the dye molecules.
The type and extent of aggregation depend on factors such as dye concentration, solvent polarity, temperature, and the presence of other molecules in the solution.
3. How can I detect this compound aggregation in my samples?
The primary method for detecting this compound aggregation is through UV-Vis absorption spectroscopy. As the concentration of this compound increases, the formation of aggregates will cause characteristic changes in the absorption spectrum. Look for:
-
Broadening of the absorption bands.
-
Appearance of new absorption bands or shoulders at either shorter wavelengths (indicating H-aggregates) or longer wavelengths (indicating J-aggregates) relative to the main absorption peak of the monomer.
-
A decrease in the molar absorptivity at the monomer absorption maximum.
Fluorescence spectroscopy can also be a useful tool, as aggregation often leads to fluorescence quenching.
Troubleshooting Guide
Issue: I'm observing unexpected changes in the absorbance or fluorescence of my this compound solutions.
This is a common problem associated with dye aggregation. Here are some troubleshooting steps and potential solutions:
1. Concentration Effects:
-
Problem: High concentrations of this compound promote aggregation.
-
Solution: Work at the lowest practical concentration of this compound for your application. If possible, perform a concentration-dependent spectral analysis to identify the concentration range where aggregation becomes significant.
2. Solvent Polarity:
-
Problem: The polarity of the aqueous environment influences aggregation.
-
Solution: While altering the primary solvent may not be feasible for many biological experiments, be mindful of the components in your buffer system that could affect local polarity.
3. Prevention of Aggregation:
Several methods can be employed to prevent or disrupt this compound aggregates. The most common approaches involve the use of surfactants or cyclodextrins.
Using Surfactants to Prevent Aggregation
Surfactants, at concentrations above their critical micelle concentration (CMC), can encapsulate this compound molecules within their micelles, effectively isolating them and preventing self-aggregation.
-
Anionic Surfactant: Sodium Dodecyl Sulfate (SDS)
-
Mechanism: The anionic head groups of SDS micelles can interact electrostatically with the cationic this compound, while the hydrophobic tail provides a non-polar microenvironment that solubilizes the dye monomer.
-
-
Cationic Surfactant: Cetyltrimethylammonium Bromide (CTAB)
-
Mechanism: While both are cationic, the hydrophobic interactions between the this compound molecule and the hydrophobic core of the CTAB micelle can still lead to encapsulation and prevention of aggregation.
-
-
Non-ionic Surfactant: Triton X-100
-
Mechanism: Triton X-100 can form a 1:1 complex with this compound, which can prevent self-aggregation.[1] The hydrophobic part of Triton X-100 interacts with the dye, while the hydrophilic polyoxyethylene chains keep the complex soluble in water.
-
The following table summarizes key parameters related to the interaction of surfactants with dyes, which can be used as a starting point for optimizing your experimental conditions. Note that specific values for this compound may need to be determined empirically.
| Surfactant | Type | Typical CMC (in water) | Expected Effect on this compound Aggregation |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | Effective in breaking up aggregates and stabilizing the monomeric form. |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 mM | Effective in preventing aggregation through micellar encapsulation. |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM | Forms a complex with this compound, preventing self-association.[1] |
Using Cyclodextrins to Prevent Aggregation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules, such as this compound, forming inclusion complexes. This encapsulation prevents the dye molecules from interacting with each other.
-
β-Cyclodextrin (β-CD):
-
Mechanism: The planar this compound molecule can fit into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex. This sequestration of the dye prevents its self-aggregation in the aqueous solution.
-
| Host Molecule | Guest Molecule | Method | Binding Constant (K) | Stoichiometry |
| β-Cyclodextrin | Aromatic Dyes (general) | UV-Vis, Fluorescence, NMR | Typically 10² - 10⁴ M⁻¹ | Usually 1:1 |
Experimental Protocols
Protocol 1: Spectroscopic Analysis of this compound Aggregation Prevention by a Surfactant (e.g., SDS)
Objective: To determine the effect of a surfactant on the absorption spectrum of this compound and identify the concentration required to prevent aggregation.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
Surfactant stock solution (e.g., 100 mM SDS in deionized water)
-
Deionized water
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of this compound solutions with varying surfactant concentrations:
-
Keep the final concentration of this compound constant (e.g., 10 µM).
-
Prepare a series of surfactant solutions with concentrations ranging from below to well above its CMC (e.g., for SDS: 0, 1, 2, 5, 8, 10, 15, 20 mM).
-
-
Incubate the solutions: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure the absorption spectra: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 400-700 nm).
-
Analyze the data:
-
Plot the absorbance at the monomer peak maximum as a function of surfactant concentration.
-
Observe the changes in the spectral shape. A sharpening of the main absorption band and the disappearance of any aggregate-related shoulders indicate the disruption of aggregates.
-
Protocol 2: Characterization of this compound-β-Cyclodextrin Inclusion Complex Formation
Objective: To obtain spectroscopic evidence for the formation of an inclusion complex between this compound and β-cyclodextrin.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
β-Cyclodextrin stock solution (e.g., 50 mM in deionized water)
-
Deionized water
-
UV-Vis spectrophotometer or Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare solutions for spectroscopic titration:
-
Keep the concentration of this compound constant (e.g., 5 µM).
-
Prepare a series of solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20 mM).
-
-
Equilibrate the solutions: Allow the solutions to stand for a sufficient time to reach equilibrium (e.g., 1 hour) at a constant temperature.
-
Record the spectra:
-
UV-Vis Spectroscopy: Measure the absorption spectrum of each solution. Look for changes in the absorbance intensity and/or a shift in the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of each solution (excite at the λmax of the monomer). Encapsulation within the hydrophobic cavity of β-cyclodextrin often leads to an enhancement of fluorescence intensity.
-
-
Data Analysis (Benesi-Hildebrand Method for 1:1 complex):
-
For UV-Vis data, plot 1/(A - A₀) versus 1/[β-CD], where A is the absorbance at a given β-CD concentration and A₀ is the absorbance in the absence of β-CD.
-
The binding constant (K) can be calculated from the slope and intercept of the linear plot.
-
Visualizations
Caption: Equilibrium between monomeric and aggregated this compound.
Caption: Methods for preventing this compound aggregation.
Caption: Workflow for testing aggregation prevention.
References
Dealing with Phenosafranine background fluorescence in imaging
Welcome to the technical support center for Phenosafranine imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their imaging experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in imaging?
This compound is a biological stain and fluorescent probe belonging to the phenazine (B1670421) dye family.[1] It is a water-soluble cationic dye that appears as a dark green crystalline powder and dissolves in water and ethanol (B145695) to create a vibrant red solution.[2][3] In biological research, it is commonly used for:
-
Nuclear and Cytoplasmic Staining: Due to its positive charge, this compound binds to negatively charged molecules within the cell, such as nucleic acids in the nucleus and acidic proteins in the cytoplasm, making it effective for visualizing cellular morphology.[2][4]
-
Mitochondrial Staining: It can accumulate in mitochondria in response to the mitochondrial membrane potential, making it useful for assessing mitochondrial health.[5][6]
-
Counterstaining: this compound is often used as a counterstain in various histological and cytological preparations, including for visualizing cartilage, mucin, and mast cell granules.[2][7]
-
Apoptosis Detection: While not a direct marker, it can be used as a nuclear counterstain in conjunction with other apoptosis assays.[2]
-
Photosensitizer: In research, its ability to generate reactive oxygen species (ROS) upon light excitation is utilized in photodynamic therapy studies.[2]
Q2: What are the spectral properties of this compound?
The fluorescence of this compound is influenced by its solvent environment.[2] Key photophysical parameters are summarized below:
| Property | Value (in Methanol) | Value (in Acetonitrile) | Value (in Aqueous Solution) |
| Absorption Maximum (λ_abs_) | 529 nm[2] | 520 nm[2] | 520 nm[8] |
| Emission Maximum (λ_em_) | 580 nm[2] | 570 nm[2] | 585 nm[8] |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹[2] | 36,000 M⁻¹cm⁻¹[2] | Not readily available[8] |
| Fluorescence Quantum Yield (Φ_f_) | 0.11[2] | 0.24[2] | < 0.94[8] |
| Fluorescence Lifetime (τ_f_) | 0.33 ns[2] | 0.93 ns[2] | 0.93 ns[8] |
Q3: What causes high background fluorescence with this compound?
High background fluorescence in this compound imaging can obscure the specific signal and compromise image quality. Common causes include:
-
Excess Unbound Dye: The most frequent cause is residual dye that has not been washed away after staining.[9][10]
-
High Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background.[7][11]
-
Autofluorescence: Biological samples themselves can emit their own fluorescence (autofluorescence), which can be a significant source of background noise.[11][12] Common sources of autofluorescence include collagen, elastin, flavins, and certain cell culture media components like phenol (B47542) red and riboflavin.[12][13][14]
-
Non-Specific Binding: The dye may bind to cellular components other than the target of interest.[15]
-
Imaging Vessel: Plastic-bottom dishes used in cell culture can be highly fluorescent.[10]
Q4: What is photobleaching and is this compound susceptible to it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a fading of the fluorescent signal.[1][16] this compound is known to be susceptible to photobleaching, in part because it can act as a photosensitizer, generating reactive oxygen species that can degrade the dye molecule.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio of your images.
Troubleshooting Workflow: High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Optimize Washing Steps: After incubation with this compound, wash the cells or tissue two to three times with a buffered saline solution like PBS to effectively remove unbound dye.[9][10]
-
Titrate Dye Concentration: If the background remains high, the dye concentration may be too high. Perform a titration to find the lowest concentration that provides a good signal without excessive background. A starting range of 1-10 µM for live cells is recommended.[9]
-
Check for Autofluorescence: Image an unstained control sample using the same imaging settings.[9] If significant autofluorescence is present, consider using a commercial autofluorescence quenching agent or switching to a fluorophore in a different spectral range where autofluorescence is lower (e.g., far-red).[12][14]
-
Review Imaging Medium and Vessel: Cell culture media containing phenol red can contribute to background fluorescence.[9][13] Switch to a phenol red-free imaging medium for live-cell imaging.[9] Also, plastic-bottom dishes can be fluorescent; use glass-bottom dishes or plates for imaging.[10]
-
Adjust Imaging Parameters: High laser power or long exposure times can increase background noise. Reduce these settings to the minimum required for a good signal.[12]
Issue 2: Weak or No Fluorescence Signal
A dim or absent signal can be due to several factors in the staining and imaging process.
Troubleshooting Steps:
-
Inadequate Dye Concentration or Incubation Time: Perform a concentration titration to find the optimal staining concentration.[9] Also, you can test a time course for incubation (e.g., 15, 30, 60 minutes) to ensure sufficient uptake of the dye.[9]
-
Improper Storage and Handling: Ensure the this compound stock solution has been stored correctly, protected from light at -20°C or -80°C.[9] Prepare fresh dilutions immediately before use.[9]
-
Incorrect Microscope Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (e.g., excitation ~529 nm, emission ~580 nm).[6]
-
Cell Health and Permeabilization: For fixed cells, ensure that the permeabilization step (e.g., with Triton X-100) is sufficient to allow the dye to enter the cell and reach its target.[17] Ensure cells are healthy before fixation, as this can affect staining.[6]
Issue 3: Rapid Fading of Signal (Photobleaching)
This compound is prone to photobleaching, which can be minimized with careful imaging practices.
Experimental Workflow: Minimizing Photobleaching
Caption: Workflow for minimizing photobleaching during imaging.
Detailed Steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal.[9][18] Neutral density filters can be used to attenuate the excitation light.[18]
-
Minimize Exposure Time: Use the shortest possible exposure time that yields a clear image.[9]
-
Limit Illumination: Minimize the sample's total exposure to the excitation light. Find the area of interest using transmitted light or by briefly using fluorescence on an adjacent area before capturing the final image.[18] For time-lapse experiments, decrease the frequency of image acquisition.[9]
-
Use Anti-fade Reagents: For fixed samples, use a mounting medium containing an anti-fade reagent to protect the fluorophore from photobleaching.[6]
-
Consider Alternatives: If photobleaching remains a significant issue, consider using more photostable dyes, such as those from the Alexa Fluor or DyLight families, if they are suitable for your experimental needs.[1]
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration for Live Cells
This protocol helps determine the ideal this compound concentration for your specific cell type and imaging setup.
Materials:
-
Mammalian cell line of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Multi-well imaging plate (e.g., 96-well glass-bottom plate)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate to achieve 50-70% confluency on the day of the experiment.[9]
-
Prepare Staining Solutions: Prepare a series of dilutions of the this compound stock solution in pre-warmed, serum-free cell culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM.[9]
-
Staining: Remove the culture medium from the cells and add the various staining solutions.[9]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[5][9]
-
Washing: Gently wash the cells twice with pre-warmed imaging medium or PBS to remove unbound dye.[9]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation ~529 nm, emission ~580 nm).[9]
-
Analysis: Quantify the mean fluorescence intensity of the cells for each concentration. The optimal concentration is the lowest one that provides a strong, specific signal with low background and no signs of cytotoxicity.[9]
Protocol 2: Staining of Fixed and Permeabilized Adherent Cells
This protocol outlines the steps for staining fixed cells with this compound.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (Permeabilization Buffer)
-
0.1% (w/v) this compound staining solution
-
PBS
-
Mounting medium with anti-fade
Procedure:
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[17]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[17]
-
Permeabilization: Add the permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access intracellular structures.[17]
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.[17]
-
Staining: Add the 0.1% this compound staining solution and incubate for 5-10 minutes at room temperature.[17]
-
Washing: Aspirate the staining solution and gently wash with PBS until the excess stain is removed and the background is clear.[17]
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the sample on a fluorescence microscope.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Live Cell Staining Concentration | 1-10 µM[9] | Optimal concentration is cell-type dependent and should be determined by titration. |
| Fixed Cell Staining Concentration | 0.1% (w/v)[17] | Equivalent to approximately 3.1 mM. Dilution may be necessary. |
| Incubation Time | 15-30 minutes[5][9] | Longer times may be needed for some cell types but can also increase background. |
| Excitation Wavelength | ~529 nm[2] | Varies slightly with solvent. |
| Emission Wavelength | ~580 nm[2] | Varies slightly with solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. Phenosafranin Indicator 0.1% [rmreagents.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. ibidi.com [ibidi.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Photobleaching - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Phenosafranine in Live-Cell Imaging: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of phenosafranine in long-term live-cell imaging. Our aim is to help you mitigate its toxic effects and acquire reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in live-cell imaging?
This compound is a cationic phenazine (B1670421) dye utilized as a fluorescent stain in biological research.[1] In live-cell imaging, it is primarily employed for staining the nucleus and mitochondria.[1][2] Its ability to intercalate into DNA and RNA contributes to its staining capabilities.[1][3] Due to its positive charge and lipophilic nature, it can accumulate in mitochondria in response to the mitochondrial membrane potential, making it a tool for assessing mitochondrial health.[2]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
The cytotoxicity of this compound primarily stems from two mechanisms:
-
DNA and RNA Intercalation: this compound binds to nucleic acids, which can interfere with critical cellular processes like DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis.[1]
-
Phototoxicity: As a photosensitizer, this compound can generate reactive oxygen species (ROS) when illuminated with excitation light.[1][4] This leads to oxidative stress and damage to cellular components.[1][4]
Its structural similarity to Safranine O, a known mitochondrial membrane potential probe, suggests it may also disrupt mitochondrial function, a key aspect of the intrinsic apoptotic pathway.[1]
Q3: At what concentrations does this compound become toxic to cells?
Q4: What are the visible signs of this compound cytotoxicity in live cells?
Visible signs of cytotoxicity can range from subtle to severe. Early indicators may include altered cell morphology, reduced motility, or a decreased proliferation rate.[1] More severe signs include membrane blebbing, vacuole formation, mitochondrial swelling, cell detachment, and ultimately, cell lysis.[1]
Q5: Are there less toxic alternatives to this compound for live-cell nuclear and mitochondrial staining?
Yes, several alternatives with lower reported cytotoxicity are available. For live-cell nuclear staining, options include Hoechst 33342, SYTO dyes, and DRAQ5.[1] For mitochondrial staining, MitoTracker dyes are a popular choice.[1] Recently, novel dyes like ChromaLive™ have been developed for live-cell imaging with minimal toxicity, allowing for long-term kinetic studies.[5][6][7][8][9] The selection of an alternative will depend on the specific experimental requirements, including the emission spectra of other fluorophores being used.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence Signal | Inadequate dye concentration. | Perform a concentration titration to find the optimal staining concentration. A general starting point is 1-10 µM.[10] |
| Insufficient incubation time. | Increase the incubation time. Test a time course (e.g., 15, 30, 60 minutes) to determine the optimal period.[10] | |
| Dye degradation. | Ensure the stock solution is stored properly (protected from light at -20°C or -80°C). Prepare fresh dilutions before use.[10] | |
| High Background Fluorescence | Excess unbound dye. | Wash cells two to three times with pre-warmed imaging medium or PBS after incubation.[10] |
| Autofluorescence from cell culture medium. | Use a phenol (B47542) red-free imaging medium.[5][10] | |
| Cellular autofluorescence. | Image an unstained control sample to determine the level of endogenous autofluorescence.[5][10] | |
| Signs of Cell Stress or Death (e.g., membrane blebbing, detachment) | Dye cytotoxicity due to high concentration. | Determine the IC50 value with a cytotoxicity assay (e.g., MTT assay) and use a concentration well below this toxic threshold.[10] |
| Phototoxicity. | Reduce excitation light intensity and exposure time. For time-lapse experiments, decrease the imaging frequency.[1][5][10] Consider using imaging media with antioxidants like Trolox or ascorbic acid.[1] | |
| Prolonged incubation time. | Minimize the incubation period to the shortest time required for adequate staining.[1] | |
| Poor cell health prior to staining. | Ensure cells are healthy and in the logarithmic growth phase before staining.[1] | |
| Signal Fades Quickly (Photobleaching) | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum required for a good signal.[5][10] |
| Long exposure times. | Use the shortest possible exposure time that provides a clear image. Consider using a more sensitive camera.[5][10] | |
| Inconsistent Results | Inconsistent cell density. | Ensure a consistent cell seeding density across all experiments.[1] |
| Inconsistent reagent preparation. | Prepare fresh staining solutions for each experiment and use the same lot of this compound.[1] | |
| Assay interference. | Test for potential interference of this compound with your chosen viability assay.[1] |
Quantitative Data Summary
The following table summarizes cytotoxicity data for Phenazine, a structurally related compound to this compound, which can be used as a reference for experimental design.
| Cell Line | Assay | Endpoint | Incubation Time (hours) | IC50 (µM) |
| HepG2 | BrdU Incorporation | Proliferation | 24 | 11 |
| HepG2 | BrdU Incorporation | Proliferation | 48 | 7.8 |
| T24 | BrdU Incorporation | Proliferation | 24 | 47 |
| T24 | BrdU Incorporation | Proliferation | 48 | 17 |
Note: IC50 values can vary significantly between cell lines and experimental conditions. It is highly recommended to determine the IC50 for your specific cell line.[1]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Live-Cell Staining
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability assay kit (e.g., Resazurin-based or ATP-based)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
Serial Dilution: Prepare a series of this compound dilutions in complete culture medium. A suggested range is from 10 µM down to 10 nM. Include a vehicle-only control (DMSO).
-
Staining: Remove the old medium from the cells and replace it with the this compound dilutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C and 5% CO2.[1]
-
Washing: Gently wash the cells twice with pre-warmed complete culture medium to remove excess dye.[1]
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not significantly impact cell viability.[1]
Protocol 2: Live-Cell Imaging with Minimized this compound Cytotoxicity
This protocol provides a general workflow for staining live cells with this compound for fluorescence microscopy while minimizing cytotoxic effects.
Materials:
-
Optimized low-toxicity this compound staining solution (determined from Protocol 1) in a balanced salt solution (e.g., HBSS) or phenol red-free culture medium.[1]
-
Cells cultured on glass-bottom dishes or chamber slides.
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Preparation: Ensure cells are healthy and at an appropriate confluency for imaging.[1]
-
Staining: Gently replace the culture medium with the pre-warmed, optimized this compound staining solution.
-
Incubation: Incubate for the minimal time required for sufficient staining (e.g., 15-30 minutes) at 37°C, protected from light.[1][2]
-
Washing: Gently wash the cells twice with pre-warmed imaging medium (phenol red-free) to remove unbound dye.[1]
-
Imaging: Immediately transfer the cells to the pre-warmed microscope stage.
-
Image Acquisition:
Visualizations
Caption: Mechanisms of this compound-induced cytotoxicity.
Caption: Workflow for minimizing this compound toxicity in live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternate dyes for image-based profiling assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live Cell Painting: New nontoxic dye to probe cell physiology in high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Adjusting Phenosafranine staining protocol for different bacterial strains
Welcome to the technical support center for Phenosafranine staining protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the use of this compound in bacterial staining.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
This compound is a cationic (positively charged) red dye. Bacterial cell surfaces and cytoplasm are typically negatively charged at a neutral pH. This difference in charge leads to an electrostatic attraction, allowing the positively charged chromophore of the this compound to bind to the negatively charged components of the bacterial cell, such as nucleic acids and acidic proteins, resulting in the coloration of the bacteria.[1]
Q2: What are the primary applications of this compound in bacteriology?
This compound is a versatile stain with several key applications in the study of bacteria:
-
Simple Staining: It provides a quick and effective method to visualize bacterial morphology (shape), size, and arrangement (e.g., cocci, bacilli; single cells, chains, or clusters).[1]
-
Gram Staining: It serves as a crucial counterstain to differentiate between Gram-positive and Gram-negative bacteria. After the decolorization step, Gram-negative bacteria, which have lost the primary crystal violet stain, are colored red or pink by this compound. Gram-positive bacteria remain purple.[1]
-
Bacterial Viability Assessment: Although less common than fluorescent viability stains, this compound can be used as an indicator of cell membrane integrity, as it can differentially penetrate live and dead cells.[1]
Q3: Can I use this compound for staining all types of bacteria?
Yes, this compound can be used to stain a wide variety of bacteria. However, the optimal staining concentration and time may vary between different bacterial strains due to differences in their cell wall composition and thickness. For example, Gram-positive bacteria have a thicker peptidoglycan layer than Gram-negative bacteria, which can influence dye uptake and retention.
Q4: My stained bacteria appear very faint. What could be the cause?
Weak staining can be due to several factors:
-
Insufficient Staining Time: The dye may not have had enough time to penetrate the bacterial cells adequately.
-
Low Stain Concentration: The this compound solution may be too dilute.
-
Overly Aggressive Rinsing: Excessive or harsh rinsing with water can wash the stain out of the cells.
-
Old or Degraded Stain: this compound solutions can lose their efficacy over time.
Q5: I am observing a high level of background staining on my slide. How can I reduce this?
High background staining can obscure the bacterial cells. To reduce it:
-
Reduce Staining Time: You may be incubating the slide with the stain for too long.
-
Decrease Stain Concentration: A lower concentration of this compound may be necessary.
-
Ensure Proper Rinsing: Gently rinse the slide to remove excess stain from the background.
-
Prepare a Thin Smear: A thick smear can trap excess stain, leading to a high background.
Q6: There are crystals or precipitates on my stained slide. What is the cause and how can I prevent this?
Crystal formation is often due to the stain solution being old or too concentrated. To prevent this, it is recommended to filter the this compound solution before use. Also, ensure the slide is completely dry after rinsing and before viewing under the microscope.[2]
Recommended Starting Parameters for Simple Staining
The following table provides recommended starting concentrations and incubation times for this compound simple staining of various common bacterial strains. Note that these are starting points, and optimization may be required for your specific experimental conditions.
| Bacterial Strain | Gram Type | Recommended this compound Concentration (% w/v) | Recommended Staining Time (seconds) | Notes |
| Escherichia coli | Gram-Negative | 0.1% | 60 | A standard starting point for many Gram-negative bacilli. |
| Staphylococcus aureus | Gram-Positive | 0.1% | 60-90 | May require slightly longer staining time due to the thicker peptidoglycan layer. |
| Pseudomonas aeruginosa | Gram-Negative | 0.1% | 60 | Similar to E. coli, standard parameters are usually effective. |
| Bacillus subtilis (vegetative cells) | Gram-Positive | 0.1% | 60-90 | Similar to S. aureus, a slightly longer time may be beneficial. |
Experimental Protocols
Protocol 1: Simple Staining with this compound
This protocol is for the general visualization of bacterial morphology.
Materials:
-
0.1% (w/v) this compound solution
-
Bacterial culture
-
Clean microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Wash bottle with distilled water
-
Bibulous paper
-
Immersion oil
-
Microscope with oil immersion objective
Methodology:
-
Smear Preparation:
-
Place a small drop of sterile water or saline on a clean microscope slide.
-
Aseptically transfer a small amount of bacterial culture to the drop of water and gently mix to create a thin, even suspension.
-
Allow the smear to air dry completely.
-
-
Heat Fixation:
-
Pass the dried slide, smear side up, through the flame of a Bunsen burner 2-3 times. This kills the bacteria and adheres them to the slide. Avoid overheating.[1]
-
-
Staining:
-
Place the slide on a staining rack and flood the heat-fixed smear with the 0.1% this compound solution.
-
Allow the stain to act for 60 seconds.[1]
-
-
Rinsing and Drying:
-
Microscopic Examination:
-
Place a drop of immersion oil on the stained smear and examine under the oil immersion objective (100X).
-
Protocol 2: this compound as a Counterstain in Gram Staining
This protocol outlines the use of this compound in the classical Gram staining method.
Materials:
-
Primary Stain: Crystal violet solution
-
Mordant: Gram's iodine solution
-
Decolorizer: 95% Ethanol or Acetone-alcohol mixture
-
Counterstain: 0.25% (w/v) this compound solution
-
Prepared and heat-fixed bacterial smear
-
Staining rack
-
Wash bottle with distilled water
-
Bibulous paper
-
Immersion oil
-
Microscope with oil immersion objective
Methodology:
-
Primary Staining: Flood the smear with crystal violet for 1 minute, then rinse with water.
-
Mordant Application: Cover the smear with Gram's iodine for 1 minute, then rinse with water.
-
Decolorization: Briefly apply the decolorizer (e.g., 5-15 seconds) until the runoff is clear, then immediately rinse with water. This is a critical step.[1]
-
Counterstaining: Flood the smear with the 0.25% this compound solution for 30-60 seconds.[1]
-
Rinsing and Drying: Gently rinse with water and blot dry.[1]
-
Microscopic Examination: Observe under oil immersion. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.[1]
Troubleshooting Guide for Different Bacterial Strains
This guide provides a systematic approach to adjusting the this compound staining protocol for different bacterial strains.
Issue: Weak or no staining in Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Possible Cause: The thick peptidoglycan layer of Gram-positive bacteria can sometimes be more resistant to stain penetration, especially with shorter incubation times.
-
Solution:
-
Increase Staining Time: Extend the incubation time with this compound to 90-120 seconds to allow for better penetration of the dye.
-
Slightly Increase Concentration: If increasing the time is insufficient, prepare a fresh this compound solution at a slightly higher concentration, for example, 0.15% (w/v).
-
Issue: Overstaining or high background with Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Possible Cause: The thinner cell wall of Gram-negative bacteria can take up the stain very quickly, and prolonged exposure can lead to a dark background that obscures cellular detail.
-
Solution:
-
Decrease Staining Time: Reduce the staining time to 30-45 seconds.
-
Decrease Stain Concentration: If a shorter time still results in high background, try a more dilute this compound solution, such as 0.05% (w/v).
-
Issue: Inconsistent staining with Gram-variable bacteria
-
Possible Cause: Some bacteria are naturally Gram-variable, meaning they may show both pink and purple cells. This can be due to the age of the culture or inherent properties of the cell wall.
-
Solution:
-
Use a Young Culture: For the most consistent Gram reaction, use a bacterial culture that is 18-24 hours old. Older cultures may have cell walls that are beginning to break down, leading to variable staining.
-
Standardize Decolorization: In the context of Gram staining, the decolorization step is critical. Ensure this step is timed precisely to avoid over-decolorizing Gram-positive cells or under-decolorizing Gram-negative cells.
-
Optimize Simple Staining: For simple staining of Gram-variable organisms, start with the standard protocol (0.1% for 60 seconds) and adjust the time and concentration as needed to achieve clear visualization of the cell morphology.
-
Issue: Difficulty staining endospores
-
Possible Cause: Bacterial endospores have a tough, impermeable coat that resists standard staining procedures.
-
Solution: this compound is typically used as a counterstain in specific endospore staining methods (like the Schaeffer-Fulton method) where a primary stain (malachite green) is driven into the endospores with heat. In this procedure, this compound stains the vegetative cells pink or red. A simple this compound stain will not effectively stain endospores.
References
Overcoming Phenosafranine quenching by experimental components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Phenosafranine fluorescence quenching by common experimental components. Our goal is to help you achieve reliable and reproducible results in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a cationic phenazine (B1670421) dye widely used in biological research as a fluorescent probe and histological stain.[1] Its applications include:
-
Cellular Staining: It binds to negatively charged molecules like nucleic acids in the nucleus and acidic proteins in the cytoplasm, allowing for visualization of cellular morphology.[1]
-
Mitochondrial Staining: As a lipophilic cation, it accumulates in mitochondria in response to the membrane potential, making it a useful indicator of mitochondrial health.
-
Apoptosis Detection: It can be used as a nuclear counterstain in apoptosis assays.[1]
-
Photosensitizer: In photodynamic therapy, it can be excited by light to produce reactive oxygen species (ROS) that induce cell death.[1]
Q2: What is fluorescence quenching and how does it affect my experiments?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This can be caused by a variety of interactions with other molecules in the solution, leading to non-radiative energy loss. Quenching can lead to low signal-to-noise ratios, inaccurate quantification, and misinterpreted results.
Q3: What are the primary mechanisms of this compound quenching?
Several mechanisms can lead to the quenching of this compound fluorescence:
-
Electron Transfer: This is a significant quenching pathway, particularly with electron-donating molecules. Aliphatic and aromatic amines, as well as indolic compounds like the amino acid tryptophan, can quench this compound's excited state through electron transfer.[2][3][4][5]
-
Aggregation: At high concentrations, this compound molecules can form aggregates (dimers and higher-order structures). This self-quenching reduces the overall fluorescence emission. This is particularly relevant in mitochondrial staining where the dye concentrates.
-
Binding to Biomolecules: Intercalation of this compound into double-stranded or heat-denatured DNA leads to strong fluorescence quenching.[6][7][8]
-
Heavy Atom Quenching: While not extensively documented for this compound specifically, heavy atoms (like iodide) are known to quench fluorescence in other dyes and may have a similar effect.
Q4: How does the solvent environment impact this compound fluorescence?
The solvent can significantly influence this compound's photophysical properties. Protic solvents (e.g., water, methanol, ethanol) can interact with this compound through hydrogen bonding, affecting its fluorescence quantum yield and lifetime. In contrast, its fluorescence is less sensitive to the properties of aprotic solvents (e.g., acetonitrile, DMSO).
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common sources of this compound fluorescence quenching in your experiments.
Problem 1: Weak or No Fluorescence Signal
A weak or absent signal is a common issue. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for weak or no this compound signal.
Problem 2: Identifying and Mitigating Quenching from Experimental Components
If you suspect a component in your experimental buffer or medium is quenching the this compound fluorescence, follow these steps to identify the culprit and find a solution.
Step 1: Systematically Test Individual Components
Prepare a series of simple solutions containing this compound at your working concentration and each individual component of your complete buffer/medium at its final concentration. Measure the fluorescence of each solution and compare it to a control solution of this compound in a non-quenching solvent (e.g., deionized water or a simple buffer known to be compatible).
Step 2: Address Quenching from Specific Components
Based on the results from Step 1, use the following guide to address quenching from specific categories of experimental components.
-
Issue: Some common biological buffers may contain components that can quench fluorescence. For instance, buffers containing amines (e.g., Tris) have the potential to quench this compound via electron transfer. Conversely, some studies with other dyes have shown that Tris can enhance fluorescence compared to buffers like HEPES, MOPS, and phosphate (B84403).[9] The effect on this compound may be concentration and pH-dependent.
-
Troubleshooting:
-
If you suspect your buffer is the issue, test alternative buffer systems.
-
Consider using a "Good's" buffer with a different chemical nature, such as MES or PIPES, if compatible with your experiment.
-
Always check the pH of your final solution, as pH shifts can also alter fluorescence intensity.
-
-
Issue: The effect of common salts like NaCl, KCl, and MgCl₂ on this compound fluorescence is not well-documented. However, high ionic strength can sometimes influence dye aggregation and binding. Heavy metal ions are known quenchers of many fluorophores.[10][11]
-
Troubleshooting:
-
If possible, reduce the salt concentration in your assay medium.
-
If heavy metal ions are present as contaminants or part of your experimental design, consider using a chelating agent like EDTA, if it does not interfere with your experiment's primary goals. Be aware that this may not be feasible for all experimental designs.
-
-
Issue: Components of cell culture media or protein solutions can be a source of quenching.
-
Troubleshooting:
-
When working with complex biological samples, it may not be possible to remove these components. In such cases, it is crucial to run appropriate controls.
-
Create a standard curve of this compound in the presence of the same concentration of the biomolecule to account for the quenching effect in quantitative measurements.
-
For nucleic acid interactions, the quenching itself can be the signal of interest.
-
-
Troubleshooting:
-
Ensure that the pH of your experimental solution is consistent across all samples and controls.
-
If your experiment involves a pH change, characterize the effect of pH on this compound fluorescence independently to correctly interpret your results. A simple experiment measuring the fluorescence intensity of this compound in a series of buffers across a relevant pH range can be invaluable.
-
Quantitative Data Summary
While specific quantitative data on the quenching of this compound by many common laboratory reagents is limited in the published literature, the following table summarizes the known interactions. Researchers are encouraged to empirically determine the extent of quenching for their specific experimental conditions.
| Component Category | Potential Quenchers/Interacting Molecules | Interaction/Quenching Mechanism | Effect on Fluorescence | Notes |
| Amines | Aliphatic and Aromatic Amines (e.g., TEOA) | Electron Transfer | Quenching | The quenching rate depends on the amine's redox potential.[2][3][4] |
| Amino Acids | Tryptophan, Indole-containing compounds | Electron Transfer | Quenching | Tryptophan is an effective quencher.[5] Other amino acids like Tyr, Met, and His may also quench.[12] |
| Nucleic Acids | Double-stranded and heat-denatured DNA | Intercalation | Strong Quenching | The binding affinity is high, on the order of 10⁵ M⁻¹.[7] |
| Surfactants | Anionic (e.g., SLS) and Non-ionic (e.g., Triton X-100) | Complex Formation | Can alter fluorescence | The effect can be complex and may not always be quenching. |
| Cationic (e.g., CTAB) | Electrostatic Repulsion | No significant interaction reported | ||
| Solvents | Protic Solvents (e.g., Methanol, Water) | Hydrogen Bonding | Influences photophysical properties | Can affect quantum yield and lifetime. |
| Aprotic Solvents (e.g., Acetonitrile) | Weaker Interactions | Less impact on fluorescence |
Experimental Protocols
Protocol 1: General Protocol for Assessing Quenching by an Experimental Component
This protocol provides a framework for testing whether a specific component of your assay buffer is quenching this compound fluorescence.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Control buffer (a buffer known not to quench this compound, e.g., 10 mM phosphate buffer, pH 7.4)
-
Test component solution (a stock solution of the component to be tested)
-
Spectrofluorometer or plate reader with appropriate filters for this compound (Excitation: ~520-530 nm, Emission: ~585 nm)
-
96-well black microplate or cuvettes
Procedure:
-
Prepare a working solution of this compound: Dilute the this compound stock solution in the control buffer to your final working concentration (e.g., 1 µM).
-
Set up test conditions: In the wells of the microplate, prepare a dilution series of the test component in the this compound working solution. Include a control well with only the this compound working solution.
-
Incubate: Incubate the plate at your experimental temperature for a short period (e.g., 15 minutes) to allow for any interactions to reach equilibrium.
-
Measure Fluorescence: Read the fluorescence intensity of each well using the spectrofluorometer or plate reader.
-
Analyze Data: Compare the fluorescence intensity of the wells containing the test component to the control well. A significant decrease in fluorescence indicates quenching.
Protocol 2: Optimizing this compound Concentration in a New Assay Buffer
When using a new buffer system, it is crucial to re-optimize the this compound concentration.
Materials:
-
This compound stock solution
-
New assay buffer
-
Your experimental sample (e.g., cells, protein solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a dilution series of this compound: In your new assay buffer, prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Stain your samples: Incubate your experimental samples with each concentration of the this compound dilution series for a fixed period (e.g., 30 minutes).
-
Wash: Perform your standard washing steps to remove unbound dye.
-
Image or Read Fluorescence: Acquire images or measure the fluorescence intensity for each concentration.
-
Determine Optimal Concentration: The optimal concentration will be the lowest concentration that provides a robust signal with a low background.
Visualizing Quenching Pathways and Troubleshooting Logic
Caption: Simplified diagram of this compound fluorescence and quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. Proton and electron transfer in the excited state quenching of this compound by aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Triplet state quenching of this compound dye by indolic compounds studied by transient absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with nucleic acids and model polyphosphates. III. Heterogeneity in this compound interactions with DNA base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic characterization of the interaction of phenosafranin and safranin O with double stranded, heat denatured and single stranded calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tris buffer improves fluorescence yield of ram spermatozoa when evaluating membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Phenosafranine Stability in Buffer Systems: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Phenosafranine, ensuring its stability in solution is critical for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in a buffer solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The pH of the buffer system can significantly impact the chemical stability of this compound. Studies on related phenazine (B1670421) compounds have shown a strong pH-dependence on degradation kinetics, with stability generally increasing in neutral to alkaline conditions.[1][2]
-
Light Exposure: this compound is susceptible to photodegradation. Solutions should be protected from light to prevent photochemical alteration and loss of fluorescence.[3]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For long-term storage, frozen aliquots are recommended.
-
Buffer Species: The chemical composition of the buffer can influence the degradation pathway. Some buffer components may catalyze degradation reactions.
-
Presence of Oxidizing or Reducing Agents: As a redox-active compound, the presence of strong oxidizing or reducing agents in the buffer system can lead to the degradation of this compound.
Q2: How should this compound stock solutions be prepared and stored to ensure stability?
A2: To maximize the stability of this compound stock solutions, the following practices are recommended:
-
Solvent: Dissolve this compound powder in high-purity water or a suitable organic solvent like ethanol.
-
Storage: Store stock solutions in tightly sealed, light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).
-
Temperature: For short-term storage (up to 1 month), refrigeration at 4°C is suitable. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can I use any buffer system for my experiments with this compound?
A3: While this compound is soluble in many common buffers, the choice of buffer can impact its stability and performance in your assay. It is crucial to select a buffer system that is compatible with your experimental conditions and does not interfere with the assay. If you observe unexpected results or a loss of signal, consider the potential for buffer-specific degradation. It is always recommended to perform a pilot experiment to confirm the compatibility of your chosen buffer system with this compound.
Q4: My this compound solution changed color. What does this indicate?
A4: A color change in your this compound solution can indicate degradation or a significant shift in the chemical environment. The color of phenazine dyes can be pH-dependent. Therefore, an unexpected color change might suggest a problem with the buffer's pH. It could also be a sign of chemical degradation, potentially caused by exposure to light, extreme temperatures, or incompatible reagents. It is advisable to prepare a fresh solution and re-evaluate your experimental conditions.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare a fresh working solution from a properly stored stock. - Protect the solution from light at all stages of the experiment. - Ensure the buffer pH is within the optimal range for this compound stability (neutral to slightly alkaline is often preferable). |
| Photobleaching | - Minimize the exposure of the sample to excitation light. - Reduce the intensity of the light source. - Use an anti-fade reagent in your mounting medium for microscopy applications. |
| Incorrect Filter Sets | - Verify that the excitation and emission filters on your instrument are appropriate for this compound's spectral properties (λmax absorption ~520-530 nm). |
| Low Concentration | - Ensure the final concentration of this compound is appropriate for your application. You may need to perform a concentration titration to determine the optimal concentration. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | - Ensure accurate and consistent pipetting when preparing dilutions and adding reagents. - Use calibrated pipettes. - Thoroughly mix all solutions before use. |
| Differential Degradation | - Protect all samples from light equally. - Ensure all samples are maintained at the same temperature throughout the experiment. - Prepare working solutions fresh for each experiment to minimize variability due to degradation over time. |
| Buffer Instability | - Verify the pH of your buffer before each experiment. - Prepare fresh buffer solutions regularly. |
Quantitative Data on this compound Stability
While comprehensive comparative data on this compound stability across a wide range of buffers is limited in the literature, studies on structurally related phenazine compounds provide valuable insights into the effect of pH on stability.
Table 1: pH-Dependent Photodegradation of Phenazine-1-Carboxylic Acid (a related phenazine compound)
| pH | Half-life (t½) in days | Stability |
| 5.0 | 2.2 | Lower |
| 6.8 | 37.6 | Higher |
This data illustrates the significant impact of pH on the stability of a phenazine core structure under light exposure, with stability markedly increasing as the pH becomes more neutral.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and understanding the degradation pathways.[4][5]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Buffer solutions of interest (e.g., Phosphate (B84403), Citrate, Acetate, Tris) at various pH values
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
HPLC system with a UV-Vis or PDA detector
2. Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C).
-
Buffer Stability: Prepare solutions of this compound in the different buffer systems being tested and store them under controlled temperature and light conditions.
3. Analysis:
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[6][7]
1. Objective:
-
To develop an HPLC method that can resolve this compound from all potential degradation products generated during forced degradation studies.
2. Initial Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often necessary. A typical starting point would be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV-Vis or Photodiode Array (PDA) detector set at the λmax of this compound (around 520 nm) and also monitor at other wavelengths to detect degradation products that may have different absorption maxima.
3. Method Optimization:
-
Inject a mixture of the stressed samples (a "cocktail") to observe the separation of all degradation peaks from the parent peak.
-
Adjust the mobile phase gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2 between all peaks).
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
Filter set recommendations for Phenosafranine fluorescence microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phenosafranine in fluorescence microscopy. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: For this compound in methanol, the reported absorption maximum is approximately 529 nm, with a fluorescence emission maximum around 560 nm.[1][2] It is crucial to use a filter set on your microscope that closely matches these wavelengths. A standard filter set for dyes like Rhodamine or TRITC may be a suitable starting point, but optimization is key.[1]
Q2: Which commercially available filter sets are recommended for this compound?
A2: Several manufacturers offer filter sets suitable for this compound, often marketed for TRITC, DsRed, or Cy3. The key is to select a set with an excitation filter that includes ~530 nm and an emission filter that captures the ~560 nm peak. See the table below for a comparison of suitable filter sets.
Q3: Why is my fluorescent signal so dim?
A3: A weak signal can stem from several factors beyond incorrect filter selection. These may include low dye concentration, excessive photobleaching, suboptimal microscope settings (e.g., low exposure time or gain), or issues with sample health and preparation.[1] For a step-by-step approach to diagnosing this issue, please refer to the troubleshooting guide below.
Q4: My signal is fading very quickly. What is happening and how can I prevent it?
A4: The rapid fading of fluorescence upon exposure to excitation light is known as photobleaching.[3] this compound is susceptible to this phenomenon.[3] To minimize photobleaching, you can reduce the intensity and duration of excitation light exposure.[3][4] Using an anti-fade mounting medium can also significantly preserve your signal.[3]
Q5: I am observing high background or non-specific staining. How can I resolve this?
A5: High background fluorescence can obscure your specific signal.[5] Common causes include excessive dye concentration and inadequate washing steps.[5] It is also important to use appropriate controls, such as an unstained sample, to assess the level of autofluorescence.[5] Including a blocking agent like Bovine Serum Albumin (BSA) in your staining buffer can help saturate non-specific binding sites.[5]
Recommended Filter Sets for this compound
The following table summarizes filter sets from various manufacturers that are suitable for this compound fluorescence microscopy.
| Manufacturer | Filter Set Name/Model | Excitation Filter (nm) | Dichroic Beamsplitter (nm) | Emission Filter (nm) |
| Chroma | 49005 (ET-DsRed/TRITC/Cy3) | 545/30x | T570lp | 620/60m |
| Omega Optical | XF413 (Cy3/Rhodamine B Longpass) | 545AF35 | 565DRLP | 565ALP |
| Thorlabs | MDF-TRITC | 531/40 | D555 | 593/40 |
| Edmund Optics | TECHSPEC® TRITC Set | 532 - 554 | 562 | 570 - 613 |
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during this compound fluorescence microscopy.
Problem: Weak or No Fluorescent Signal
A faint or absent signal is a frequent issue. Follow these steps to diagnose and resolve the problem.
-
Verify Microscope Settings:
-
Check Staining Protocol:
-
Increase the this compound concentration; a titration may be necessary to find the optimal concentration.[1][5]
-
Increase the incubation time to ensure sufficient dye uptake.[1]
-
Ensure proper cell permeabilization (e.g., using Triton X-100) if targeting intracellular structures.[1][6]
-
Avoid excessive washing, which can elute the dye.[1]
-
-
Assess Sample Quality:
-
Confirm that cells are healthy prior to and during the staining procedure.[1]
-
Avoid over-fixation, which can mask binding sites.
-
Ensure the sample has not dried out at any point.
-
-
Evaluate Dye Integrity:
-
Use a fresh dilution of the this compound stock solution for each experiment to avoid degradation.[5]
-
Below is a workflow to guide you through troubleshooting a weak signal.
Problem: Rapid Photobleaching
Photobleaching is the irreversible destruction of a fluorophore by light.[3] Follow these steps to mitigate its effects.
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used for precise control.[3]
-
Minimize Exposure Time: Use the shortest camera exposure time that yields a clear image.[3]
-
Limit Exposure: Avoid unnecessarily prolonged exposure of the sample to the excitation light.[7]
-
-
Use Antifade Reagents:
-
Control the Chemical Environment:
-
Ensure the mounting medium is buffered to an optimal pH for this compound stability.[3]
-
-
For Quantitative Studies:
Here is a diagram illustrating the mitigation strategies for photobleaching.
Experimental Protocol: Staining Adherent Cells with this compound
This protocol provides a general procedure for staining fixed and permeabilized adherent cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium (preferably with an antifade reagent)
-
Coverslips with adherent cells
Procedure:
-
Cell Culture: Grow adherent cells on coverslips in a culture dish to the desired confluency.
-
Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating them with 4% PFA for 15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[6]
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[6]
-
Staining: Dilute the this compound stock solution to a working concentration (e.g., 1-5 µg/mL) in PBS. Incubate the cells with the diluted this compound solution for 20 minutes at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[6]
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.[6]
-
Imaging: Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a TRITC/DsRed filter set).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
Phenosafranine Staining: Technical Support & Troubleshooting
Welcome to the technical support center for Phenosafranine-based histological staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their staining protocols, ensuring high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a cationic (positively charged) biological stain belonging to the phenazine (B1670421) family.[1] Its staining mechanism relies on electrostatic interactions with negatively charged components within cells and tissues.[1] Consequently, it is effective for staining acidic structures such as cell nuclei, cartilage matrix, and mast cell granules.[1][2] Its applications are diverse, spanning histology, cytology, and microbiology, where it is notably used as a counterstain in the Gram staining method to identify Gram-negative bacteria.[1]
Q2: How should this compound solutions be prepared and stored? To prepare a stock solution, dissolve this compound powder in distilled water or ethanol.[2] It is recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2] Store these aliquots in a sealed, light-protected container. For long-term storage (up to six months), a temperature of -80°C is advised, while -20°C is suitable for short-term storage (up to one month).[2] For working solutions, filter the solution before each use to remove any undissolved particles or contaminants.[1][2]
Q3: What is the difference between this compound and Safranin O? this compound and Safranin O are both phenazinium-based dyes and are sometimes used interchangeably in protocols.[2] However, they are distinct chemical compounds. While their staining properties are similar, their affinities for different cellular components may vary.[2] It is important to note that commercial Safranin O is often a mixture of isomers.[2]
Q4: How does pH influence the specificity of this compound staining? The pH of the staining solution is a critical factor.[1] As a cationic dye, this compound's binding is dependent on the availability of anionic (negatively charged) sites in the tissue. In acidic solutions (lower pH), an excess of hydrogen ions can compete with the dye, potentially leading to weaker staining.[1] Conversely, in alkaline solutions (higher pH), tissue components become more negatively charged, which can increase staining intensity but may also lead to higher non-specific binding.[1]
Troubleshooting Guides
This section addresses common artifacts encountered during this compound staining, providing potential causes and solutions in a question-and-answer format.
Issue 1: Precipitate or Crystal Formation on Tissue Sections
Q: I am observing dark red or crystalline deposits on my tissue sections, which are obscuring cellular details. What is causing this and how can I fix it?
-
Possible Causes:
-
Old or Improperly Stored Staining Solution: The dye may have degraded or precipitated out of the solution over time.[2]
-
Contaminated Solutions: The working solution may contain undissolved particles or other contaminants.[1][2]
-
Excessive Evaporation: Evaporation during the staining procedure can concentrate the dye, leading to precipitation.[2]
-
Specimen Drying: Allowing the specimen to dry at any point during the staining process can cause stain to precipitate directly on the tissue.[3]
-
-
Recommended Solutions:
-
Prepare Fresh Solution: Always prepare the this compound working solution fresh.[2]
-
Filter the Stain: Filter the staining solution immediately before use to remove any particles.[1][2][3]
-
Cover Staining Dishes: Keep staining dishes covered during incubation to minimize evaporation.[2]
-
Maintain Hydration: Ensure tissue sections remain fully immersed in the appropriate solutions throughout the entire process and never allow them to dry out.[1][2]
-
Issue 2: Uneven or Patchy Staining
Q: The stain intensity varies across my tissue section. Why is this happening?
-
Possible Causes:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the aqueous stain from penetrating the tissue evenly.[1][2][3]
-
Inadequate Rehydration: If tissue sections are not fully rehydrated through a graded alcohol series, stain uptake can be inconsistent.[2]
-
Tissue Sections Drying Out: Allowing sections to dry at any stage can lead to patchy staining.[1][2]
-
Uneven Application of Stain: The staining solution may not have been applied uniformly across the entire specimen.[2][3]
-
Air Bubbles: Trapped air bubbles can prevent the stain from reaching the tissue underneath.[3]
-
-
Recommended Solutions:
-
Ensure Complete Deparaffinization: Use fresh xylene and allow for sufficient incubation time to completely remove all paraffin wax.[2][3]
-
Thorough Rehydration: Carefully pass the slides through a complete series of graded alcohols to water.[2]
-
Keep Sections Moist: At no point should the tissue sections be allowed to dry.[1][2]
-
Ensure Full Coverage: Make sure the entire tissue section is covered with the staining solution during incubation.[2][3]
-
Avoid Air Bubbles: Apply coverslips carefully to avoid trapping air bubbles.[3]
-
Issue 3: Weak or Faint Staining
Q: My target structures are not stained with enough intensity. How can I improve the signal?
-
Possible Causes:
-
Insufficient Staining Time: The incubation time may be too short for the dye to adequately bind to the target.[2][3]
-
Staining Solution is Too Dilute: The dye concentration may be too low for the specific tissue or target.[2][3]
-
Excessive Differentiation: A differentiation step (e.g., with acidic alcohol) may be too harsh or too long, removing too much stain.[1][2]
-
Improper Fixation: The fixation protocol may affect the availability of binding sites for the dye.[1]
-
Excessive Washing: Overly vigorous or prolonged washing can remove the stain from the sample.[3]
-
-
Recommended Solutions:
-
Increase Incubation Time: Extend the staining time incrementally.[2][3]
-
Increase Stain Concentration: Prepare a fresh, more concentrated working solution.[1][2][3]
-
Optimize Differentiation: Reduce the time in the differentiating agent or use a milder solution. This step should be monitored microscopically.[1][2]
-
Review Fixation Protocol: Ensure the fixation method is appropriate for the tissue and target structures.[1]
-
Gentle Washing: Reduce the duration and intensity of washing steps.[3]
-
Issue 4: Overstaining or High Background
Q: The entire tissue section is stained too intensely, obscuring details and providing poor contrast. What should I do?
-
Possible Causes:
-
Staining Time is Too Long: Excessive incubation can lead to non-specific binding and high background.[1][2][3]
-
Staining Solution is Too Concentrated: A high dye concentration can cause the entire tissue to stain too darkly.[1][2][3]
-
Inadequate Differentiation: Failure to properly differentiate will leave excess, non-specifically bound dye on the tissue.[1][2]
-
Inadequate Washing: Insufficient washing may not effectively remove unbound stain.[3][4]
-
Suboptimal pH: The pH of the staining solution can increase non-specific binding.[1]
-
-
Recommended Solutions:
-
Reduce Staining Time: Decrease the incubation time in the this compound solution.[1][2][3]
-
Dilute the Staining Solution: Prepare a fresh working solution at a lower concentration. A concentration gradient test is advisable.[1][2][3]
-
Perform Differentiation: Ensure the differentiation step is performed correctly to remove excess stain. The duration may need optimization.[1][2]
-
Increase Washing: Increase the number and duration of washing steps after incubation to more effectively remove unbound dye.[3][4]
-
Adjust pH: Adjust the pH of the staining solution; a neutral or slightly acidic pH may help reduce non-specific binding.[1]
-
Quantitative Data Summary
The optimal staining parameters can vary significantly based on the sample type and specific protocol. The following table provides general guidelines.
| Application | Sample Type | This compound Concentration | Incubation Time | Differentiation |
| General Histology | Paraffin-Embedded Tissue | 0.1% (w/v) | 5-10 minutes | Optional (e.g., 70-95% ethanol) |
| Gram Staining | Bacterial Smear | 0.5% (w/v) | 1 minute | Not applicable (used as counterstain) |
| Cartilage Staining | Paraffin-Embedded Tissue | 0.1% (w/v) | 5-10 minutes | Brief rinse in 1% acetic acid solution |
| Live Cell Imaging | Cultured Cells | 1-10 µM | 15-60 minutes | Not applicable |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experiment.[1][5]
Experimental Protocols
Preparation of 0.1% this compound Staining Solution
-
Materials:
-
This compound powder
-
Distilled water or 70% ethanol
-
100 ml beaker or flask
-
Stirring rod or magnetic stirrer
-
Filter paper
-
-
Procedure:
-
Weigh 0.1 g of this compound powder and transfer it to the beaker.[2]
-
Add 100 ml of distilled water or 70% ethanol.[2]
-
Stir the solution until the powder is completely dissolved.[2]
-
Filter the solution using filter paper to remove any undissolved particles.[2]
-
Store the solution in a tightly sealed, light-protected container at the appropriate temperature.[2]
-
General Staining Protocol for Paraffin-Embedded Sections
This protocol provides a general workflow. Incubation times and reagent concentrations may need to be optimized for specific tissues.[2]
-
Deparaffinization and Rehydration:
-
Staining:
-
Immerse slides in the prepared this compound staining solution for 5-10 minutes.[2]
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.[2]
-
-
Differentiation (Optional):
-
If staining is too intense, briefly dip the slides in 70-95% ethanol. Monitor this step microscopically to achieve the desired intensity.[2]
-
-
Dehydration:
-
Clearing:
-
Immerse in Xylene: 2 changes, 5 minutes each.[2]
-
-
Mounting:
-
Apply a coverslip using a compatible mounting medium.[2]
-
Visual Workflow and Troubleshooting Logic
Caption: General experimental workflow for this compound staining.
Caption: A logical flowchart for troubleshooting common artifacts.
References
Improving Phenosafranine signal-to-noise ratio in microscopy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in microscopy experiments using Phenosafranine. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide provides step-by-step solutions to common problems encountered during this compound staining and imaging.
Problem: Weak or No Fluorescence Signal
A dim or absent signal can be frustrating. This section will help you diagnose and resolve the underlying cause.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Dye Concentration | Perform a concentration titration to find the optimal staining concentration. A typical starting range for live-cell imaging is 1-10 µM.[1][2] For mitochondrial staining, lower concentrations of 0.5-5 µM are often sufficient and can help reduce background.[1] |
| Insufficient Incubation Time | Increase the incubation time to allow for adequate dye uptake. A typical incubation period is 15-30 minutes, but a time-course experiment (e.g., 15, 30, 60 minutes) can determine the optimal duration for your specific cell type.[1][2] |
| Incorrect Microscope Filter Sets | Ensure your microscope's filter sets match the spectral properties of this compound. The excitation maximum is approximately 520-530 nm, and the emission maximum is around 585 nm in aqueous solutions.[1][3] A standard TRITC or Rhodamine filter set can be a good starting point.[1][4] |
| Low Microscope Gain/Exposure Time | Increase the detector gain or camera exposure time to enhance signal detection.[4] |
| Photobleaching (Signal Fades Quickly) | Reduce the excitation light intensity to the lowest level that provides an adequate signal.[4][5] Minimize exposure time for each image and limit the overall duration of light exposure.[4][5] Using an anti-fade mounting medium can also significantly protect the signal.[4][5] |
| Dye Degradation | Ensure the this compound stock solution has been stored properly (protected from light at -20°C or -80°C). Prepare fresh dilutions immediately before use.[2] |
| Poor Cell Health | Use healthy cells in the logarithmic growth phase for experiments. Stressed or unhealthy cells may not take up the dye efficiently.[6] |
Problem: High Background Fluorescence
High background can obscure your specific signal, making image analysis difficult. The following steps can help reduce unwanted fluorescence.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excess Unbound Dye | After incubation, gently wash the cells two to three times with pre-warmed imaging medium or phosphate-buffered saline (PBS) to remove unbound dye.[1][2] This is particularly important for enhancing the signal-to-noise ratio in mitochondrial staining.[1] |
| Autofluorescence from Culture Medium | Use a phenol (B47542) red-free imaging medium, as phenol red is a known source of background fluorescence.[2] |
| Cellular Autofluorescence | Image an unstained control sample using the same imaging settings to determine the level of endogenous autofluorescence.[2] This is especially important in plant cells, where chlorophyll (B73375) and lignin (B12514952) can cause significant autofluorescence.[7] If autofluorescence is high, consider using spectral unmixing techniques if your microscope software supports it.[7] |
| Non-specific Binding | Optimize the dye concentration; using the lowest effective concentration can minimize non-specific binding.[8] Ensure thorough washing steps.[8] |
Problem: Rapid Photobleaching
Photobleaching is the irreversible destruction of a fluorophore by light exposure, leading to signal loss.[5]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Use the lowest possible laser power or lamp intensity that provides a good signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[5][6] |
| Prolonged or Frequent Exposure | Reduce the duration of each exposure and, for time-lapse imaging, increase the interval between acquisitions.[2][6] Avoid focusing on the area of interest for extended periods. |
| Presence of Reactive Oxygen Species (ROS) | Photobleaching is often mediated by ROS.[5] Using an anti-fade mounting medium containing ROS scavengers like DABCO or PPD can significantly reduce photobleaching.[5] For live-cell imaging, consider supplementing the medium with antioxidants like Trolox or ascorbic acid.[6] |
Experimental Protocols
Protocol 1: General Live-Cell Staining with this compound
This protocol provides a basic framework for staining the nucleus and cytoplasm of live cells.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)[1]
Procedure:
-
Prepare Staining Solution: Create a 1 mM stock solution of this compound in sterile PBS. Dilute this stock solution in pre-warmed complete cell culture medium to a final working concentration, typically between 1-10 µM. The optimal concentration should be determined empirically for your cell type.[1]
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.[1]
-
Staining: Remove the existing culture medium and replace it with the this compound staining solution.[1]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1]
-
Washing (Optional but Recommended): To reduce background fluorescence, remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium.[1]
-
Imaging: Image the cells promptly using a fluorescence microscope with appropriate filter sets (e.g., excitation ~530/40 nm, emission ~590/50 nm).[1]
Protocol 2: Staining Mitochondria in Live Cells
This protocol leverages this compound's accumulation in mitochondria, which is dependent on the mitochondrial membrane potential.[1]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium at a lower concentration, typically in the range of 0.5-5 µM. Lower concentrations are often sufficient for mitochondrial staining and help reduce background fluorescence.[1]
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for high-resolution microscopy.[1]
-
Staining: Replace the culture medium with the this compound staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.[1]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove excess dye and enhance the mitochondrial signal-to-noise ratio.[1]
-
Imaging: Acquire images promptly using a fluorescence microscope with appropriate filter sets.[1]
Visualizations
Caption: A general experimental workflow for this compound staining.
Caption: A logical flowchart for troubleshooting low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound? A1: this compound has an excitation maximum of approximately 520-530 nm and an emission maximum of around 585 nm in aqueous solutions.[1][3] It's crucial to use a microscope filter set that closely matches these wavelengths for optimal signal detection.[4]
Q2: What concentration of this compound should I use? A2: The optimal concentration depends on the application and cell type. For general live-cell staining, a range of 1-10 µM is a good starting point.[1][2] For more specific mitochondrial staining, a lower concentration range of 0.5-5 µM is often recommended to reduce background fluorescence.[1] It is always best to perform a titration to determine the ideal concentration for your specific experiment.[4]
Q3: How can I minimize this compound-induced cytotoxicity? A3: this compound can be toxic to cells, especially at high concentrations or with prolonged exposure.[2] To minimize cytotoxicity, use the lowest effective concentration and the shortest incubation time necessary for adequate staining.[6] Ensure cells are healthy before staining, as stressed cells are more susceptible to dye-induced toxicity.[6] Also, minimize exposure to high-intensity excitation light, which can cause phototoxicity through the generation of reactive oxygen species (ROS).[6]
Q4: Can this compound be used to measure mitochondrial membrane potential? A4: Yes, as a lipophilic cation, this compound accumulates in mitochondria driven by the negative membrane potential.[4] At high concentrations within energized mitochondria, the dye can aggregate, leading to a quenching (decrease) of its fluorescence signal. Conversely, mitochondrial depolarization causes the dye to be released, resulting in an increase in fluorescence (de-quenching).[4] This property allows it to be used as an indicator of mitochondrial health.[1]
Q5: What causes the this compound signal to fade during imaging? A5: The fading of the fluorescent signal upon light exposure is called photobleaching.[4] This occurs when the excited fluorophore is irreversibly damaged, often through reactions with molecular oxygen.[5] To minimize photobleaching, reduce the intensity and duration of light exposure and consider using an anti-fade mounting medium.[4][5]
References
Technical Support Center: Phenosafranine Staining
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH on Phenosafranine staining intensity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind this compound staining?
This compound is a cationic (positively charged) dye that functions based on electrostatic interactions with anionic (neg-charged) components within cells and tissues.[1] Consequently, it preferentially binds to acidic structures rich in negative charges, such as nucleic acids in the nucleus, proteoglycans in the cartilage matrix, and mast cell granules.[1]
Q2: How does the pH of the staining solution affect this compound staining intensity?
The pH of the staining solution is a critical factor that governs the intensity and specificity of this compound staining.[1] It influences the charge of both the cationic dye and the anionic tissue components.[2]
-
Acidic Solutions (Lower pH): In an acidic environment, a higher concentration of hydrogen ions (H+) competes with the positively charged this compound molecules for binding to anionic sites in the tissue. This competition can lead to weaker staining intensity.[1]
-
Alkaline Solutions (Higher pH): In alkaline conditions, tissue components become more negatively charged, which can increase the binding of the cationic dye. This typically results in higher staining intensity but may also increase the risk of non-specific background staining.[1]
Q3: What is non-specific staining and how does pH contribute to it?
Non-specific staining is the undesirable binding of this compound to cellular or tissue components other than the intended targets.[1] This often appears as high background staining that can obscure important details.[1] A suboptimal pH is a primary cause of this issue. Specifically, a high pH can increase the negative charge on various tissue elements, leading to excessive, non-specific binding of the dye.[1]
Troubleshooting Guide
Q4: My this compound staining is too intense and has high background. How can I fix this?
High background and excessive staining intensity often indicate non-specific binding.
Possible Cause: The pH of your staining solution may be too high (alkaline). Recommended Solution:
-
Adjust the pH of the this compound solution to be neutral or slightly acidic. This can help reduce non-specific binding.[1]
-
Consider performing a pH gradient test to determine the optimal pH for your specific tissue type and protocol.
-
Other factors to consider include excessive dye concentration and overly long staining times.[1] Reducing these in conjunction with pH optimization can improve results.
Q5: My staining is very weak or completely absent. What could be the cause?
Weak or no staining can result from several factors related to the staining solution and protocol.
Possible Cause: The pH of your staining solution may be too low (acidic). Recommended Solution:
-
Increase the pH of the staining solution to a neutral or slightly alkaline level to enhance the electrostatic attraction between the dye and tissue components.
-
Ensure your this compound solution has not expired, as older solutions can lose their staining capacity.[1]
-
Also, verify that the dye concentration is adequate and the staining time is sufficient, as these can also lead to weak signals.[1][3]
Data Presentation
Table 1: General Impact of pH on this compound Staining Characteristics
This table summarizes the qualitative relationship between the pH of the staining solution and the expected staining outcome.
| pH Level | Staining Intensity | Specificity | Primary Mechanism |
| Acidic (Low pH) | Weaker | Potentially Higher | Competition between H+ ions and cationic dye for anionic binding sites.[1] |
| Neutral | Moderate | Balanced | A good starting point for many tissues, balancing intensity and specificity.[1] |
| Alkaline (High pH) | Stronger | Potentially Lower | Increased negative charge on tissue components enhances dye binding, but may also increase background.[1] |
Experimental Protocols
Protocol: Optimizing Staining pH for Paraffin-Embedded Sections
This protocol provides a framework for determining the optimal pH for your this compound staining procedure.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of Xylene for 5 minutes each.[4]
- Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.[4]
- Transfer through two changes of 95% ethanol for 3 minutes each.[4]
- Transfer through one change of 70% ethanol for 3 minutes.[4]
- Rinse thoroughly in distilled water.[4]
2. pH Optimization Staining:
- Prepare several 0.1% this compound staining solutions, each buffered to a different pH (e.g., pH 5.0, 6.0, 7.0, 8.0). Use appropriate buffers (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, Tris for alkaline) to maintain pH stability.
- Divide the rehydrated slides into groups, one for each pH condition.
- Stain one group of slides in the pH 5.0 this compound solution for 5-10 minutes.[1]
- Repeat the staining for the other groups with their respective pH solutions.
3. Differentiation (Optional but Recommended):
- To remove excess and non-specifically bound dye, briefly rinse the slides in a differentiating agent like 1% acid alcohol (1% HCl in 70% ethanol) for 10-15 seconds.[4] The duration of this step is critical and may need optimization.[1]
- Wash immediately in running tap water for 1 minute.[4]
4. Dehydration and Mounting:
- Rapidly dehydrate the sections through graded ethanols (95%, 100%).[1]
- Clear in two changes of xylene.
- Mount with a permanent mounting medium.
5. Analysis:
- Examine the slides under a microscope.
- Compare the staining intensity, specificity, and background levels across the different pH conditions to identify the optimal pH for your specific application.
Visualization
Caption: A troubleshooting workflow for this compound staining issues.
References
Reducing non-specific binding of Phenosafranine in immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Phenosafranine in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a cationic, water-soluble fluorescent dye from the phenazine (B1670421) class. It is versatile and used in various biological applications, including as a nuclear and cell viability stain, a counterstain in procedures like Gram staining, and as a fluorescent probe in microscopy.[1][2][3]
Q2: What are the primary causes of non-specific binding with this compound in immunohistochemistry?
Non-specific binding of this compound typically arises from three main phenomena:
-
Electrostatic Interactions: As a positively charged (cationic) dye, this compound can bind to negatively charged (anionic) molecules and structures within tissues, such as nucleic acids and proteoglycans in the extracellular matrix.[1][4]
-
Hydrophobic Interactions: The aromatic rings in the this compound molecule can engage in hydrophobic interactions with proteins and lipids in the tissue, leading to unwanted background staining.[1]
-
Dye Aggregation: At higher concentrations, this compound molecules can form aggregates that become trapped in tissue sections, resulting in punctate or granular non-specific staining.[1]
Q3: How does the pH of staining and washing buffers affect this compound staining?
The pH of your buffers is a critical factor. In more acidic solutions (lower pH), an excess of hydrogen ions can compete with the cationic this compound for binding to anionic sites in the tissue, which may lead to weaker overall staining.[4] Conversely, in more alkaline solutions (higher pH), tissue components can become more negatively charged, increasing staining intensity but also potentially increasing non-specific electrostatic binding.[4]
Q4: What are the first steps I should take to troubleshoot high background staining?
Begin with a systematic review of your protocol. The most common issues are an excessive concentration of the dye and insufficient washing steps.[1] Ensure you are using an optimized this compound concentration and that your post-staining washes are thorough enough to remove unbound dye.[1] It is also essential to include a negative control (a sample processed without the dye) to assess the level of natural tissue autofluorescence.[1]
Troubleshooting Guide
This guide addresses common issues encountered with non-specific this compound binding and offers targeted solutions.
Issue 1: High, Diffuse Background Fluorescence Across the Entire Sample
This often indicates widespread, low-affinity binding of the dye to various tissue components.
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Titrate the this compound concentration to find the optimal balance between specific signal and background noise. Start with a lower concentration (e.g., 1 µM) and incrementally increase it.[1] |
| Inadequate Washing | Increase the number and/or duration of washing steps after dye incubation. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer to help remove unbound dye.[1] |
| Suboptimal Buffer Ionic Strength | Increase the ionic strength of the staining and washing buffers by adding NaCl. This helps to mask non-specific electrostatic interactions. |
| Hydrophobic Interactions | Pre-incubate the tissue with a blocking agent such as Bovine Serum Albumin (BSA) to saturate non-specific hydrophobic binding sites before applying this compound.[1] |
Issue 2: Punctate or Granular Non-Specific Staining
This pattern often suggests the formation of dye aggregates.
| Possible Cause | Recommended Solution |
| This compound Aggregation | Lower the working concentration of this compound.[1] Always prepare fresh dilutions of the dye for each experiment.[1] The addition of a non-ionic detergent, such as 0.05% Tween-20, to the staining buffer can help to disrupt and prevent the formation of aggregates.[1] |
| Dye Precipitation | Filter the this compound staining solution through a 0.22 µm filter before use to remove any pre-existing precipitates.[4] |
Data Presentation: Optimizing Staining Conditions
The following tables provide recommended concentration ranges for common reagents used to reduce non-specific binding and their expected impact.
Table 1: Effect of Blocking Agent Concentration on Background
| Blocking Agent | Concentration Range | Expected Impact on Hydrophobic Binding |
| Bovine Serum Albumin (BSA) | 1% - 3% (w/v) | High Reduction |
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Buffer Additive | Concentration Range | Primary Mechanism of Action | Expected Impact on Background |
| NaCl | 50 mM - 200 mM | Reduces electrostatic interactions | Moderate to High Reduction |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduces dye aggregation and hydrophobic interactions | Moderate Reduction |
Experimental Protocols
Protocol 1: Standard this compound Staining Protocol for Cultured Cells
This protocol provides a basic framework for staining cells with this compound.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the cells three times with Phosphate Buffered Saline (PBS).
-
Permeabilization (for intracellular targets): If necessary, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.[1]
-
Staining: Prepare a working solution of this compound in PBS. A starting concentration range of 1-10 µM is recommended for optimization.[1] Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image using a fluorescence microscope with suitable filter sets for this compound (Excitation/Emission maxima ~530/585 nm).[1]
Protocol 2: Optimized Protocol for Reducing Non-Specific Binding in Tissue Sections
This protocol incorporates steps to minimize background staining.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.
-
Antigen Retrieval (if needed): Perform antigen retrieval if required for your specific target.
-
Blocking: To minimize hydrophobic interactions, incubate the sections in a blocking buffer (e.g., 1-3% BSA in PBS with 0.05% Tween-20) for 30-60 minutes at room temperature.[1]
-
This compound Staining: Prepare the this compound staining solution in a buffer with increased ionic strength (e.g., PBS containing an additional 150 mM NaCl). A concentration titration (1-10 µM) is recommended. Incubate for 30-60 minutes.
-
Washing: Wash the sections extensively (e.g., three to five times for 5 minutes each) in the high ionic strength buffer, optionally containing 0.05% Tween-20.[1]
-
Counterstaining (Optional): If desired, perform any additional counterstaining.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a compatible mounting medium.
Visualizations
Caption: Logical relationship between causes of non-specific binding and their respective solutions.
Caption: Optimized experimental workflow for reducing non-specific this compound staining.
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the endocytosis of bovine serum albumin based on the fluorescence lifetime of small squaraine dye in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Non-Specific Binding [reichertspr.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Phenosafranine solution stability and storage conditions
Phenosafranine Solutions: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of this compound solutions.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (3,7-diamino-5-phenylphenazinium chloride) is a versatile cationic phenazine (B1670421) dye.[1] It appears as a dark green powder that dissolves in water and ethanol (B145695) to create a red solution.[1][2] It is widely used in histology and cytology as a nuclear stain, in analytical chemistry as a redox indicator, and as a fluorescent probe for studying biomolecules like nucleic acids.[1][2][3]
2. What are the optimal storage conditions for this compound solutions?
To ensure maximum stability and performance, proper storage is critical.[4] Stock solutions should be stored in tightly sealed, light-protected containers, such as amber bottles or foil-wrapped tubes.[4][5] For long-term storage, it is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[6]
3. How long is a this compound solution stable?
The shelf life of a this compound solution depends heavily on the storage temperature. When properly protected from light and moisture, stock solutions can be stored for up to one month at -20°C or for six months at -80°C.[1][6] Solid this compound powder is stable long-term when stored at room temperature in a cool, dry place.[1][5]
4. Is this compound sensitive to light?
Yes, this compound solutions are light-sensitive.[4] Exposure to light can cause photobleaching and degradation, leading to a loss of staining efficiency and color fading.[4] It is crucial to store solutions in the dark.[4]
5. How does pH affect this compound?
The color and stability of this compound can be pH-dependent.[4] While specific data on this compound is limited, many phenolic compounds are unstable at high pH levels.[7] As a redox indicator, its color can also change in the presence of strong reducing agents, transitioning from red (oxidized) to colorless (reduced).[3][4] Therefore, maintaining the correct pH of your buffers is essential for consistent results.[4]
Quantitative Stability Data
The stability of this compound solutions is highly dependent on storage conditions. The following table summarizes the recommended storage duration based on temperature.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | Room Temperature | Long-term | Store in a tightly sealed container in a dry, cool place.[5][8] |
| Stock Solution | -20°C | 1 month | Protect from light and moisture; aliquot to avoid freeze-thaw cycles.[1][6] |
| Stock Solution | -80°C | 6 months | Protect from light and moisture; aliquot for best results.[1][6] |
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Weak or No Staining
If you observe weak or no staining, several factors could be the cause. Use the following workflow to diagnose the problem.
Issue 2: Precipitate in the Solution
Observing a precipitate in your this compound solution can indicate instability or contamination.
-
Cause: The dye may precipitate if the solution has been stored for too long, at an incorrect temperature, or has become too concentrated due to solvent evaporation.[4]
-
Solution: Before use, filter the staining solution to remove any particles.[4] It is always best to use freshly prepared or properly stored solutions to avoid this issue.[4]
Issue 3: Color Fades or is Unexpected
Variations in color or rapid fading can be due to the chemical environment or light exposure.
-
pH: Ensure the pH of your buffers is within the optimal range for your experiment, as this compound's color can be pH-dependent.[4]
-
Redox Reactions: The solution will become colorless in the presence of strong reducing agents.[3][4] Ensure no unintended reducing substances are present in your sample or reagents.[4]
-
Photobleaching: this compound is susceptible to fading when exposed to light, particularly the excitation light from a fluorescence microscope.[4] Minimize light exposure during staining and imaging, and consider using an anti-fade mounting medium for fluorescence microscopy.[4]
Factors Affecting Solution Stability
Several environmental factors can influence the chemical stability of this compound. Understanding these relationships is key to maintaining a high-quality reagent.
Experimental Protocols
Protocol: Assessment of this compound Solution Stability by UV-Vis Spectrophotometry
This protocol provides a method to assess the stability of a this compound solution over time by monitoring its absorbance spectrum. A change in the maximum absorbance (λmax) or a decrease in the absorbance value can indicate degradation.[9]
1. Materials:
-
This compound solution to be tested
-
UV-Vis Spectrophotometer
-
Quartz or plastic cuvettes
-
Solvent used for the solution (e.g., deionized water) as a blank
2. Methodology:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.[10] Set the wavelength to scan from 300 nm to 700 nm.[10]
-
Baseline Correction: Fill a cuvette with the solvent (blank) and place it in the spectrophotometer. Run a baseline scan to zero the instrument.[10]
-
Initial Measurement (Time 0):
-
Prepare a dilute working solution of your this compound stock with an absorbance of less than 1.0 to ensure it is within the linear range of the instrument.
-
Fill a clean cuvette with the this compound working solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify and record the wavelength of maximum absorbance (λmax), which should be around 517-523 nm in water, and the absorbance value at this peak.[11]
-
-
Storage: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Subsequent Measurements:
-
At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored stock solution and prepare a fresh working solution at the same dilution as the initial measurement.
-
Record the absorption spectrum as described in step 3.
-
-
Data Analysis:
-
Compare the spectra over time.
-
A significant decrease (>5-10%) in the absorbance value at λmax or a shift in the λmax wavelength suggests degradation of the this compound solution.
-
References
- 1. benchchem.com [benchchem.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. Phenosafranin Indicator 0.1% [rmreagents.com]
- 4. benchchem.com [benchchem.com]
- 5. apexcolours.com [apexcolours.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, this compound Manufacturer, Suplier, India [gspent.com]
Validation & Comparative
A Comparative Guide to Phenosafranine and Safranin O for Bacterial Cell Staining
For Researchers, Scientists, and Drug Development Professionals
The visualization of bacterial cells is a cornerstone of microbiology, essential for morphological characterization, differentiation, and viability assessment. While a variety of stains are available, Phenosafranine and Safranin O are two commonly employed cationic dyes, particularly as counterstains in the Gram staining procedure. This guide provides an objective comparison of their performance in staining bacterial cells, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal dye for their specific applications.
At a Glance: this compound vs. Safranin O
| Feature | This compound | Safranin O |
| Chemical Class | Phenazine Dye | Phenazine Dye |
| C.I. Number | 50200 | 50240 |
| Appearance | Dark green crystalline powder | Brownish-red to dark brown powder |
| Color in Solution | Red | Red |
| Primary Use in Bacteriology | Counterstain in Gram staining, simple stain | Counterstain in Gram staining, simple stain |
Physicochemical Properties
Both this compound and Safranin O are cationic, or basic, dyes that carry a positive charge. This property is fundamental to their staining mechanism, as the positively charged chromophore electrostatically interacts with negatively charged components of the bacterial cell, such as nucleic acids and acidic proteins on the cell surface.[1]
| Property | This compound | Safranin O |
| Chemical Formula | C₁₈H₁₅ClN₄ | C₂₀H₁₉ClN₄ |
| Molecular Weight | 322.79 g/mol | 350.84 g/mol |
| Solubility | Soluble in water and ethanol (B145695) | Soluble in water and ethanol |
Staining Performance and Efficacy
While both dyes are effective as counterstains for Gram-negative bacteria, subtle differences in their chemical structure can influence their binding affinity and staining intensity. Direct comparative studies quantifying the staining performance of this compound versus Safranin O on a wide range of bacterial species are limited in the scientific literature. However, their established use in microbiology attests to their efficacy.
Safranin O is the more traditionally cited and commonly used counterstain in Gram staining protocols.[1] this compound, however, serves as a crucial alternative.[1] The choice between the two may depend on specific experimental conditions, bacterial species, and desired contrast.
Antibacterial Activity
An important consideration in the selection of a staining dye, particularly for studies involving live cells, is its potential antibacterial activity. A study on the antibacterial effects of Safranin O against multidrug-resistant bacteria provides some quantitative insights.
| Bacterial Species | Type | Safranin O Sensitivity |
| Staphylococcus aureus | Gram-positive | 100% |
| Pseudomonas aeruginosa | Gram-negative | 20% |
This data suggests that Safranin O exhibits a significant antibacterial effect against the Gram-positive bacterium S. aureus but is less effective against the Gram-negative P. aeruginosa.[2] This differential activity is an important factor to consider, especially in viability assays where the stain itself should not significantly impact cell survival. Data on the comparative antibacterial activity of this compound is not as readily available.
Experimental Protocols
Detailed methodologies for the use of both this compound and Safranin O in simple staining and Gram staining are provided below.
Simple Staining
This technique is used for the basic visualization of bacterial morphology.
Reagent Preparation:
-
0.1% this compound Solution: Dissolve 0.1 g of this compound powder in 100 ml of distilled water. A small amount of 95% ethanol (e.g., 1-2 ml) can be added to aid dissolution.[1]
-
0.1% Safranin O Solution: Dissolve 0.1 g of Safranin O powder in 100 ml of distilled water.
Staining Procedure:
-
Smear Preparation: Prepare a thin smear of the bacterial culture on a clean microscope slide and allow it to air dry.
-
Heat Fixation: Pass the dried slide through the flame of a Bunsen burner 2-3 times to fix the bacteria to the slide.
-
Staining: Flood the heat-fixed smear with the 0.1% staining solution (either this compound or Safranin O) and let it stand for 1 minute.
-
Rinsing: Gently rinse the slide with tap water to remove excess stain.
-
Drying: Blot the slide dry using bibulous paper or allow it to air dry.
-
Microscopic Examination: Observe the stained smear under a microscope.
Gram Staining
This differential stain is a fundamental technique to distinguish between Gram-positive and Gram-negative bacteria.
Reagent Preparation:
-
Primary Stain: Crystal Violet (0.5% w/v solution)
-
Mordant: Gram's Iodine
-
Decolorizer: 95% Ethanol or Acetone-alcohol mixture
-
Counterstain:
-
0.25% this compound Solution: Dissolve 0.25 g of this compound in 100 ml of 95% ethanol.[1]
-
0.25% Safranin O Solution: Dissolve 0.25 g of Safranin O in 100 ml of 95% ethanol.
-
Staining Procedure:
-
Smear Preparation and Heat Fixation: As described in the simple staining protocol.
-
Primary Stain: Flood the smear with Crystal Violet for 1 minute, then rinse with water.
-
Mordant: Cover the smear with Gram's Iodine for 1 minute, then rinse with water.
-
Decolorization: Briefly apply the decolorizer (e.g., 5-15 seconds) until the runoff is clear, then immediately rinse with water. This is a critical step.
-
Counterstain: Flood the smear with the 0.25% this compound or Safranin O solution for 30-60 seconds.
-
Rinsing and Drying: Gently rinse with water and blot dry.
-
Microscopic Examination: Observe under oil immersion. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.
Logical Comparison of Staining Mechanisms
Both this compound and Safranin O function as counterstains in the Gram staining procedure by coloring the decolorized Gram-negative bacteria. The fundamental principle lies in the structural differences between the cell walls of Gram-positive and Gram-negative bacteria.
Conclusion
Both this compound and Safranin O are effective cationic dyes for staining bacterial cells, with their most prominent role being the counterstaining of Gram-negative bacteria. Safranin O is more conventionally used, though this compound is a well-established alternative. The choice between these two dyes may be influenced by factors such as cost, availability, and specific experimental needs. The differential antibacterial activity of Safranin O against Gram-positive and Gram-negative bacteria is a noteworthy consideration for live-cell imaging and viability assays. Further direct comparative studies are warranted to provide a more comprehensive quantitative analysis of their staining performance across a broader range of bacterial species and applications.
References
A Comparative Guide to Phenosafranine and Neutral Red for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate cell viability assay is a critical decision in toxicological screening, drug discovery, and fundamental research. Both Phenosafranine and Neutral Red are widely used cationic dyes for this purpose, yet they operate on distinct principles, offering different advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal assay for their specific needs.
At a Glance: this compound vs. Neutral Red
| Feature | This compound | Neutral Red |
| Principle of Detection | Stains the nucleus of non-viable cells with compromised membrane integrity.[1] | Accumulates in the lysosomes of viable, healthy cells.[2][3] |
| Primary Measurement | Fluorescence of non-viable cells. | Absorbance of dye extracted from viable cells.[3] |
| Indication of Viability | Lack of red fluorescence. | Presence and intensity of red color. |
| Assay Type | Typically a direct microscopic or fluorescence-based assay. | Quantitative colorimetric assay after dye extraction.[2] |
| Typical Endpoint | Distinguishing between live (unstained) and dead (red nucleus) cells. | Spectrophotometric reading at ~540 nm.[2][3] |
| Common Application | Often used in dual-staining assays (e.g., with FDA) for visualizing live vs. dead cells.[1] | High-throughput screening for cytotoxicity and cell viability.[2] |
| Reported Sensitivity | High, clearly demarcates cells with lost membrane integrity. | Considered more sensitive than tetrazolium salt-based assays (e.g., MTT).[4][5] |
| Potential for Cytotoxicity | Can be toxic at higher concentrations or with prolonged exposure.[6][7] | Generally considered to have low cytotoxicity at working concentrations.[8] |
Mechanism of Action
The fundamental difference between this compound and Neutral Red lies in their cellular targets and what they signify about a cell's health.
This compound acts as a viability exclusion dye. Due to its cationic nature, it cannot cross the intact plasma membrane of live cells. However, in cells with compromised membrane integrity—a hallmark of late apoptosis or necrosis—this compound can enter and intercalate with nucleic acids, staining the nucleus a distinct red.[1] This makes it an effective tool for identifying dead cells within a population.
Neutral Red , in contrast, is a supravital stain that is taken up by viable cells through active transport.[2] This weak cationic dye penetrates the cell membrane and accumulates in the acidic environment of the lysosomes.[8] In healthy cells with intact lysosomal membranes and sufficient metabolic activity to maintain a low internal pH, the dye is retained.[8] A decrease in the amount of retained Neutral Red is indicative of a loss of cell viability or cytotoxicity.
Experimental Protocols
This compound Staining for Cell Viability (Dual Staining with Fluorescein Diacetate)
This protocol is adapted for the dual staining of plant cells but can be modified for other cell types to distinguish between live and dead cells.
Materials:
-
This compound Stock Solution (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of distilled water or ethanol (B145695).[1]
-
This compound Working Solution (0.01% w/v): Dilute the stock solution 1:10 in an appropriate buffer (e.g., PBS).[1]
-
Fluorescein Diacetate (FDA) Stock Solution (5 mg/mL in acetone).
-
FDA Working Solution (2 µg/mL in culture medium).
-
Cell suspension.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Prepare fresh working solutions of this compound and FDA.
-
In a microcentrifuge tube, add 500 µL of the cell suspension.
-
Add 5 µL of FDA working solution and 50 µL of this compound working solution.
-
Gently mix and incubate at room temperature for 5-15 minutes in the dark.
-
(Optional) Centrifuge the cells and resuspend in fresh medium to remove excess dye.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a fluorescence microscope. Live cells will fluoresce green, while dead cells will have a red nucleus.[1]
Neutral Red Uptake Assay for Cytotoxicity
This protocol provides a general guideline for a quantitative assessment of cell viability.
Materials:
-
Neutral Red Stock Solution (e.g., 4 mg/mL in PBS).
-
Neutral Red Medium: Dilute the stock solution 1:100 in complete culture medium to a final concentration of 40 µg/mL. Prepare this fresh.[8]
-
Destain Solution: 50% ethanol (96%), 49% ultrapure water, 1% glacial acetic acid.[9]
-
Cells cultured in a 96-well plate.
-
Microplate spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treat cells with the test compound for the desired exposure time.
-
Remove the treatment medium and add 100 µL of Neutral Red Medium to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.[9]
-
Discard the Neutral Red Medium and rinse the cells with 150 µL of DPBS.[9]
-
Add 150 µL of the destain solution to each well to extract the dye.[9]
-
Shake the plate for at least 10 minutes until the dye is uniformly dissolved.[9]
-
Measure the absorbance at 540 nm using a microplate reader.[9]
Performance and Considerations
Sensitivity and Application:
The Neutral Red assay is often reported to be more sensitive than tetrazolium-based assays like MTT, particularly for detecting cytotoxicity over moderate to long exposure times.[4] Its quantitative nature makes it well-suited for high-throughput screening and generating dose-response curves.
This compound, especially when used with a live-cell stain like FDA, provides a clear and immediate visual distinction between live and dead cells. This is particularly useful for microscopy-based assessments and for understanding the spatial distribution of cell death in a population.
Cytotoxicity:
A significant consideration for any viability dye is its inherent toxicity. This compound can be cytotoxic, especially at higher concentrations or with prolonged exposure, as it can intercalate with DNA and generate reactive oxygen species upon illumination.[6] It is crucial to determine the optimal, non-toxic working concentration for the specific cell line and experimental conditions.
Neutral Red is generally considered less toxic at the concentrations used in the assay.[8] However, as with any reagent, it is good practice to assess its potential impact on cell health in the experimental system being used.
Visualizing the Assays
Conclusion
The choice between this compound and Neutral Red for cell viability assessment depends heavily on the specific research question and experimental setup.
Choose this compound for:
-
Qualitative or semi-quantitative microscopic assessment of cell death.
-
Distinguishing between live and dead cells in a mixed population, especially when combined with a live-cell stain.
-
Visual confirmation of cytotoxicity.
Choose Neutral Red for:
-
High-throughput quantitative assessment of cell viability and cytotoxicity.
-
Cost-effective and sensitive screening of large numbers of compounds.
-
Experiments where minimal dye-induced cytotoxicity is a priority.
By understanding the distinct mechanisms and protocols of these two assays, researchers can make an informed decision to generate reliable and relevant data for their studies in toxicology, pharmacology, and cell biology.
References
- 1. benchchem.com [benchchem.com]
- 2. re-place.be [re-place.be]
- 3. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 4. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 9. qualitybiological.com [qualitybiological.com]
Validating Phenosafranine-Based Viability Results with the MTT Assay: A Comparative Guide
Principles of Cell Viability Assessment
Phenosafranine Assay: This assay is based on the principle of membrane integrity. This compound is a cationic dye that can be used as a nuclear and cellular stain. In the context of cell viability, it is understood to selectively penetrate cells with compromised plasma membranes, a characteristic of non-viable or dead cells. Once inside, it intercalates with nucleic acids, leading to a detectable signal, often a red fluorescence. Viable cells, with their intact membranes, exclude the dye and thus are not stained.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This formazan is then solubilized, and the absorbance is measured spectrophotometrically.
Performance Comparison
A direct quantitative comparison of this compound and MTT assays requires experimental validation. The following table summarizes key performance parameters that should be considered when comparing these two assays. Researchers should determine these values experimentally for their specific cell type and experimental conditions.
| Parameter | This compound Assay | MTT Assay | Key Considerations |
| Principle | Membrane Integrity | Metabolic Activity | This compound directly identifies dead cells, while MTT infers viability from metabolic function. |
| Detection | Fluorescence/Colorimetric | Colorimetric | Detection method will depend on the specific this compound protocol used. |
| Sensitivity | To be determined experimentally | Moderate, less sensitive than some alternatives like CCK-8 | Sensitivity can be cell-type dependent. |
| Linearity | To be determined experimentally | Good correlation between cell number and formazan production within a certain range | A standard curve with a known number of cells is crucial for both assays. |
| Reproducibility | To be determined experimentally | Generally good, but can be affected by the formazan solubilization step | Consistent incubation times and reagent handling are critical. |
| Throughput | Can be adapted for high-throughput screening | Well-suited for high-throughput screening in 96-well plate format | MTT is a well-established HTS method. |
| Interference | Potential for interference from fluorescent compounds | Can be affected by compounds that alter mitochondrial respiration or interact with the tetrazolium salt | Always include appropriate controls to check for assay interference. |
Experimental Protocols
This compound Staining for Viability Assessment (Qualitative and Semi-Quantitative)
This protocol is adapted from methods for staining non-viable cells and can be used for microscopic visualization and semi-quantitative analysis through image analysis.
Materials:
-
This compound solution (e.g., 0.1% w/v in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters (e.g., excitation ~520-540 nm, emission ~580-620 nm)
-
96-well black, clear-bottom imaging plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well imaging plate at the desired density and allow them to adhere and grow for the desired period.
-
Treatment: Treat cells with the test compound for the desired duration. Include untreated and vehicle-treated controls.
-
Staining:
-
Carefully remove the culture medium.
-
Wash the cells gently with PBS.
-
Add this compound staining solution to each well and incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with PBS to remove excess dye.
-
-
Imaging:
-
Add fresh PBS or culture medium to the wells.
-
Image the cells using a fluorescence microscope. Non-viable cells will exhibit red fluorescence.
-
-
Quantification (Semi-quantitative):
-
Capture images from multiple fields per well.
-
Use image analysis software to count the number of fluorescent (dead) cells and the total number of cells (e.g., from a brightfield or DAPI-stained image).
-
Calculate the percentage of non-viable cells.
-
MTT Cell Viability Assay
This protocol is a standard method for quantifying cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere and grow.
-
Treatment: Treat cells with the test compound for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Diagrams
Conclusion
Both the this compound and MTT assays provide valuable information on cell viability, albeit through different mechanisms. The this compound assay offers a direct measure of cell death by identifying cells with compromised membrane integrity, making it suitable for qualitative and semi-quantitative assessments via microscopy. The MTT assay, conversely, provides a quantitative measure of metabolic activity, which is a strong indicator of cell viability and is highly amenable to high-throughput screening.
Phenosafranine: A Viable and Safer Alternative to Ethidium Bromide for Nucleic Acid Staining
For researchers and drug development professionals seeking safer and more cost-effective alternatives to ethidium (B1194527) bromide for nucleic acid visualization, phenosafranine emerges as a promising candidate. This guide provides a comprehensive comparison of this compound and ethidium bromide, supported by experimental data and detailed protocols, to facilitate an informed decision for your laboratory's needs.
This compound, a cationic phenazine (B1670421) dye, presents a compelling case as a substitute for the widely used but notoriously hazardous ethidium bromide. While both dyes effectively stain nucleic acids by intercalating between base pairs, this compound offers the significant advantage of lower toxicity and cost. This guide delves into a detailed comparison of their performance, safety, and procedural application in nucleic acid staining.
Performance Characteristics: A Head-to-Head Comparison
A critical evaluation of any nucleic acid stain hinges on its sensitivity, specificity, and compatibility with downstream applications. The following table summarizes the key performance indicators for both this compound and ethidium bromide.
| Feature | This compound | Ethidium Bromide |
| Mechanism of Action | Intercalation into the DNA double helix.[1] | Intercalation into the DNA double helix.[2] |
| Excitation Maxima (nm) | ~529 (in methanol), ~520 (in acetonitrile)[3] | 300, 360, 520[4] |
| Emission Maximum (nm) | ~580 (in methanol), ~570 (in acetonitrile)[3] | 590[4] |
| Detection Limit | Estimated to be in the nanogram range (further optimization required) | 0.5 - 5 ng/band[4] |
| Toxicity | Lower mutagenicity compared to ethidium bromide. | Known mutagen, carcinogen, and teratogen.[5][6][7] |
| Cost | Generally more cost-effective. | Relatively inexpensive, but disposal costs can be high.[5] |
| Visualization | UV or blue-light transilluminator. | UV transilluminator.[2] |
Experimental Protocols: Methodologies for Nucleic Acid Staining
Detailed and reproducible protocols are essential for consistent results. Below are the recommended procedures for nucleic acid staining in agarose (B213101) gels using both this compound and ethidium bromide.
This compound Staining Protocol (Post-Staining)
This protocol is a suggested starting point, as optimized protocols for this compound in gel staining are not widely established. Researchers are encouraged to optimize staining and destaining times for their specific applications.
Reagents:
-
This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of distilled water. Store in a dark bottle at room temperature.[1]
-
This compound Staining Solution (0.01% w/v): Dilute 10 mL of the 0.1% stock solution in 90 mL of distilled water.
-
Destaining Solution: Distilled water.
Procedure:
-
Perform Electrophoresis: Run the agarose gel as per the standard protocol.
-
Staining: After electrophoresis, carefully transfer the gel into a container with a sufficient volume of 0.01% this compound staining solution to fully submerge the gel.
-
Incubate: Gently agitate the gel at room temperature for 30-60 minutes.
-
Destaining: Transfer the gel to a container with distilled water. Gently agitate for 15-30 minutes to reduce background fluorescence.
-
Visualization: Visualize the DNA bands using a UV or blue-light transilluminator.
Ethidium Bromide Staining Protocol (Post-Staining)
Reagents:
-
Ethidium Bromide Stock Solution (10 mg/mL): Commercially available.
-
Ethidium Bromide Staining Solution (0.5 µg/mL): Dilute the stock solution in distilled water.
-
Destaining Solution: Distilled water.
Procedure:
-
Perform Electrophoresis: Run the agarose gel as per the standard protocol.
-
Staining: After electrophoresis, immerse the gel in the 0.5 µg/mL ethidium bromide staining solution for 15-30 minutes.[4]
-
Destaining (Optional): To decrease background noise, the gel can be destained in distilled water for 15-30 minutes.[4]
-
Visualization: Place the gel on a UV transilluminator to visualize the DNA bands.
Mechanism of Action and Experimental Workflow
To better understand the underlying principles and the practical steps involved, the following diagrams illustrate the mechanism of nucleic acid intercalation and the experimental workflow for both staining methods.
References
- 1. Visualization of DNA in agarose gels as migrating colored bands: applications for preparative gels and educational demonstrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What technique can I use to visualize (directly observe) the fragments of DNA? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. ProceduresStandardAgaroseGel < Lab < TWiki [barricklab.org]
- 5. benchchem.com [benchchem.com]
- 6. Quick Guide Visualizing DNA [edvotek.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Phenosafranine and Methylene Blue in Histology
In the realm of histological staining, the selection of an appropriate dye is critical for accurate microscopic analysis. This guide provides a comprehensive, data-driven comparison of two widely used cationic dyes: Phenosafranine and Methylene Blue. Both are valued for their ability to bind to acidic cellular components, yet they possess distinct characteristics that make them suitable for different applications. This document delves into their chemical properties, staining mechanisms, and performance across various histological techniques, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.
Physicochemical Properties and Staining Mechanism
Both this compound and Methylene Blue are heterocyclic aromatic compounds that function as cationic (basic) dyes. Their positive charge facilitates an electrostatic interaction with negatively charged molecules within the cell, such as the phosphate (B84403) groups of nucleic acids (DNA and RNA) in the nucleus and acidic proteins in the cytoplasm. This fundamental interaction is the basis of their staining mechanism.
| Property | This compound | Methylene Blue |
| Chemical Class | Phenazine Dye | Thiazine Dye |
| Chemical Formula | C₁₈H₁₅ClN₄ | C₁₆H₁₈ClN₃S |
| Molecular Weight | 322.79 g/mol | 319.85 g/mol |
| Appearance | Dark green crystalline powder | Dark green crystalline powder |
| Color in Solution | Red | Blue |
| Primary Staining Target | Primarily nuclei and other acidic cell components. | Nuclei, bacteria, and acidic animal cell components. |
Performance Comparison: A Data-Driven Overview
While direct, side-by-side quantitative comparisons of this compound and Methylene Blue in histology are not extensively documented in readily available literature, their performance characteristics can be inferred from their applications and individual studies.
| Performance Metric | This compound | Methylene Blue |
| Staining Efficiency | Effective nuclear stain with sharp, vivid coloration. | Widely used for general staining of nuclei and bacteria with good contrast. |
| Cytotoxicity | Data on specific IC50 values are limited. Used in viability assays, suggesting some level of toxicity to cells with compromised membranes. | Cytotoxicity is dose-dependent. In some studies, concentrations above 0.5 µM have shown toxic effects on certain cell lines. |
| Photostability | Generally considered chemically stable, contributing to reproducible results. | Known to undergo photobleaching upon exposure to light, which can be a limitation in fluorescence microscopy. |
| Versatility | Used in nuclear staining, differential staining (e.g., Gram stain), and as a redox indicator. | Extremely versatile, with applications in histology, microbiology (Gram staining), cell viability assays, neuroscience, and as a medical dye. |
Key Applications and Experimental Protocols
This compound and Methylene Blue are utilized in a variety of histological and cytological techniques. Below are detailed protocols for some of their key comparative applications.
Standard Histological Staining (Counterstaining)
Both dyes are effective as nuclear counterstains, providing contrast to cytoplasmic and extracellular components.
Experimental Protocol: Nuclear Counterstaining
This protocol outlines the use of this compound or Methylene Blue as a counterstain after primary staining with Hematoxylin.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer slides through 95% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Primary Staining:
-
Stain with a standard Hematoxylin solution (e.g., Harris or Mayer's) for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Counterstaining:
-
For this compound: Immerse slides in a 0.1% this compound solution for 30 seconds to 2 minutes.
-
For Methylene Blue: Immerse slides in a 1% Methylene Blue solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (95% and 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a compatible mounting medium.
-
Expected Results:
-
With this compound: Nuclei will be stained red/pink, contrasting with the blue of the Hematoxylin.
-
With Methylene Blue: Nuclei will be stained blue, providing a deeper blue coloration to the Hematoxylin-stained nuclei.
Caption: General workflow for histological staining.
Vital Staining
Vital staining is used to observe living cells. The principle relies on the ability of viable cells to exclude the dye, while non-viable or membrane-compromised cells take up the stain.
Experimental Protocol: Comparative Vital Staining
-
Cell Preparation: Prepare a suspension of live cells in a balanced salt solution or appropriate culture medium.
-
Stain Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water.
-
Prepare a 0.4% (w/v) stock solution of Methylene Blue in distilled water.
-
-
Staining:
-
To separate aliquots of the cell suspension, add the this compound or Methylene Blue stock solution to a final concentration of 0.01-0.05%.
-
Incubate for 5-10 minutes at room temperature.
-
-
Microscopy:
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a bright-field microscope.
-
Expected Results:
-
Viable Cells: Will remain unstained or show very faint coloration.
-
Non-viable Cells:
-
This compound: Nuclei will be stained a distinct red.
-
Methylene Blue: The entire cell, particularly the nucleus, will be stained blue.
-
Cross-Validation of Phenosafranine Redox Potential Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of electrochemical methods for determining the redox potential of Phenosafranine, a versatile phenazine (B1670421) dye. Understanding its electrochemical properties is crucial for its application as a redox indicator in various biochemical and pharmaceutical assays. This document presents a cross-validation of this compound's redox potential measurements and compares it with an alternative redox indicator, Safranine O.
Quantitative Data Summary
The following table summarizes the experimentally determined redox potentials for this compound and Safranine O using different electrochemical techniques. All potentials are referenced to the Standard Hydrogen Electrode (SHE) at pH 7.
| Compound | Measurement Technique | Redox Potential (E°' vs. SHE at pH 7) | Reference |
| This compound | Electrochemical Methods | ~ -252 mV | [1] |
| Safranine O | Potentiometric Titration | -272 mV to -315 mV | [2][3][4] |
| Safranine O | Polarography | -280 mV | [2][3][4] |
Comparative Analysis
This compound exhibits a formal redox potential of approximately -252 mV at pH 7.[1] This value is crucial for its function as a redox indicator in various chemical and biological systems. The redox potential of this compound is known to be pH-dependent, decreasing as the pH increases.[1]
As a point of comparison, Safranine O, another widely used redox indicator, displays a more negative redox potential. Potentiometric titrations have shown its redox potential to be in the range of -272 mV to -315 mV vs. SHE at pH 7.[2][3][4] An earlier determination using polarography reported a value of -280 mV.[2][3] The variation in the reported values for Safranine O may be attributed to the presence of different isomers in commercial preparations.[2]
Experimental Protocol: Cyclic Voltammetry of this compound
This protocol outlines the procedure for determining the redox potential of this compound using cyclic voltammetry (CV).
Materials:
-
This compound solution (0.1 to 1 mM in a suitable buffer, e.g., 0.1 M Phosphate Buffer, pH 7)
-
Supporting electrolyte (e.g., 0.1 M KCl)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and sonication to remove any residual particles.
-
Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the this compound solution containing the supporting electrolyte.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan over a range that encompasses the redox potential of this compound (e.g., from +0.2 V to -0.6 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammogram.
-
-
Data Analysis:
-
The resulting voltammogram will show a pair of peaks corresponding to the oxidation (anodic peak, Epa) and reduction (cathodic peak, Epc) of this compound.
-
For a reversible two-electron transfer process, the peak separation (ΔEp = |Epa - Epc|) should be close to 29.5 mV.
-
The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials: E°' ≈ (Epa + Epc) / 2.[1]
-
Visualizations
Signaling Pathway of this compound Redox Reaction
Caption: Reversible two-electron, two-proton redox reaction of this compound.
Experimental Workflow for Cross-Validation
References
A Comparative Guide to the Fluorescence Properties of Phenosafranine and Safranin T
For researchers, scientists, and drug development professionals utilizing fluorescent probes, a clear understanding of their photophysical properties is paramount for accurate and reproducible experimental outcomes. This guide provides a detailed, data-driven comparison of two structurally related phenazine (B1670421) dyes, Phenosafranine and Safranin T, which are widely employed as biological stains and fluorescent probes.[1]
Core Photophysical Properties: A Quantitative Comparison
The fluorescence characteristics of this compound and Safranin T are significantly influenced by their solvent environment. The following table summarizes their key photophysical parameters in methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN), offering a direct comparison of their performance.
| Photophysical Parameter | This compound (PS+) in MeOH | Safranin T (SF+) in MeOH | This compound (PS+) in MeCN | Safranin T (SF+) in MeCN | Reference |
| Absorption Maximum (λabs) | 522 nm | 529 nm | 521 nm | 520 nm | [1] |
| Molar Extinction Coefficient (ε) | 43,000 M-1cm-1 | 55,000 M-1cm-1 | 45,000 M-1cm-1 | 60,000 M-1cm-1 | [1] |
| Emission Maximum (λem) | 583 nm | 585 nm | 573 nm | 575 nm | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.25 | 0.21 | 0.33 | 0.29 | [1] |
| Fluorescence Lifetime (τF) | 1.5 ns | 1.3 ns | 2.0 ns | 1.8 ns | [1] |
Note: It is important to be aware that commercial Safranin T (often sold as Safranin O) can be a mixture of several isomers, which may exhibit varying photophysical properties.[2] The data presented here pertains to the primary component.
Experimental Protocols
The accurate determination of the photophysical parameters listed above requires standardized experimental procedures. The following sections detail the methodologies for these key spectroscopic measurements.
Absorption and Steady-State Fluorescence Spectroscopy
This protocol is fundamental for determining the absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield.
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
Sample Preparation:
-
Prepare stock solutions of this compound and Safranin T in the desired solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solutions to an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[3][4]
Measurements:
-
Absorption: Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorption (λabs). The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.[1][3]
-
Fluorescence Emission: Excite the sample at its absorption maximum and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).[1][3]
-
Fluorescence Quantum Yield (ΦF): The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., cresyl violet in methanol).[5] The calculation is performed using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.[1][3]
Time-Correlated Single-Photon Counting (TCSPC)
This technique is employed to measure the fluorescence lifetime (τF) of the excited singlet state.
Instrumentation: A time-correlated single-photon counting fluorometer is used. This instrument consists of a pulsed light source, a sample holder, a fast photodetector, and timing electronics.[1]
Procedure:
-
The sample is excited by a short pulse of light.
-
The time between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times to build a histogram of the arrival times of the photons.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.[1][4]
Experimental Workflow
The following diagram illustrates a generalized workflow for the photophysical characterization of fluorescent dyes like this compound and Safranin T.
References
Navigating the Labyrinth of Mitochondrial Membrane Potential: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial membrane potential (ΔΨm) is a cornerstone of cellular health and disease investigation. A decline in ΔΨm is a critical early indicator of apoptosis and cellular dysfunction. While a variety of fluorescent probes are available to measure this vital parameter, selecting the optimal tool requires a nuanced understanding of their individual strengths and limitations. This guide provides an in-depth comparison of Phenosafranine and other commonly used ΔΨm probes, supported by experimental data and detailed protocols, to empower informed decisions in your research.
This compound, a cationic phenazine (B1670421) dye, has been utilized for visualizing mitochondria due to its accumulation in response to the negative mitochondrial membrane potential.[1] However, its application is fraught with limitations that can significantly impact experimental outcomes. This guide will objectively compare this compound with popular alternatives—JC-1, Tetramethylrhodamine Methyl Ester (TMRM), Tetramethylrhodamine Ethyl Ester (TMRE), and Rhodamine 123—to provide a clear framework for probe selection.
Unmasking the Limitations of this compound
While cost-effective and easy to use, this compound exhibits several undesirable characteristics that can compromise the integrity of ΔΨm measurements:
-
Inhibition of Mitochondrial Respiration: At concentrations typically used for ΔΨm assessment, this compound has been shown to inhibit Complex I-driven oxidative phosphorylation. This interference with the electron transport chain, the very generator of the membrane potential, can lead to inaccurate and misleading results.
-
Interference with Calcium Transport: this compound can interfere with mitochondrial calcium (Ca2+) transport, a critical process in cellular signaling and homeostasis.[1][2] This can confound studies investigating the interplay between mitochondrial function and calcium signaling.
-
Lack of Specificity and Potential for Artifacts: The fluorescence signal of this compound is not solely dependent on ΔΨm and can be influenced by other factors, leading to potential artifacts. Its interaction with other cellular components is not fully characterized, raising concerns about its specificity.
-
Limited Quantitative Capability: While it can indicate changes in ΔΨm, this compound is less suited for precise quantitative measurements compared to other available probes. Its fluorescence response is not always linearly proportional to the membrane potential.[1]
A Comparative Analysis of Mitochondrial Membrane Potential Probes
The choice of a fluorescent probe for ΔΨm measurement should be guided by the specific experimental question, the cell type, and the available instrumentation. The following tables provide a quantitative comparison of this compound and its alternatives.
Table 1: Quantitative Comparison of Mitochondrial Membrane Potential Probes
| Feature | This compound | JC-1 | TMRM | TMRE | Rhodamine 123 |
| Mechanism | Cationic, accumulates in mitochondria based on ΔΨm. | Ratiometric, forms J-aggregates (red) in high ΔΨm and remains as monomers (green) in low ΔΨm.[3][4] | Monochromatic, fluorescence intensity is proportional to ΔΨm.[3][4] | Monochromatic, fluorescence intensity is proportional to ΔΨm.[5] | Monochromatic, fluorescence intensity is proportional to ΔΨm.[6] |
| Excitation (nm) | ~520-530[7] | ~514 (monomer), ~585 (J-aggregate)[8] | ~548[5] | ~549[5] | ~505[9] |
| Emission (nm) | ~585[7] | ~529 (monomer), ~590 (J-aggregate)[8] | ~573[5] | ~574[5] | ~529[6] |
| Typical Working Conc. | 0.5-10 µM[7] | 1-10 µM[4] | 20-250 nM[4] | 20-250 nM | 1-10 µM[10] |
| Mode of Analysis | Intensity change | Ratiometric (red/green fluorescence)[3] | Intensity change[3] | Intensity change[5] | Intensity change[6] |
Table 2: Performance Comparison of Mitochondrial Membrane Potential Probes
| Feature | This compound | JC-1 | TMRM | TMRE | Rhodamine 123 |
| Advantages | Inexpensive, simple to use. | Ratiometric analysis minimizes artifacts from dye concentration and mitochondrial mass variations.[6] Good for qualitative "yes/no" assessment.[10] | Low cytotoxicity at working concentrations.[4] Good for quantitative and kinetic studies.[11] | Brighter signal than TMRM.[5] Good for quantitative and kinetic studies.[11] | Well-established probe. |
| Limitations | Inhibits Complex I, interferes with Ca2+ transport, potential for artifacts. | Photosensitive, slow equilibration of J-aggregates (~90 min), can be cytotoxic at higher concentrations.[4][12] Can provide false positives.[13] | Monochromatic signal can be affected by dye loading and mitochondrial mass. | Higher mitochondrial binding and ETC inhibition than TMRM.[12] | Influenced by plasma membrane potential, phototoxic.[6][10] |
| Phototoxicity | Data not widely available, but caution is advised with any fluorescent dye. | Highly photosensitive.[12] | Generally low phototoxicity at working concentrations. | Can induce phototoxicity.[14] | Known to be phototoxic upon laser irradiation.[6] |
| Toxicity | Can be cytotoxic.[15] | Can be cytotoxic at higher concentrations.[4] | Low cytotoxicity at working concentrations.[4] | Can be cytotoxic. | Can be cytotoxic. |
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
To aid in understanding the principles of ΔΨm measurement and the process of probe selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Rhodamine 123 phototoxicity in laser-irradiated MGH-U1 human carcinoma cells studied in vitro by electron microscopy and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 9. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Phenosafranine Staining for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Phenosafranine as a Viability and Apoptosis Marker in Flow Cytometry.
In the landscape of cellular analysis, the accurate assessment of cell viability and apoptosis is paramount for robust and reproducible experimental outcomes. While established fluorescent dyes like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD) are mainstays in flow cytometry, the exploration of alternative dyes is crucial for expanding the multiplexing capabilities of this powerful technology. This guide provides a comprehensive comparison of this compound, a phenazine (B1670421) dye, with PI and 7-AAD for the validation of its use in flow cytometry-based cell viability and apoptosis assays.
Principle of Staining: A Head-to-Head Comparison
The utility of a viability dye in flow cytometry hinges on its ability to selectively identify cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.
This compound is a cationic dye that functions as a nucleic acid intercalator.[1] Its positive charge is believed to facilitate its interaction with the negatively charged phosphate (B84403) backbone of DNA. Crucially, this compound is generally membrane-impermeant, meaning it is excluded from live cells with intact membranes. Upon loss of membrane integrity, the dye enters the cell and binds to DNA, emitting a red fluorescence.
Propidium Iodide (PI) is a widely used fluorescent intercalating agent that also cannot cross the membrane of live cells.[2] Once inside a cell with a compromised membrane, it binds to DNA, exhibiting a significant increase in fluorescence.
7-Aminoactinomycin D (7-AAD) is another popular DNA-binding dye that is excluded by viable cells.[2] It intercalates into double-stranded DNA, and its spectral properties make it a common choice in multicolor flow cytometry experiments.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance parameters of this compound, PI, and 7-AAD. While extensive comparative data for this compound in flow cytometry is emerging, this guide presents known specifications alongside parameters that would be critical for its validation.
Table 1: Physicochemical and Spectral Properties
| Property | This compound | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) |
| Excitation Max (nm) | ~520 - 530 | 488 | 488 |
| Emission Max (nm) | ~585 | 617 | 647 |
| Molecular Weight ( g/mol ) | 322.79 | 668.4 | 1270.4 |
| Laser Line Compatibility | Blue (488 nm), Green (532 nm) | Blue (488 nm) | Blue (488 nm) |
| Common Emission Filter | ~585/40 nm (PE) | >610 nm | >650 nm |
Table 2: Performance Characteristics in Flow Cytometry (Hypothetical Validation Data for this compound)
| Parameter | This compound | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) |
| Staining of Dead Cells | Strong | Strong | Moderate |
| Signal-to-Noise Ratio | To be determined | High | Moderate |
| Spectral Overlap with FITC | Moderate | High | Low |
| Spectral Overlap with PE | High | Moderate | Low |
| Fixable | No | No | No |
| Cytotoxicity | Concentration-dependent | Low at working concentrations | Low at working concentrations |
Experimental Protocols: Methodologies for Validation
To validate this compound for flow cytometry, a direct comparison with established dyes is necessary. Below are detailed protocols for staining with this compound, PI, and 7-AAD.
Protocol 1: this compound Staining for Cell Viability
Materials:
-
This compound stock solution (1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (e.g., Jurkat cells)
-
Flow cytometer
Procedure:
-
Prepare a fresh working solution of this compound at a concentration range of 1-10 µg/mL in PBS. It is recommended to perform a titration to determine the optimal concentration for the specific cell type.
-
Wash cells (1 x 10^6) twice with cold PBS and resuspend in 1 mL of PBS.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze the cells by flow cytometry immediately without a wash step. Excite with a 488 nm or 561 nm laser and collect emission using a filter appropriate for phycoerythrin (PE), such as a 585/40 nm bandpass filter.
Protocol 2: Propidium Iodide (PI) Staining for Cell Viability
Materials:
-
Propidium Iodide staining solution (e.g., 50 µg/mL in PBS)
-
PBS
-
Cell suspension (1 x 10^6 cells/mL)
-
Flow cytometer
Procedure:
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Incubate for 5-15 minutes on ice, protected from light.
-
Analyze the cells by flow cytometry without washing.[3] Use a 488 nm laser for excitation and a >610 nm long-pass filter for emission collection.[3]
Protocol 3: 7-Aminoactinomycin D (7-AAD) Staining for Cell Viability
Materials:
-
7-AAD staining solution (e.g., 20 µg/mL in PBS)
-
PBS
-
Cell suspension (1 x 10^6 cells/mL)
-
Flow cytometer
Procedure:
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 5 µL of 7-AAD staining solution.
-
Incubate for at least 10 minutes on ice in the dark.
-
Analyze by flow cytometry without a wash step.[3] Excite at 488 nm and collect emission using a >650 nm long-pass filter.[4]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis. This model is based on its known properties as a DNA intercalator and a potential disruptor of mitochondrial function.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. microscopist.co.uk [microscopist.co.uk]
Phenosafranine vs. Propidium Iodide: A Comparative Guide to Dead Cell Staining
For researchers, scientists, and drug development professionals, the accurate identification of dead cells is a cornerstone of cellular analysis. This guide provides a detailed comparison of two fluorescent dyes, Phenosafranine and Propidium Iodide (PI), used for this purpose. We will delve into their mechanisms of action, spectral properties, and experimental protocols, offering a comprehensive resource for selecting the appropriate reagent for your specific research needs.
The integrity of the plasma membrane is a key indicator of cell viability. Both this compound and Propidium Iodide leverage this principle, as they are cell-impermeant dyes that can only enter cells with compromised membranes, a hallmark of cell death. Once inside, they interact with intracellular components to produce a fluorescent signal, allowing for the differentiation and quantification of dead cells.
At a Glance: this compound vs. Propidium Iodide
| Property | This compound | Propidium Iodide (PI) |
| Mechanism of Action | Cationic dye that binds to negatively charged intracellular components like nucleic acids.[1] | Intercalates into double-stranded DNA and RNA.[2][3] |
| Excitation Maximum | ~520-530 nm[1][4] | ~535 nm (when bound to DNA)[1][2] |
| Emission Maximum | ~585 nm[1][4] | ~617 nm (when bound to DNA)[2][5] |
| Common Applications | Plant cell viability, counterstain in histology, redox indicator.[1] | Dead cell exclusion in flow cytometry, fluorescence microscopy, and cell cycle analysis.[2][5] |
| Fixability | Not recommended for fixation post-staining. | Not suitable for fixation post-staining. |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged exposure.[6] | Generally considered to have low cytotoxicity in short-term staining protocols. |
Mechanism of Staining
The fundamental difference between these two dyes lies in their specific intracellular targets.
This compound , a cationic dye, carries a positive charge. This property drives its electrostatic attraction to negatively charged molecules within a cell that has lost its membrane integrity. Its primary targets are nucleic acids (DNA and RNA) and acidic mucopolysaccharides found in the nucleus and cytoplasm, resulting in a characteristic red fluorescence.[1]
Propidium Iodide is a fluorescent intercalating agent. Upon entering a cell with a compromised membrane, it inserts itself between the base pairs of double-stranded DNA and, to a lesser extent, RNA.[2][3] This intercalation leads to a significant enhancement of its fluorescence quantum yield by 20- to 30-fold, producing a bright red fluorescence.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for using this compound and Propidium Iodide for dead cell staining.
This compound Staining for Plant Cell Viability
This protocol is adapted from the work of J.M. Widholm for determining the viability of cultured plant cells.[1]
Reagents:
-
This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of distilled water.[1]
-
Working Solution: The stock solution can be used directly or diluted further depending on the cell type and experimental conditions.[1]
Procedure:
-
Cell Preparation: Prepare a suspension of plant cells.
-
Staining: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Visualization: Observe the cells under a fluorescence microscope. Dead cells will exhibit red nuclear staining.
Propidium Iodide Staining for Flow Cytometry
This is a standard protocol for identifying dead cells in a mammalian cell suspension for flow cytometry analysis.
Reagents:
-
Propidium Iodide Staining Solution (1 mg/mL): Dissolve 1 mg of Propidium Iodide in 1 mL of deionized water. Store at 2-8°C, protected from light.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) with 1-2% fetal bovine serum (FBS).
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in 1X PBS.
-
Antibody Staining (Optional): If performing immunophenotyping, stain cells with fluorescently conjugated antibodies according to the manufacturer's protocol.
-
Washing: Wash the cells once with 1-2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
PI Staining: Add 1-2 µL of the Propidium Iodide Staining Solution to the cell suspension immediately before analysis.
-
Analysis: Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm or 561 nm laser, and its emission is detected in the red fluorescence channel (~617 nm).[5] Live cells will be negative for PI, while dead cells will show bright red fluorescence.
Concluding Remarks
Both this compound and Propidium Iodide are effective for the identification of dead cells based on membrane integrity. Propidium Iodide is the more commonly used and well-characterized reagent for mammalian cell studies, particularly in flow cytometry, with a wealth of established protocols and supporting literature. This compound, while also a valid option, has been more extensively applied in the context of plant cell viability.
The choice between these two dyes will ultimately depend on the specific experimental context, including the cell type, the instrumentation available, and the desired endpoint of the assay. For researchers working with mammalian cells and requiring a robust, well-validated method for dead cell exclusion, Propidium Iodide remains the industry standard. For those in plant biology or in need of a simple, cost-effective counterstain, this compound presents a viable alternative.
References
- 1. beckman.com [beckman.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [Propidium iodide] | AAT Bioquest [aatbio.com]
- 6. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of Phenosafranine's Staining Efficacy in Different Fixatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Phenosafranine Staining Through Fixative Selection
This compound is a versatile cationic dye widely employed in histology and cytology for its vibrant red staining of nuclei and other basophilic structures, such as cartilage matrix and mast cell granules. The efficacy of this compound staining, however, is not solely dependent on the staining protocol itself but is critically influenced by the initial step of tissue fixation. The choice of fixative can significantly impact tissue morphology, antigenicity, and the availability of binding sites for the dye, thereby altering staining intensity, specificity, and overall quality.
This guide provides a comparative analysis of this compound's staining efficacy in various commonly used fixatives. While direct, comprehensive comparative studies on this compound across a wide range of fixatives are not extensively documented in publicly available literature, this analysis synthesizes information on the known effects of different fixatives on tissue components and general staining outcomes to provide a predictive framework for researchers. The experimental protocols provided are based on established methodologies and can be adapted for comparative studies in your own laboratory.
Comparative Performance Analysis
The selection of a fixative is a critical step that influences the preservation of cellular architecture and the chemical properties of tissues, which in turn affects the binding of stains like this compound. Different fixatives have distinct mechanisms of action, leading to variations in staining outcomes. For instance, aldehyde fixatives like formalin cross-link proteins, while precipitating fixatives such as alcohols cause proteins to denature and precipitate. These differences can alter the accessibility of this compound to its target structures.
The following table summarizes the hypothetical performance of this compound staining with different fixatives based on their known properties. The quantitative data presented are illustrative and intended to serve as a guide for experimental design.
| Fixative | Staining Intensity (Hypothetical OD) | Nuclear Detail Preservation | Cytoplasmic Staining | Background Staining | Recommended for |
| 10% Neutral Buffered Formalin | 0.85 ± 0.07 | Excellent | Moderate | Low | Routine histology, good overall morphology |
| Bouin's Fluid | 0.75 ± 0.09 | Good to Excellent | Strong | Moderate to High | Tissues requiring good nuclear and cytoplasmic staining, decalcification of small bone spicules |
| Carnoy's Fluid | 0.65 ± 0.12 | Good | Low | Low | Preservation of nucleic acids and glycogen, rapid fixation |
| Zenker's Fluid | 0.80 ± 0.08 | Excellent | Strong | Moderate | Tissues requiring excellent nuclear detail, trichrome staining |
| Alcohol-Based Fixatives (e.g., 70% Ethanol) | 0.60 ± 0.15 | Fair to Good | Low | Low | Cytology smears, preservation of some proteins in a relatively undenatured state |
OD = Optical Density. These values are for illustrative purposes to guide comparative experiments.
Experimental Protocols
Reproducibility in histological staining is contingent on meticulous adherence to standardized protocols. Below are detailed methodologies for tissue fixation and a general protocol for this compound staining that can be adapted for tissues fixed with different agents.
Fixative Preparation and Tissue Fixation
1. 10% Neutral Buffered Formalin (NBF)
-
Preparation :
-
Formaldehyde (37-40% solution): 100 ml
-
Distilled water: 900 ml
-
Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g
-
Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g
-
-
Fixation Protocol :
-
Immerse tissue specimens in at least 10 times their volume of 10% NBF.
-
Fix for 12-24 hours at room temperature.
-
After fixation, wash the tissue in running tap water before processing.
-
2. Bouin's Fluid [1]
-
Preparation :
-
Saturated aqueous picric acid: 75 ml
-
Formaldehyde (37-40% solution): 25 ml
-
Glacial acetic acid: 5 ml
-
-
Fixation Protocol :
-
Immerse small, thin tissue samples in Bouin's fluid for 4-18 hours at room temperature.
-
Transfer the tissue to 70% ethanol (B145695) to wash out the excess picric acid (the yellow color). Change the ethanol several times until it remains clear[2].
-
3. Carnoy's Fluid
-
Preparation :
-
Absolute ethanol: 60 ml
-
Chloroform: 30 ml
-
Glacial acetic acid: 10 ml
-
-
Fixation Protocol :
-
Fix tissues for 1-4 hours. This fixative is rapid-acting but can cause significant tissue shrinkage with prolonged exposure.
-
Transfer tissue directly to 95% or absolute ethanol.
-
4. Zenker's Fluid
-
Preparation (Stock Solution) :
-
Mercuric chloride: 50 g
-
Potassium dichromate: 25 g
-
Sodium sulfate: 10 g
-
Distilled water: 1000 ml
-
-
Working Solution : Just before use, add 5 ml of glacial acetic acid to 95 ml of the stock solution.
-
Fixation Protocol :
-
Fix tissues for 4-24 hours.
-
Wash thoroughly in running tap water to remove excess dichromate.
-
Treat sections with iodine and then sodium thiosulfate (B1220275) during the staining process to remove mercury pigment.
-
This compound Staining Protocol (for Paraffin-Embedded Sections)
This protocol is a general guideline and may require optimization for tissues fixed with different agents.
-
Deparaffinization and Rehydration :
-
Xylene: 2 changes, 5 minutes each.
-
Absolute ethanol: 2 changes, 3 minutes each.
-
95% ethanol: 2 minutes.
-
70% ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional but recommended for contrast) :
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
"Blue" the sections in Scott's tap water substitute or running tap water.
-
-
This compound Staining :
-
Stain with 0.1% this compound solution for 5-10 minutes. The optimal staining time may vary depending on the fixative used.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting :
-
Dehydrate rapidly through 95% ethanol and absolute ethanol (2 changes each).
-
Clear in xylene (2 changes).
-
Mount with a permanent mounting medium.
-
Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway
To aid in the conceptualization of a comparative study and the potential application of this compound staining, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of this compound staining.
Caption: Hypothetical signaling pathway leading to nuclear changes detectable by this compound.
References
A Comparative Analysis of Phenosafranine and Alternative Stains for the Specific Detection of Acidic Proteoglycans
For researchers, scientists, and drug development professionals, the accurate detection and quantification of acidic proteoglycans are crucial for understanding tissue morphology, disease pathology, and the efficacy of therapeutic interventions. This guide provides an objective comparison of Phenosafranine with other commonly used stains—Alcian Blue and Toluidine Blue—for the specific labeling of these vital macromolecules. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate staining method for your research needs.
Principles of Proteoglycan Staining
Acidic proteoglycans are a major component of the extracellular matrix, characterized by the presence of sulfated and carboxylated glycosaminoglycan (GAG) chains. These anionic groups provide a net negative charge, which forms the basis for their histological detection using cationic (positively charged) dyes. The binding is primarily due to electrostatic interactions between the dye molecules and the acidic groups of the proteoglycans.[1][2][3]
This compound (and its common variant Safranin O) is a red cationic dye of the phenazine (B1670421) class that binds to the acidic proteoglycans in cartilage and other tissues, rendering them in shades of red or orange.[3] The intensity of Safranin O staining is generally considered to be proportional to the proteoglycan content.[2][4]
Alcian Blue is a copper-containing phthalocyanine (B1677752) dye that also binds to acidic proteoglycans. By adjusting the pH and electrolyte concentration of the staining solution, it is possible to selectively stain different types of acidic mucosubstances.[5]
Toluidine Blue is a cationic thiazine (B8601807) dye known for its metachromatic properties. When it binds to polyanionic molecules like sulfated proteoglycans, the dye molecules stack, causing a shift in its absorption spectrum from blue (orthochromatic) to purple or red (metachromatic).[1][6][7] This metachromasia is a key indicator of high proteoglycan concentration.[2]
Quantitative Performance Comparison
While all three stains are effective in visualizing acidic proteoglycans, their quantitative performance can vary. The choice of stain may depend on the specific research question, the tissue being studied, and the desired level of quantification.
| Feature | This compound (Safranin O) | Alcian Blue | Toluidine Blue |
| Staining Color | Red to Orange-Red[2][3] | Blue | Blue (Orthochromatic), Purple/Red (Metachromatic)[1][3] |
| Primary Targets | Acidic Proteoglycans, Cartilage Matrix, Mast Cell Granules, Mucin[3][4] | Acidic Mucopolysaccharides, Proteoglycans[5] | Acidic Proteoglycans, Mast Cells, Nucleic Acids[1][8] |
| Correlation with Proteoglycan Content | High linear correlation with fixed charge density (r = 0.900-0.995)[2] | Good for demonstrating the presence of acidic mucopolysaccharides[9] | Staining intensity is proportional to the concentration of proteoglycans[1] |
| Specificity | High specificity for sulfated glycosaminoglycans; minimal non-specific staining.[2][10] | Specificity can be controlled by pH and salt concentration.[5] | Specificity is highly dependent on pH, staining time, and dehydration steps.[6][7][11] |
| Limitations | May not be as sensitive in tissues with severe proteoglycan depletion.[2] | Staining can be influenced by the accessibility of the dye to the substrate.[12] | Results can be variable if the protocol is not strictly standardized.[6][7] |
| Common Applications | Assessment of cartilage in osteoarthritis research, general cartilage staining.[2][3] | General screening for acidic mucins, assessment of chondrogenesis.[9][13] | Identification of mast cells, detailed analysis of proteoglycan distribution in cartilage.[1][3] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for achieving reproducible and specific staining results. Below are standardized protocols for this compound (Safranin O), Alcian Blue, and Toluidine Blue staining of formalin-fixed, paraffin-embedded tissue sections.
Protocol 1: this compound (Safranin O) and Fast Green Staining for Cartilage
This protocol is widely used for the visualization of proteoglycans in cartilage, with Fast Green providing a counterstain for non-cartilaginous elements.
Reagents:
-
Weigert's Iron Hematoxylin
-
0.02% Fast Green Solution
-
1% Acetic Acid Solution
-
0.1% Safranin O Solution
-
Graded alcohols and xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Weigert's Iron Hematoxylin for 10 minutes to stain nuclei.
-
Wash in running tap water for 10 minutes.
-
Stain with 0.02% Fast Green solution for 5 minutes.
-
Rinse briefly in 1% acetic acid solution for 10-15 seconds.
-
Stain with 0.1% Safranin O solution for 5-10 minutes.
-
Dehydrate rapidly through 95% and 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Cartilage (acidic proteoglycans): Red to Orange-Red
-
Nuclei: Black
-
Background: Green
Protocol 2: Alcian Blue (pH 2.5) Staining for Acidic Proteoglycans
This protocol is suitable for the general demonstration of acidic mucopolysaccharides and proteoglycans.
Reagents:
-
1% Alcian Blue in 3% Acetic Acid (pH 2.5)
-
Neutral Red or Nuclear Fast Red counterstain
-
Graded alcohols and xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Alcian Blue solution (pH 2.5) for 30 minutes.
-
Wash well in running tap water for 2 minutes, followed by a rinse in distilled water.
-
Counterstain with Neutral Red or Nuclear Fast Red for 1-5 minutes to stain nuclei.
-
Wash in running tap water.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Acidic proteoglycans: Blue
-
Nuclei: Red
Protocol 3: Toluidine Blue Staining for Proteoglycans (Metachromatic Method)
This protocol is optimized to demonstrate the metachromatic properties of Toluidine Blue when binding to sulfated proteoglycans.
Reagents:
-
0.04% Toluidine Blue in 0.1M acetate (B1210297) buffer (pH 4.0)
-
Graded alcohols and xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in the Toluidine Blue working solution for 2-10 minutes.
-
Rinse gently in three changes of distilled water.
-
Dehydrate quickly through 95% and 100% ethanol, as the stain can be removed by alcohol.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Proteoglycan-rich areas (metachromatic): Purple to Red
-
Background (orthochromatic): Blue
Visualization of Experimental Workflow and Staining Principles
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for histological staining and the underlying principles of electrostatic interaction in proteoglycan staining.
General workflow for histological staining.
Electrostatic interaction of cationic dyes with proteoglycans.
Conclusion
The selection of an appropriate stain for acidic proteoglycans is contingent upon the specific aims of the study. This compound (Safranin O) is a robust and highly specific stain, making it a gold standard for quantitative assessment of proteoglycan content, particularly in cartilage research.[2] Alcian Blue serves as an excellent tool for the general demonstration of acidic mucopolysaccharides, with its specificity being tunable through pH adjustments. Toluidine Blue , with its characteristic metachromasia, offers a sensitive method for visualizing high concentrations of sulfated proteoglycans and is particularly useful for identifying mast cells and for detailed studies of proteoglycan distribution.[1][3] For reliable and reproducible results, strict adherence to standardized protocols is paramount, especially when using pH-sensitive dyes like Toluidine Blue.[6][7] By understanding the principles and performance characteristics of each stain, researchers can make an informed decision to best achieve their experimental objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. newcomersupply.com [newcomersupply.com]
- 5. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 6. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toluidine Blue Staining Protocol for Millicell® Inserts [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Microspectrophotometric quantitation of glycosaminoglycans in articular cartilage sections stained with Safranin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Alcian blue and combined Alcian blue--Safranin O staining of glycosaminoglycans studied in a model system and in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alcian Blue and PAS Staining Protocol - IHC WORLD [ihcworld.com]
A Comparative Guide to Phenosafranine and Other Redox Indicators in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenosafranine with other common redox indicators used in the analysis of biological samples. The selection of an appropriate redox indicator is critical for accurately monitoring cellular metabolic activity, assessing mitochondrial function, and determining cytotoxicity. This document offers an objective evaluation of performance characteristics, supported by available data, and provides detailed experimental protocols to aid in the selection and application of these vital research tools.
Performance Comparison of Redox Indicators
The following table summarizes the key characteristics of this compound, Methylene Blue, and Safranin O. While direct, side-by-side quantitative comparisons in identical biological samples are not always available in the literature, this table compiles data from various sources to provide a useful comparative overview.
| Feature | This compound | Methylene Blue | Safranin O |
| Chemical Class | Phenazine Dye | Thiazine Dye | Azonium Dye |
| Redox Potential (E°' at pH 7) | ~ -252 mV vs. SHE[1] | ~ +11 mV vs. SHE | Isomer I: -315 mV, Isomer II: -272 mV, Isomer III: -276 mV vs. SHE[2][3] |
| Color Change (Oxidized → Reduced) | Red → Colorless[4][5] | Blue → Colorless | Red → Colorless |
| Primary Biological Applications | Monitoring mitochondrial membrane potential, Enzyme kinetics, Cell viability[4][5] | Cell viability assays, Staining nuclei and bacteria, Redox indicator[6] | Mitochondrial membrane potential assessment, Histological stain |
| Cytotoxicity | Data is limited, but used in viability assays suggesting some toxicity to compromised cells[6] | Dose-dependent; concentrations above 0.5 µM can be toxic to some cell lines[6] | Can inhibit Complex I-driven oxidative phosphorylation at commonly used concentrations |
| Photostability | Generally considered chemically stable[6] | Known to undergo photobleaching[6] | Susceptible to photobleaching |
| Response Time | Generally rapid, allowing for real-time kinetic analysis[4] | Rapid, often used for immediate viability assessment[7] | Rapid, suitable for real-time monitoring of mitochondrial potential |
| Stability in Biological Samples | Stable for experimental durations, but long-term stability in matrices like serum requires specific validation. | Can be reduced by cellular enzymes, affecting its state in viable cells[7]. Stability in serum is analyte-dependent. | Stability is a consideration, especially in the presence of active cellular metabolism. |
Experimental Protocols
Protocol for Comparative Spectrophotometric Analysis of Redox Indicator Performance
This protocol outlines a method for comparing the performance of this compound, Methylene Blue, and Safranin O in monitoring cellular respiration in a suspension of cultured cells.
Objective: To compare the response time and signal stability of different redox indicators to changes in cellular metabolic activity.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Redox indicator stock solutions (1 mM in DMSO or water: this compound, Methylene Blue, Safranin O)
-
Respiratory chain inhibitors (e.g., Rotenone, Antimycin A)
-
Uncoupler (e.g., FCCP)
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash twice with PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the appropriate wavelength for each indicator (this compound: ~520 nm; Methylene Blue: ~665 nm; Safranin O: ~520 nm).
-
Set up a kinetic reading to measure absorbance every 30 seconds for a total of 30 minutes.
-
-
Assay:
-
In a cuvette, add 1 mL of the cell suspension.
-
Add the redox indicator to a final concentration of 1-5 µM. Mix gently.
-
Place the cuvette in the spectrophotometer and begin the kinetic reading to establish a baseline.
-
After 5 minutes, add a respiratory substrate (e.g., glucose to a final concentration of 10 mM) if the medium is substrate-free.
-
After another 10 minutes, add a respiratory chain inhibitor (e.g., 1 µM Rotenone) to observe the effect on the redox state.
-
Finally, add an uncoupler (e.g., 1 µM FCCP) to induce maximal respiration and observe the indicator's response.
-
-
Data Analysis:
-
Plot the absorbance change over time for each indicator.
-
Compare the rate of color change (reduction) upon substrate addition.
-
Analyze the response time to the addition of inhibitors and uncouplers.
-
Assess the stability of the signal under steady-state conditions.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing redox indicators.
Cellular Respiration Pathway
Caption: Simplified overview of cellular respiration.
References
- 1. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence intensity and lifetime redox ratios detect metabolic perturbations in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spectrophotometric assays for measuring redox biomarkers in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood | Semantic Scholar [semanticscholar.org]
- 7. Redox Metabolism Measurement in Mammalian Cells and Tissues by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Metabolism: A Comparative Guide to Phenosafranine Staining and its Alternatives
For researchers, scientists, and drug development professionals seeking to accurately assess cellular metabolic activity, this guide provides a comprehensive comparison of Phenosafranine staining with established alternative methods. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decisions in selecting the most suitable assay for your research needs.
This compound, a cationic phenazine (B1670421) dye, has emerged as a versatile tool in cellular biology.[1][2] Its utility extends beyond a simple histological stain; it serves as a potent redox indicator, offering insights into the metabolic state of cells.[1] This guide delves into the correlation between this compound staining and cellular metabolic activity, presenting a comparative analysis with widely used metabolic assays such as the MTT assay.
The Principle of this compound as a Metabolic Indicator
This compound's ability to reflect cellular metabolic activity is rooted in its properties as a redox indicator.[1] In its oxidized state, this compound is red. Upon accepting electrons, it becomes reduced and colorless.[1] This transition can be harnessed to probe the redox environment within a cell, which is intrinsically linked to metabolic processes.
Metabolically active cells maintain a high mitochondrial membrane potential. Due to its cationic nature, this compound accumulates in the negatively charged mitochondria of healthy cells.[1] The active electron transport chain in these mitochondria can reduce this compound, leading to a decrease in its color intensity. Conversely, in cells with compromised metabolic activity and dissipated mitochondrial membrane potential, the dye is less readily reduced, retaining its characteristic red color. This colorimetric shift provides a measurable indicator of metabolic function.
Comparative Analysis: this compound vs. MTT Assay
To provide a clear comparison, the following table summarizes the key characteristics of the this compound staining method against the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to form purple formazan (B1609692) crystals, which are then solubilized for quantification.[3]
| Feature | This compound Staining | MTT Assay |
| Principle | Redox-based colorimetric change (Red to Colorless) dependent on mitochondrial membrane potential and reductase activity.[1] | Enzymatic reduction of tetrazolium salt (Yellow to Purple) by mitochondrial dehydrogenases.[3] |
| Endpoint | Decrease in absorbance of the red oxidized form. | Increase in absorbance of the purple formazan product.[3] |
| Cellular Location | Primarily accumulates in mitochondria of viable cells.[1] | Reduction occurs within the mitochondria.[3] |
| Advantages | Can be used for both qualitative (microscopy) and quantitative (spectrophotometry) analysis.[1][4] May offer insights into mitochondrial membrane potential.[1] | Well-established and widely validated method.[3][5][6] High throughput screening compatible.[3] |
| Limitations | Potential for cytotoxicity at higher concentrations or with prolonged exposure.[7] The signal can be influenced by the overall redox state of the cell, not just mitochondrial activity. | Requires a solubilization step for the formazan crystals, adding to the workflow.[8] The insoluble formazan can be toxic to cells, limiting endpoint assays.[8] |
| Typical Wavelength | ~520 nm (for measuring the decrease in the oxidized form)[1] | ~570 nm (for measuring the formazan product)[9] |
Experimental Protocols
Detailed methodologies for performing both this compound staining and the MTT assay are provided below to ensure reproducibility and accurate comparison.
This compound Staining for Cellular Metabolic Activity
This protocol is adapted for a quantitative assessment in a microplate format.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells cultured in a 96-well plate
-
Microplate reader
Procedure:
-
Prepare Staining Solution: Prepare a stock solution of this compound (e.g., 1 mM) in sterile PBS. Further dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell type to minimize cytotoxicity.[9]
-
Cell Preparation: Grow cells to the desired confluency in a 96-well plate.
-
Staining: Remove the existing culture medium and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[4]
-
Measurement: Measure the absorbance of the supernatant at approximately 520 nm using a microplate reader. A decrease in absorbance correlates with increased metabolic activity.
MTT Assay Protocol
This protocol outlines the standard procedure for assessing cell viability and metabolic activity using MTT.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
Cells cultured in a 96-well plate
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Treatment: Treat cells with the test compound for the desired period.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, then diluted 1:10 in cell culture medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[9]
Visualizing the Workflows and Mechanisms
To further clarify the processes and principles discussed, the following diagrams are provided.
Caption: Mechanism of this compound in assessing metabolic activity.
Caption: Comparative workflow of this compound and MTT assays.
Caption: Decision tree for choosing a suitable metabolic assay.
Conclusion
This compound presents a compelling alternative for the assessment of cellular metabolic activity, offering a distinct mechanism of action compared to traditional tetrazolium-based assays like MTT. Its reliance on the cellular redox state and mitochondrial membrane potential provides a unique perspective on cell health. While the MTT assay remains a robust and widely used standard, this compound's utility for both imaging and quantitative analysis makes it a valuable addition to the researcher's toolkit. The choice between these methods should be guided by the specific experimental goals, cell type, and the desired endpoint of the study. This guide provides the foundational information to make an informed decision and to properly execute these assays for reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenosafranin Indicator 0.1% [rmreagents.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. benchchem.com [benchchem.com]
- 8. Measuring cell metabolism | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Phenosafranine: A Guide for Laboratory Professionals
Phenosafranine is a cationic phenazine (B1670421) dye utilized in various laboratory applications, including as a biological stain and redox indicator.[1] As a substance classified as hazardous, it necessitates meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection.[1][2] this compound is an irritant to the eyes, skin, and respiratory system, and its waste is classified as hazardous.[1][2][3][4] Therefore, it must not be released into the environment or disposed of through standard drainage systems.[2][5]
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, whether in solid or liquid form, appropriate Personal Protective Equipment (PPE) is mandatory. This minimizes exposure and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields that conform to EN166 or NIOSH standards.[4]
-
Hand Protection: Use chemical-resistant gloves. Gloves must be inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact.[4]
-
Skin Protection: Wear a lab coat or other impervious protective clothing to prevent skin exposure.[3][4][6]
-
Respiratory Protection: When handling the powder form or in situations where dust may be generated, use a dust mask or work in a well-ventilated area, such as under a fume hood.[1][4]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves segregation, containment, and transfer to a certified waste management service. Under no circumstances should it be disposed of down the sink.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect surplus or spilled this compound powder by carefully sweeping or vacuuming to avoid dust formation.[3][4][6] Place the collected material into a clearly labeled, suitable, and tightly sealed container for disposal.[2][3][4][6][7]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams unless compatible and permitted by your institution's waste management plan.[5]
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, pipette tips, or paper towels, should be collected in a designated hazardous waste container.[4] Chemically contaminated sharps must be placed in labeled, puncture-resistant containers.[5]
Step 2: Container Management and Labeling
-
Container Type: Use containers made of a material compatible with the waste. Ensure containers have tightly fitting caps (B75204) and are kept closed except when adding waste.[8]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents (i.e., "this compound Waste"). Include any other components of the mixture.
Step 3: Storage
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1][7]
-
The storage area should be equipped with secondary containment to manage potential leaks.[5]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] One suggested method for licensed facilities is to dissolve the material in a combustible solvent and incinerate it in a chemical scrubber.[4]
Summary of Disposal Procedures
The following table summarizes the essential logistical and safety information for the proper disposal of this compound.
| Aspect | Guideline | Citations |
| Waste Classification | Hazardous Waste | [2] |
| Primary Hazards | Skin, eye, and respiratory irritant | [1][2][3] |
| PPE Requirements | Safety glasses, chemical-resistant gloves, lab coat, respiratory protection (for solids) | [1][3][4][6] |
| Solid Waste Disposal | Sweep/vacuum into a sealed, labeled hazardous waste container. | [2][3][4][6][7] |
| Liquid Waste Disposal | Collect in a dedicated, sealed, labeled hazardous waste container. Do not pour down the drain. | [5] |
| Contaminated Items | Dispose of as hazardous waste in appropriate containers. | [4][5] |
| Final Disposal Method | Transfer to a licensed hazardous waste disposal company for incineration or other approved treatment. | [4] |
This compound Disposal Workflow
The logical flow for handling and disposing of this compound waste is critical for maintaining laboratory safety and compliance. The following diagram illustrates the decision-making process and procedural steps.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. bio.vu.nl [bio.vu.nl]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. apexcolours.com [apexcolours.com]
- 7. kernccd-keenan.safecollegessds.com [kernccd-keenan.safecollegessds.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenosafranine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phenosafranine, including detailed operational and disposal plans to foster a secure research environment.
This compound is a cationic phenazine (B1670421) dye that presents as a dark green crystalline powder and forms a red solution when dissolved in water or ethanol.[1] It is widely used in histology and cytology as a nuclear stain and as a redox indicator in analytical chemistry.[2] While a valuable tool in the laboratory, it is crucial to handle this compound with care as it can cause skin, eye, and respiratory tract irritation.[3][4]
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, appropriate personal protective equipment is the first line of defense against potential exposure. Engineering controls, such as adequate ventilation, should also be in place to minimize airborne concentrations of the powder.[4][5]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166, NIOSH, or equivalent standards.[3] | Protects against splashes of this compound solutions and airborne powder particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[3] | Prevents skin contact, which can cause irritation.[3] Proper glove removal technique is essential to avoid contaminating hands.[3] |
| Body Protection | A lab coat or other appropriate protective clothing.[4] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator is recommended, especially when handling the powder form where dust may be generated.[4][5] | Minimizes the risk of inhaling this compound dust, which can cause respiratory tract irritation.[3][4] |
Occupational Exposure Limits:
Currently, there are no established occupational exposure limits (PELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[6][7][8][9] Therefore, it is imperative to handle this chemical with a high degree of caution and adhere to the principle of keeping exposure as low as reasonably achievable.
Operational Plan: Step-by-Step Handling Procedures
A clear and systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation of this compound Solutions:
A common laboratory task is the preparation of aqueous solutions of this compound. The following is a general protocol for preparing a 1% (w/v) stock solution and a 0.1% (w/v) working solution.
-
Materials:
-
This compound powder
-
Distilled or deionized water
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Magnetic stirrer and stir bar (optional)
-
Weighing scale
-
-
Procedure for 1% Stock Solution: [10]
-
Don all required PPE.
-
Weigh 1 gram of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the powder.
-
Once dissolved, bring the volume up to the 100 mL mark with distilled water and mix thoroughly until the solution is homogenous.[1]
-
Store the stock solution in a clearly labeled, tightly sealed, and light-protected container.[1] Short-term storage at 4°C is recommended, while long-term storage can be at -20°C or -80°C.[1][11]
-
-
Procedure for 0.1% Working Solution: [10]
-
Dilute 1 mL of the 1% stock solution with 9 mL of distilled water.
-
Mix the solution well before use.
-
It is recommended to prepare the working solution fresh.[10]
-
2. Spill Response:
In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.
-
For Spills of Solid this compound Powder:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, including respiratory protection, carefully sweep or vacuum the spilled material.[4][5] Avoid creating dust.[3]
-
Place the collected powder into a suitable, labeled, and sealed container for disposal.[4][5]
-
Clean the spill area with a wet cloth or paper towels to remove any remaining residue.[12]
-
Place all cleaning materials into the hazardous waste container.
-
-
For Spills of this compound Solutions:
-
Contain the spill using absorbent materials such as spill pillows, vermiculite, or cat litter, working from the outside in.[3][4]
-
Once the liquid is absorbed, use a scoop or other appropriate tool to collect the absorbent material.[12]
-
Place the contaminated absorbent material into a labeled, sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
All waste materials contaminated with this compound, including unused solutions, spilled materials, and contaminated PPE (gloves, etc.), should be collected in a designated and clearly labeled hazardous waste container.[5][13]
-
The container must be compatible with the chemical, securely closed, and stored in a designated waste accumulation area.[14]
-
-
Disposal Method:
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. westlab.com [westlab.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. apexcolours.com [apexcolours.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. osha.gov [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
